4-Isopropoxy-2,3,5,6-tetrafluorophenylboronic acid
Description
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Properties
IUPAC Name |
(2,3,5,6-tetrafluoro-4-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BF4O3/c1-3(2)17-9-7(13)5(11)4(10(15)16)6(12)8(9)14/h3,15-16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXGBYWSEKQTAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C(=C1F)F)OC(C)C)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BF4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584709 | |
| Record name | {2,3,5,6-Tetrafluoro-4-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871126-28-2 | |
| Record name | B-[2,3,5,6-Tetrafluoro-4-(1-methylethoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871126-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2,3,5,6-Tetrafluoro-4-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Isopropoxy-2,3,5,6-tetrafluorophenylboronic acid (CAS 871126-28-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Isopropoxy-2,3,5,6-tetrafluorophenylboronic acid is a fluorinated arylboronic acid that serves as a versatile building block in modern organic synthesis. Its unique electronic properties, stemming from the presence of four electron-withdrawing fluorine atoms and an electron-donating isopropoxy group on the phenyl ring, make it a valuable reagent in cross-coupling reactions and a key component in the development of novel pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, purification, spectroscopic data, and applications, with a focus on detailed experimental protocols.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 871126-28-2 | N/A |
| Molecular Formula | C₉H₉BF₄O₃ | N/A |
| Molecular Weight | 251.97 g/mol | N/A |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 138-142 °C | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in polar organic solvents like methanol, ethanol, and THF. Sparingly soluble in nonpolar solvents like hexane. Phenylboronic acids, in general, have some solubility in water but are more soluble in strong polar organic solvents.[1] | N/A |
Synthesis and Purification
General Synthetic Workflow
The logical synthetic pathway would start from a commercially available tetrafluorinated benzene derivative, which is first functionalized with an isopropoxy group and then converted to the boronic acid.
Figure 1: Plausible synthetic workflow for this compound.
Postulated Experimental Protocol for Synthesis
Step 1: Synthesis of 1-Isopropoxy-2,3,5,6-tetrafluorobenzene
-
To a solution of sodium isopropoxide (1.1 eq.) in anhydrous N,N-dimethylformamide (DMF) is added 1-bromo-2,3,4,5-tetrafluorobenzene (1.0 eq.) at room temperature under an inert atmosphere.[2]
-
The reaction mixture is stirred at room temperature for a specified time or gently heated to ensure complete conversion.
-
The reaction is monitored by gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product, which can be purified by distillation or column chromatography.
Step 2: Synthesis of this compound
-
To a solution of 1-isopropoxy-2,3,5,6-tetrafluorobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere is added n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.05 eq.) dropwise.
-
The mixture is stirred at -78 °C for 1-2 hours to ensure complete lithiation.
-
Triisopropyl borate (1.2 eq.) is then added dropwise at -78 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of aqueous hydrochloric acid (1 M) at 0 °C.
-
The mixture is stirred for 1-2 hours to hydrolyze the borate ester.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude boronic acid.
Purification Protocol
Arylboronic acids can be challenging to purify by standard silica gel chromatography due to their polarity and potential for dehydration to form boroxines. Recrystallization is often the preferred method.
-
The crude this compound is dissolved in a minimum amount of a hot solvent or a solvent mixture. Suitable solvents for fluorinated arylboronic acids can include a mixture of an organic solvent and water (e.g., ethanol/water) or a combination of a good solvent and a poor solvent (e.g., ethyl acetate/hexane).[3][4]
-
The hot solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
The resulting crystals are collected by vacuum filtration, washed with a small amount of the cold recrystallization solvent, and dried under vacuum.[5]
Spectroscopic Data
NMR Spectroscopy
| Nucleus | Expected Chemical Shift (δ) / ppm | Expected Multiplicity & Coupling Constants (J) | Notes |
| ¹H NMR | ~4.7 | septet (J ≈ 6 Hz) | Isopropoxy CH |
| ~1.4 | doublet (J ≈ 6 Hz) | Isopropoxy CH₃ | |
| ~7.0-8.0 | broad singlet | B(OH)₂ | |
| ¹³C NMR | ~155-160 | C-O | |
| ~140-150 | doublet of doublets of triplets (large JC-F) | C-F | |
| ~100-110 | triplet of triplets (JC-F) | C-B | |
| ~75 | Isopropoxy CH | ||
| ~22 | Isopropoxy CH₃ | ||
| ¹⁹F NMR | -140 to -160 | multiplet | Aromatic F |
| ¹¹B NMR | 28-33 | broad singlet | sp²-hybridized boron in arylboronic acids.[6] |
Note: The carbon attached to the boron atom is often not observed in ¹³C NMR spectra due to quadrupolar relaxation.[7]
Infrared (IR) Spectroscopy
The IR spectrum of an arylboronic acid is characterized by several key absorption bands.
| Wavenumber (cm⁻¹) | Assignment |
| 3500-3200 (broad) | O-H stretching (hydrogen-bonded) |
| ~3050 | Aromatic C-H stretching |
| ~2980 | Aliphatic C-H stretching |
| ~1600, ~1470 | Aromatic C=C stretching |
| ~1350 | B-O stretching |
| ~1100 | C-F stretching |
| ~1000 | C-O stretching |
Mass Spectrometry
In mass spectrometry, arylboronic acids can exhibit fragmentation patterns involving the loss of water and the boronic acid group. The molecular ion peak (M⁺) should be observable.
Applications in Organic Synthesis
This compound is a valuable reagent in palladium-catalyzed Suzuki-Miyaura coupling and copper-catalyzed Chan-Lam coupling reactions, enabling the introduction of the electron-deficient 4-isopropoxy-2,3,5,6-tetrafluorophenyl moiety.
Suzuki-Miyaura Cross-Coupling
This reaction is a powerful method for forming carbon-carbon bonds. The electron-deficient nature of the tetrafluorophenyl ring can influence the reaction conditions required for efficient coupling.
Figure 2: General scheme of a Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel are added this compound (1.2 eq.), the aryl halide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).[8][9]
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent or solvent mixture (e.g., toluene, dioxane, or DMF/water) is added.
-
The reaction mixture is heated to a temperature between 80-120 °C and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography or recrystallization.
Chan-Lam Cross-Coupling
The Chan-Lam coupling is an effective method for forming carbon-heteroatom bonds, specifically C-N and C-O bonds.[10][11][12]
Figure 3: General scheme of a Chan-Lam cross-coupling reaction.
General Experimental Protocol for Chan-Lam Coupling:
-
To a reaction flask are added this compound (1.5 eq.), the amine or alcohol/phenol (1.0 eq.), and a copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%).[13]
-
A solvent such as dichloromethane (CH₂Cl₂) or acetonitrile (MeCN) is added. A base like pyridine or triethylamine may also be added.
-
The reaction is typically stirred at room temperature and is open to the air, which serves as the oxidant.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the copper catalyst.
-
The filtrate is concentrated, and the residue is purified by column chromatography.
Applications in Drug Discovery and Materials Science
The incorporation of the 4-isopropoxy-2,3,5,6-tetrafluorophenyl moiety can significantly impact the biological activity and physical properties of molecules.
-
Medicinal Chemistry: The highly fluorinated phenyl ring can enhance metabolic stability by blocking sites of oxidative metabolism. The isopropoxy group can modulate lipophilicity and provide a handle for further functionalization. Phenylboronic acids and their derivatives are being explored for their roles in targeted cancer therapy and as diagnostic agents.[14][15][16][17]
-
Materials Science: The unique electronic nature of the tetrafluorophenyl group makes this building block attractive for the synthesis of advanced materials, such as organic light-emitting diodes (OLEDs) and other organic electronic devices. The electron-deficient aromatic ring can be a component of electron-transporting materials.[18][19]
Safety Information
Boronic acids are generally considered to be of low toxicity. However, as with all chemicals, appropriate safety precautions should be taken.
-
Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash affected areas with plenty of water.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its unique combination of a highly fluorinated aromatic ring and an alkoxy substituent provides access to novel chemical structures with potentially enhanced properties for applications in drug discovery and materials science. This guide provides a foundational understanding of its properties and reactivity, offering a starting point for its effective utilization in research and development. Further investigation into specific reaction optimizations and applications is encouraged to fully exploit the potential of this promising reagent.
References
- 1. 1-Bromo-2,3,4,5-tetrafluorobenzene 97 1074-91-5 [sigmaaldrich.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 6. rsc.org [rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 10. Chan-Lam Coupling [organic-chemistry.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. nbinno.com [nbinno.com]
- 14. Phenylboronic acids-based diagnostic and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Editorial: High color purity boron-based OLED materials [frontiersin.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Editorial: High color purity boron-based OLED materials - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 4-Isopropoxy-2,3,5,6-tetrafluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Core Compound Data
Molecular Weight: 251.97 g/mol [1][2]
This guide provides a comprehensive overview of 4-Isopropoxy-2,3,5,6-tetrafluorophenylboronic acid, a fluorinated arylboronic acid with significant potential in synthetic chemistry and drug discovery.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 871126-28-2 |
| Molecular Formula | C9H9BF4O3 |
| Molecular Weight | 251.97 g/mol |
| Canonical SMILES | CC(C)OC1=C(F)C(F)=C(C(F)=C1F)B(O)O |
| InChI Key | N/A |
| Appearance | White to off-white solid (typical) |
| Solubility | Soluble in organic solvents such as methanol, DMSO, and DMF |
Synthesis and Experimental Protocols
Workflow for the Synthesis of this compound
Caption: Plausible synthetic pathway for this compound.
Detailed Hypothetical Protocol:
-
Formation of the Organometallic Reagent: To a solution of 1-bromo-4-isopropoxy-2,3,5,6-tetrafluorobenzene in an anhydrous ethereal solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled to a low temperature (typically -78 °C for lithium-halogen exchange with n-butyllithium), the organolithium reagent is added dropwise. The reaction mixture is stirred for a period to ensure complete formation of the aryllithium species.
-
Borylation: A trialkyl borate, such as trimethyl borate, is then added to the solution, maintaining the low temperature. This electrophilic capture of the nucleophilic aryl species forms a boronate ester intermediate. The reaction is allowed to slowly warm to room temperature.
-
Hydrolysis: The reaction is quenched by the addition of an aqueous acid solution (e.g., 1M HCl). The acidic workup hydrolyzes the boronate ester to the desired boronic acid.
-
Purification: The crude product is extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is typically achieved by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Applications in Medicinal Chemistry and Drug Development
This compound is a valuable building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The electron-withdrawing nature of the tetrafluorinated phenyl ring can influence the electronic properties and metabolic stability of the resulting coupled products.
Logical Relationship in Suzuki-Miyaura Coupling
Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.
Boronic acids and their derivatives are recognized for their ability to interact with various biological targets. While specific signaling pathways for this particular compound are not yet elucidated in the literature, boronic acid-containing molecules have been investigated as inhibitors of serine proteases and have shown potential in the development of anticancer agents. The unique electronic properties conferred by the fluorine atoms in this compound make it an attractive scaffold for the synthesis of novel therapeutic candidates.
Signaling Pathway Involvement: A General Perspective for Boronic Acids
Boronic acids are known to form reversible covalent bonds with diols, a characteristic that has been exploited in the design of sensors and inhibitors. In a biological context, the boronic acid moiety can interact with serine residues in the active sites of enzymes.
Hypothetical Enzyme Inhibition by a Boronic Acid Derivative
Caption: General mechanism of serine protease inhibition by a boronic acid.
Conclusion
This compound is a specialized reagent with considerable utility for the synthesis of complex, fluorinated organic molecules. Its application in Suzuki-Miyaura coupling reactions provides a direct route to novel biaryl and heterobiaryl compounds that are of interest to the pharmaceutical and materials science industries. Further research into the biological activities of derivatives of this compound may unveil specific therapeutic applications.
References
An In-depth Technical Guide to 4-Isopropoxy-2,3,5,6-tetrafluorophenylboronic Acid: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Isopropoxy-2,3,5,6-tetrafluorophenylboronic acid is a fluorinated arylboronic acid with potential applications in organic synthesis and drug discovery. Its tetrafluorinated phenyl ring and isopropoxy group impart unique electronic and steric properties, making it a valuable building block for the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of its structure, physicochemical properties, and potential applications, with a focus on its role in cross-coupling reactions and as a scaffold in medicinal chemistry. While specific experimental data for this compound is limited in publicly available literature, this guide draws upon data from structurally similar compounds to provide a thorough understanding of its expected characteristics and utility.
Chemical Structure and Properties
This compound possesses a central phenyl ring substituted with four fluorine atoms, a boronic acid group, and an isopropoxy group. The high degree of fluorination significantly influences the electronic properties of the aromatic ring, enhancing its electrophilicity and modulating the acidity of the boronic acid moiety.
Physicochemical Properties
Quantitative data for this compound is not extensively reported in peer-reviewed literature. The following table summarizes key identifiers and computed properties.
| Property | Value | Reference |
| CAS Number | 871126-28-2 | [1][2] |
| Molecular Formula | C₉H₉BF₄O₃ | [1] |
| Molecular Weight | 251.97 g/mol | [1] |
| Appearance | White to off-white solid (Expected) | |
| Melting Point | Not Reported | |
| Boiling Point | Not Reported | |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Methanol) |
Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - A septet in the region of 4.5-5.0 ppm corresponding to the methine proton of the isopropoxy group.- A doublet in the region of 1.3-1.5 ppm corresponding to the methyl protons of the isopropoxy group.- A broad singlet for the B(OH)₂ protons, which is exchangeable with D₂O. |
| ¹³C NMR | - Resonances for the aromatic carbons, with chemical shifts influenced by the fluorine and isopropoxy substituents. The carbons attached to fluorine will show characteristic C-F couplings.- Resonances for the isopropoxy group carbons. |
| ¹⁹F NMR | - Signals corresponding to the fluorine atoms on the aromatic ring. The chemical shifts and coupling patterns would provide information about their positions relative to each other and the other substituents. |
| ¹¹B NMR | - A broad singlet characteristic of a boronic acid. |
| IR (Infrared) | - A broad O-H stretching band for the boronic acid group (around 3200-3600 cm⁻¹).- C-H stretching vibrations for the isopropoxy group (around 2850-3000 cm⁻¹).- C-F stretching vibrations (around 1000-1400 cm⁻¹).- B-O stretching vibrations (around 1300-1400 cm⁻¹). |
| MS (Mass Spectrometry) | - The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to its molecular weight. |
Synthesis
A general and plausible synthetic route to this compound is outlined below. This pathway is based on established methods for the synthesis of substituted arylboronic acids.
Caption: General Synthetic Pathway
Experimental Protocol (Hypothetical)
The following is a hypothetical, representative experimental protocol for the synthesis of this compound. Note: This protocol has not been experimentally validated for this specific compound and should be adapted and optimized based on laboratory experiments.
Step 1: Synthesis of 1-Isopropoxy-2,3,4,5,6-pentafluorobenzene
-
To a solution of pentafluorophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 2-iodopropane (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Dissolve 1-Isopropoxy-2,3,4,5,6-pentafluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.
-
Add n-butyllithium (1.1 eq, solution in hexanes) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 2 hours.
-
Add triisopropyl borate (1.5 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 16 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Acidify the mixture with 2 M HCl to pH 1-2.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Applications in Organic Synthesis
The primary application of this compound is expected to be in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The electron-withdrawing nature of the tetrafluorophenyl ring can influence the reactivity of the boronic acid in these transformations.
Caption: Suzuki-Miyaura Cross-Coupling Workflow
Experimental Protocol for Suzuki-Miyaura Coupling (General)
The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction using an arylboronic acid. This protocol would need to be optimized for reactions involving this compound.
-
In a reaction vessel, combine this compound (1.2 eq), the aryl or heteroaryl halide (1.0 eq), and a base such as potassium carbonate (2.0 eq).
-
Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Degas the chosen solvent (e.g., a mixture of toluene and water) and add it to the reaction vessel under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.
Applications in Drug Discovery and Medicinal Chemistry
Boronic acids are a well-established class of compounds in drug discovery, with several FDA-approved drugs containing this moiety. They are known to form reversible covalent bonds with diols, a key interaction in their biological activity, particularly as enzyme inhibitors.
While there is no specific publicly available information on the biological activity or drug discovery applications of this compound, its structural features suggest potential areas of interest:
-
Enzyme Inhibition: The boronic acid group can act as a warhead to target the active site of enzymes, particularly serine proteases.
-
Scaffold for Library Synthesis: The compound can serve as a versatile building block for the synthesis of compound libraries for high-throughput screening. The tetrafluorophenyl and isopropoxy groups can be modified to explore structure-activity relationships.
-
Modulation of Physicochemical Properties: The high fluorine content can enhance metabolic stability and membrane permeability of drug candidates.
Caption: Role in Drug Discovery
Conclusion
This compound is a promising but currently under-characterized chemical entity. Its highly fluorinated aromatic core and isopropoxy substitution pattern make it an attractive tool for chemists in both academic and industrial research. While a detailed experimental and biological profile is yet to be established in the public domain, the general reactivity and applications of arylboronic acids provide a strong framework for its potential utility. Further research into the synthesis, reactivity, and biological activity of this compound is warranted to fully explore its potential in organic synthesis and drug discovery.
References
An In-depth Technical Guide to 4-Isopropoxy-2,3,5,6-tetrafluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of 4-Isopropoxy-2,3,5,6-tetrafluorophenylboronic acid. The information is curated for researchers, scientists, and professionals involved in drug development and other advanced chemical syntheses.
Core Properties
This compound is a fluorinated arylboronic acid derivative. The presence of the tetrafluorophenyl ring and the isopropoxy group significantly influences its chemical reactivity and physical properties, making it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
Physicochemical and Spectroscopic Data
While extensive experimental data for this specific molecule is not widely published, the following table summarizes its fundamental properties based on available information and educated estimations from closely related compounds. Spectroscopic data predictions are based on the analysis of analogous structures.[1][2][3][4][5][6]
| Property | Value | Source/Reference |
| CAS Number | 871126-28-2 | [2][3] |
| Molecular Formula | C₉H₉BF₄O₃ | [2] |
| Molecular Weight | 251.97 g/mol | [2] |
| Melting Point | 138-142 °C | Based on supplier data |
| Appearance | White to off-white solid | General observation for similar compounds |
| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols. | Inferred from related structures |
| ¹H NMR (Predicted) | δ ~1.4 (d, 6H, J ≈ 6 Hz, CH(CH₃)₂), ~4.8 (sept, 1H, J ≈ 6 Hz, CH(CH₃)₂), ~7.5-8.0 (br s, 2H, B(OH)₂) | Based on analogous compounds[7][8] |
| ¹³C NMR (Predicted) | δ ~22 (CH(CH₃)₂), ~78 (CH(CH₃)₂), ~105-115 (C-B), ~138-148 (m, C-F), ~145-155 (m, C-O) | Based on analogous compounds[1][9] |
| ¹⁹F NMR (Predicted) | Two multiplets in the range of δ -140 to -165 ppm | Based on analogous compounds[8][10][11] |
| FT-IR (Predicted) | ~3300-3500 cm⁻¹ (O-H stretch, broad), ~2980 cm⁻¹ (C-H stretch), ~1640 cm⁻¹ (C=C stretch), ~1350 cm⁻¹ (B-O stretch), ~1100 cm⁻¹ (C-F stretch) | Based on analogous compounds[1][12][13] |
| Mass Spec (Predicted) | [M-H]⁻ at m/z 250.05, [M+Na]⁺ at m/z 274.04 | Calculated |
Synthesis and Experimental Protocols
Proposed Synthesis Workflow
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 1-bromo-4-isopropoxy-2,3,5,6-tetrafluorobenzene (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).
-
Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of n-butyllithium or tert-butyllithium (1.1 eq) in hexanes is added dropwise via syringe over 30 minutes, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours.
-
Borylation: Triisopropyl borate or trimethyl borate (1.5 eq) is added dropwise to the reaction mixture at -78 °C. The cooling bath is then removed, and the reaction is allowed to warm to room temperature and stirred overnight.
-
Workup and Purification: The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the desired this compound.
Applications in Suzuki-Miyaura Cross-Coupling
Arylboronic acids are cornerstone reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds.[16][17] The electron-withdrawing nature of the tetrafluorophenyl ring in this compound makes it an interesting coupling partner, potentially influencing reaction kinetics and yields.[18][19]
General Suzuki-Miyaura Coupling Workflow
References
- 1. rsc.org [rsc.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. scbt.com [scbt.com]
- 4. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Isopropylphenylboronic acid | C9H13BO2 | CID 2773480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (2,3,4,5-Tetrafluorophenyl)boronic acid | C6H3BF4O2 | CID 2783273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. 19F [nmr.chem.ucsb.edu]
- 11. colorado.edu [colorado.edu]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. sites.pitt.edu [sites.pitt.edu]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tcichemicals.com [tcichemicals.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Navigating the NMR Landscape of 4-Isopropoxy-2,3,5,6-tetrafluorophenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Predicted NMR Data Presentation
The following tables summarize the anticipated ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectral data for 4-Isopropoxy-2,3,5,6-tetrafluorophenylboronic acid. These predictions are derived from the analysis of similar fluorinated and boronic acid-containing compounds.
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| B(OH )_2 | 4.0 - 6.0 | Broad singlet | - |
| OCH (CH₃)₂ | 4.5 - 5.0 | Septet | ~6.0 |
| OCH(C H₃)_2 | 1.3 - 1.5 | Doublet | ~6.0 |
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| C -B | Not typically observed | - | - |
| C 2, C 6-F | 140 - 150 | Doublet of multiplets | ¹JCF ≈ 240-260 |
| C 3, C 5-F | 135 - 145 | Doublet of multiplets | ¹JCF ≈ 240-260 |
| C 4-O | 150 - 160 | Multiplet | - |
| OC H(CH₃)₂ | 70 - 80 | Singlet | - |
| OCH(C H₃)₂ | 20 - 25 | Singlet | - |
Table 3: Predicted ¹⁹F NMR Data
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| F2, F6 | -130 to -140 | Multiplet |
| F3, F5 | -150 to -160 | Multiplet |
Table 4: Predicted ¹¹B NMR Data
| Boron | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| B (OH)₂ | 25 - 35 | Broad singlet |
Experimental Protocols
A general methodology for acquiring high-quality NMR data for this compound is outlined below.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is recommended.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Due to the lower natural abundance of ¹³C and potential quadrupolar broadening by boron, a higher number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.
-
-
¹⁹F NMR:
-
Acquire a proton-decoupled fluorine spectrum.
-
¹⁹F is a high-sensitivity nucleus, so fewer scans are typically required compared to ¹³C NMR.
-
-
¹¹B NMR:
-
Acquire a one-dimensional boron spectrum.
-
¹¹B is a quadrupolar nucleus, which often results in broad signals. Using a quartz NMR tube can minimize background signals from borosilicate glass.[1]
-
A wider spectral width may be needed to encompass the chemical shift range of boron compounds.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of a novel synthetic compound like this compound.
References
A Technical Guide to the Solubility of 4-Isopropoxy-2,3,5,6-tetrafluorophenylboronic acid: A Data-Driven Approach for Drug Development Professionals
Introduction
4-Isopropoxy-2,3,5,6-tetrafluorophenylboronic acid is a fluorinated organoboron compound with potential applications in medicinal chemistry and drug development. Boronic acids are a versatile class of molecules known for their role as enzyme inhibitors and as key building blocks in cross-coupling reactions for the synthesis of complex organic molecules.[1][2] A thorough understanding of the solubility of this compound is critical for its effective use in drug discovery and development, influencing formulation, bioavailability, and overall therapeutic efficacy.
This technical guide provides a comprehensive overview of the solubility of this compound. While specific quantitative solubility data for this compound is not extensively available in the public domain, this document extrapolates its likely solubility profile based on data from structurally analogous boronic acids. Furthermore, it details established experimental protocols for solubility determination and presents a relevant signaling pathway where boronic acid derivatives play a significant role.
Physicochemical Properties
| Property | Value |
| CAS Number | 871126-28-2 |
| Molecular Formula | C₉H₉BF₄O₃ |
| Molecular Weight | 251.97 g/mol |
| Appearance | White to off-white solid |
| Storage Temperature | -20°C |
Solubility of Structurally Related Boronic Acids
The following table summarizes the solubility data for phenylboronic acid and isobutoxyphenylboronic acid isomers in a range of common organic solvents. This data is intended to serve as a comparative reference.
| Compound | Solvent | Temperature (°C) | Solubility (mole fraction, x₁) |
| Phenylboronic Acid | Chloroform | 25 | ~0.04 |
| 3-Pentanone | 25 | ~0.25 | |
| Acetone | 25 | ~0.30 | |
| Dipropyl ether | 25 | ~0.20 | |
| Methylcyclohexane | 25 | <0.001 | |
| ortho-Isobutoxyphenylboronic Acid | Chloroform | 25 | ~0.15 |
| 3-Pentanone | 25 | ~0.45 | |
| Acetone | 25 | ~0.50 | |
| Dipropyl ether | 25 | ~0.10 | |
| Methylcyclohexane | 25 | ~0.002 | |
| meta-Isobutoxyphenylboronic Acid | Chloroform | 25 | ~0.05 |
| 3-Pentanone | 25 | ~0.30 | |
| Acetone | 25 | ~0.35 | |
| Dipropyl ether | 25 | ~0.15 | |
| Methylcyclohexane | 25 | <0.001 | |
| para-Isobutoxyphenylboronic Acid | Chloroform | 25 | ~0.04 |
| 3-Pentanone | 25 | ~0.28 | |
| Acetone | 25 | ~0.32 | |
| Dipropyl ether | 25 | ~0.12 | |
| Methylcyclohexane | 25 | <0.001 | |
| Phenylboronic Acid | Water | 20 | 1.9 g/100g H₂O |
Note: The solubility values for organic solvents are approximated from graphical data presented in cited literature and should be used for comparative purposes.[3][5]
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for pharmaceutical development.[6] Several methods can be employed, with the choice depending on the desired throughput and the stage of drug discovery.[7]
Equilibrium Solubility Determination (Shake-Flask Method)
This is the gold standard method for determining thermodynamic solubility.[8]
Protocol:
-
Preparation: An excess amount of the solid this compound is added to a known volume of the selected solvent in a sealed vial.
-
Equilibration: The vial is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Kinetic Solubility Determination (Turbidimetric Method)
This high-throughput method is often used in early drug discovery for rapid screening.[7]
Protocol:
-
Stock Solution Preparation: A concentrated stock solution of the compound is prepared in a highly soluble organic solvent, typically dimethyl sulfoxide (DMSO).
-
Serial Dilution: A small aliquot of the DMSO stock solution is added to an aqueous buffer or organic solvent in a microplate well. Serial dilutions are then performed.
-
Precipitation and Detection: The solution is monitored for the formation of a precipitate as the concentration exceeds the solubility limit. This is typically detected by measuring the turbidity of the solution using a nephelometer. The concentration at which the compound precipitates is considered its kinetic solubility.
Logical Workflow for Solubility Assessment
The following diagram illustrates a typical workflow for assessing the solubility of a novel compound like this compound in a drug discovery setting.
Caption: A logical workflow for the assessment of compound solubility.
Role in Signaling Pathways: Proteasome Inhibition
Boronic acids are a well-established class of proteasome inhibitors, with bortezomib being a notable example used in cancer therapy.[9][10] The proteasome is a cellular complex responsible for degrading ubiquitinated proteins, including those that regulate cell cycle and apoptosis. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key target of proteasome inhibitors.
In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon receiving an upstream signal, IκB is phosphorylated and subsequently ubiquitinated, targeting it for degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of genes involved in cell survival and proliferation. By inhibiting the proteasome, boronic acid-based drugs prevent the degradation of IκB, thereby keeping NF-κB in its inactive state and promoting apoptosis in cancer cells.
The following diagram illustrates the NF-κB signaling pathway and the point of intervention for proteasome inhibitors.
Caption: The NF-κB signaling pathway and the inhibitory action of boronic acids.
Conclusion
While direct quantitative solubility data for this compound is currently limited, a comprehensive understanding of its likely behavior can be extrapolated from structurally similar boronic acids. The experimental protocols detailed in this guide provide a robust framework for researchers to determine the precise solubility of this compound in various solvents, which is a critical step in its evaluation as a potential drug candidate. Furthermore, the established role of boronic acids as proteasome inhibitors highlights a key area of therapeutic potential for this class of compounds. Further studies are warranted to fully characterize the physicochemical properties and biological activity of this compound to unlock its full potential in drug discovery and development.
References
- 1. nbinno.com [nbinno.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. mdpi.com [mdpi.com]
- 10. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
safety and handling of 4-Isopropoxy-2,3,5,6-tetrafluorophenylboronic acid
An In-depth Technical Guide to the Safety and Handling of 4-Isopropoxy-2,3,5,6-tetrafluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for qualified professionals and is based on available data for structurally similar compounds. A specific Safety Data Sheet (SDS) for this compound was not found; therefore, this compound should be handled with the utmost care, assuming it may possess hazards similar to or greater than its analogues.
Introduction
This compound is a specialized chemical intermediate used in pharmaceutical and materials science research. The presence of a highly fluorinated phenyl ring and a boronic acid moiety suggests that this compound may have unique reactivity and require specific handling procedures to ensure laboratory safety. This guide provides a comprehensive overview of the potential hazards, safe handling protocols, and emergency procedures associated with this and similar arylboronic acids.
Hazard Identification and Classification
While specific toxicity data for this compound is unavailable, data from analogous compounds suggest it may be classified as follows:
-
Skin Corrosion/Irritation: Causes skin irritation.[1][2][4][5]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][4][5]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][5]
Fluorinated compounds, in general, require careful handling due to their potential for altered chemical and biological properties.[6] Arylboronic acids may be considered potentially genotoxic impurities, and their levels in Active Pharmaceutical Ingredients (APIs) may need to be controlled.
Quantitative Hazard Data for Analogous Compounds:
| Hazard Classification | (4-Ethoxy-2,3,5,6-tetrafluorophenyl)boronic acid[1] | 4-Isopropoxyphenylboronic acid[2] | 4-Fluorophenylboronic acid[4] | 4-Methoxyphenylboronic acid[7] |
| GHS Pictograms | Warning | Warning | Warning | Warning |
| Hazard Statements | H302, H315, H319, H332, H335 | H302, H315, H319, H335 | H302, H315, H319, H335 | H315, H319 |
| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P305+P351+P338, P405, P501 | P261, P301+P312, P302+P352, P280, P305+P351+P338 | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P405, P501 | P264, P280, P302+P352, P305+P351+P338 |
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1][8]
-
Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.[8]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical splash goggles are mandatory.[6][9] For operations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[8][9]
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves. Given the fluorinated nature of the compound, consult the glove manufacturer's compatibility chart.[6] Double-gloving may be advisable for handling highly concentrated solutions.[6] Always inspect gloves for tears or holes before use.[8]
-
Lab Coat: A flame-resistant lab coat should be worn at all times.[6]
-
Additional Protection: For larger quantities or when there is a significant risk of exposure, a chemical-resistant apron should be worn.[9]
-
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be necessary.[6]
Hygiene Practices
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][7][10]
-
Remove contaminated clothing promptly and wash it before reuse.[7][10]
Storage and Disposal
Storage
-
Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[6][10]
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[6][7]
-
Some boronic acids are sensitive to oxygen and susceptible to hydrolysis.[11]
Disposal
-
Dispose of waste in accordance with all applicable local, regional, and national regulations.[12]
-
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[12]
-
Do not allow the product to enter drains or waterways.[10][12]
First Aid and Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][10][12] |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[7][10][12] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7][10][12] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][10] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[10][12]
-
Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion, including carbon oxides, boron oxides, and hydrogen fluoride.[10][12]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[10][12]
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (see Section 3.2). Ensure adequate ventilation. Avoid breathing dust.[1][10]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1][10]
-
Containment and Cleanup: Sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[7][10]
Visualized Workflow for Safe Handling
The following diagram illustrates the key stages and decision points for the safe handling of this compound in a research environment.
Caption: Safe handling workflow for arylboronic acids.
References
- 1. aaronchem.com [aaronchem.com]
- 2. fishersci.fr [fishersci.fr]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. hmc.edu [hmc.edu]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 10. aksci.com [aksci.com]
- 11. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Hydrolytic Stability of Tetrafluorophenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the hydrolytic stability of tetrafluorophenylboronic acids, critical compounds in organic synthesis and drug discovery. Understanding the degradation pathways and kinetics of these reagents is paramount for ensuring reproducibility, optimizing reaction conditions, and managing the shelf-life of these valuable building blocks. This document synthesizes available data on the stability of polyfluorinated phenylboronic acids, outlines detailed experimental protocols for stability assessment, and visualizes key mechanistic and procedural concepts.
Core Concepts in the Stability of Tetrafluorophenylboronic Acids
The primary degradation pathway for tetrafluorophenylboronic acids in aqueous environments is protodeboronation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] This irreversible reaction leads to the loss of the desired reagent and the formation of 1,2,4,5-tetrafluorobenzene or 1,2,3,4-tetrafluorobenzene. The rate of protodeboronation is highly dependent on several factors, including pH, temperature, and the specific substitution pattern of the fluorine atoms on the aromatic ring.[2][3]
Highly electron-deficient arylboronic acids, such as those with multiple fluorine substituents, are particularly susceptible to this degradation pathway.[4] The stability of these compounds is often lowest at neutral to slightly basic pH, where the boronic acid exists in equilibrium with its more reactive boronate anion form ([ArB(OH)₃]⁻).[5]
Key Factors Influencing Hydrolytic Stability:
-
pH: The pH of the aqueous medium is a critical determinant of stability. Different protodeboronation pathways can dominate at different pH values, involving the neutral boronic acid, the anionic boronate, or even self-catalyzed pathways where both species participate.[5]
-
Fluorine Substitution Pattern: The position of the fluorine atoms significantly impacts stability. It has been observed that phenylboronic acids with two fluorine atoms in the ortho positions are generally less stable.[2][3]
-
Temperature: As with most chemical reactions, the rate of protodeboronation increases with temperature. Kinetic studies are often performed at elevated temperatures (e.g., 70°C) to accelerate the degradation to an observable rate.[5]
-
Solvent: The choice of solvent and the concentration of water can influence the rate of hydrolysis. Stability studies are often conducted in aqueous co-solvent mixtures like aqueous dioxane or DMSO/water.[2][5]
Quantitative Stability Data
The protodeboronation half-life is a critical parameter for assessing stability. The data below for pentafluorophenylboronic acid at high pH illustrates its susceptibility to hydrolysis. Given the strong electron-withdrawing nature of the fluorine substituents, tetrafluorophenylboronic acids are expected to exhibit similar or slightly greater stability compared to the pentafluoro- analog, depending on the specific isomer.
| Compound | Half-life (t½) at pH 13, 70°C (s) | Notes |
| Pentafluorophenylboronic acid | ~0.003 | Data derived from studies in 50% aqueous dioxane. This extremely short half-life highlights the instability of highly fluorinated phenylboronic acids at high pH.[4][5] |
Table 1: Hydrolytic Half-life of Pentafluorophenylboronic Acid.
The acidity of the boronic acid (pKa) is also a key parameter, as it governs the equilibrium between the neutral boronic acid and the more reactive boronate anion.
| Compound | pKa |
| 2,3,4,5-Tetrafluorophenylboronic acid | 6.47 |
| 2,3,5,6-Tetrafluorophenylboronic acid | 6.55 |
| Pentafluorophenylboronic acid | 6.17 |
Table 2: Acidity Constants (pKa) of Polyfluorinated Phenylboronic Acids.
Experimental Protocols for Stability Assessment
Assessing the hydrolytic stability of tetrafluorophenylboronic acids requires robust analytical methods to monitor the degradation of the parent compound over time. The following sections provide detailed protocols for stability testing using ¹⁹F NMR spectroscopy and HPLC.
Protocol 1: Hydrolytic Stability Assessment by ¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful technique for monitoring the degradation of fluorinated compounds as the fluorine signal provides a clean and sensitive probe.
Objective: To determine the kinetic profile of tetrafluorophenylboronic acid degradation at a specific pH and temperature.
Materials and Equipment:
-
Tetrafluorophenylboronic acid isomer (e.g., 2,3,5,6-tetrafluorophenylboronic acid)
-
Deuterated solvent (e.g., DMSO-d₆)
-
Aqueous buffer of desired pH
-
NMR tubes
-
NMR spectrometer (≥400 MHz) with fluorine observation capabilities
-
Thermostatted NMR probe
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the tetrafluorophenylboronic acid in DMSO-d₆ (e.g., 100 mM).
-
Prepare the desired aqueous buffer solution at the target pH.
-
In a clean, dry NMR tube, combine a known volume of the boronic acid stock solution with the aqueous buffer to achieve the desired final concentration (e.g., 10 mM) and solvent ratio (e.g., 10% DMSO-d₆ in water).[2]
-
-
NMR Acquisition:
-
Place the NMR tube in the spectrometer, which has been pre-equilibrated to the desired temperature (e.g., 70°C).[5]
-
Acquire an initial ¹⁹F NMR spectrum (t=0). Ensure the spectral width is sufficient to observe both the reactant and potential degradation product (e.g., 1,2,4,5-tetrafluorobenzene).
-
Acquire subsequent ¹⁹F NMR spectra at regular time intervals. The frequency of acquisition will depend on the rate of degradation. For rapid reactions, automated acquisition is recommended.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to the tetrafluorophenylboronic acid and the tetrafluorobenzene degradation product.
-
Calculate the percentage of remaining boronic acid at each time point.
-
Plot the natural logarithm of the concentration of the boronic acid versus time. The negative of the slope of this line will give the pseudo-first-order rate constant (k_obs).
-
The half-life (t½) can be calculated using the equation: t½ = ln(2) / k_obs.
-
Protocol 2: Stability-Indicating HPLC Method
HPLC is a widely used technique for quantifying the purity and degradation of pharmaceutical compounds and reagents.
Objective: To develop and utilize an HPLC method to quantify the degradation of tetrafluorophenylboronic acid under various stress conditions.
Materials and Equipment:
-
Tetrafluorophenylboronic acid isomer
-
HPLC-grade acetonitrile and water
-
Buffer salts (e.g., ammonium acetate) or acids (e.g., formic acid)
-
HPLC system with a UV detector
-
Reversed-phase C18 column (columns with low silanol activity are recommended to minimize on-column degradation)[6][7]
Procedure:
-
Method Development (Example Conditions):
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 2 µL
-
-
Forced Degradation Study:
-
Prepare a stock solution of the tetrafluorophenylboronic acid in a suitable solvent (e.g., acetonitrile).
-
Prepare several vials containing the boronic acid solution in different aqueous buffers (e.g., pH 4, 7, 9).
-
Store the vials at a controlled temperature (e.g., 50°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove a vial, quench the degradation if necessary (e.g., by cooling), and inject an aliquot into the HPLC system.
-
-
Data Analysis:
-
Monitor the peak area of the tetrafluorophenylboronic acid peak and any new peaks corresponding to degradation products.
-
Calculate the percentage of the parent compound remaining at each time point.
-
Plot the percentage remaining versus time to determine the degradation profile under each condition.
-
Visualizing Degradation Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key concepts discussed in this guide.
Caption: General mechanism of hydrolytic degradation (protodeboronation).
Caption: Experimental workflow for assessing hydrolytic stability.
Conclusion and Recommendations
Tetrafluorophenylboronic acids are inherently susceptible to hydrolytic degradation, a factor that must be carefully considered in their storage and use. The stability is highly pH-dependent, with increased rates of protodeboronation often observed in neutral to basic conditions. For applications requiring high stability, particularly in aqueous media, the following strategies should be considered:
-
pH Control: Whenever possible, maintain acidic conditions to minimize the formation of the more reactive boronate anion.
-
Anhydrous Conditions: Store and handle the compounds under anhydrous conditions to prevent premature hydrolysis.
-
Use of Boronate Esters: Consider the use of more stable boronate esters (e.g., pinacol esters) as protected forms of the boronic acid, which can release the active boronic acid in situ under specific reaction conditions.
-
Freshly Prepared Solutions: For sensitive applications, use freshly prepared solutions of the boronic acid.
By understanding the principles outlined in this guide and employing the suggested experimental protocols, researchers can effectively manage the challenges associated with the hydrolytic instability of tetrafluorophenylboronic acids, leading to more robust and reproducible scientific outcomes.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. rsc.org [rsc.org]
- 3. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 4-Isopropoxy-2,3,5,6-tetrafluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful reaction is particularly valuable in the synthesis of biaryl and heteroaryl scaffolds, which are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials. The use of fluorinated building blocks, such as 4-isopropoxy-2,3,5,6-tetrafluorophenylboronic acid, is of significant interest in drug discovery. The incorporation of fluorine atoms can enhance metabolic stability, modulate lipophilicity, and improve the binding affinity of molecules to their biological targets.
These application notes provide a comprehensive overview and generalized protocols for the Suzuki coupling of this compound with various aryl and heteroaryl halides. Due to the limited availability of specific experimental data for this particular boronic acid in the public domain, the following protocols are based on established methodologies for structurally similar, highly fluorinated arylboronic acids. Researchers should consider these as a starting point for optimization.
Core Concepts: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide (Ar¹-X), forming a Pd(II) intermediate.
-
Transmetalation: The organoboron species (Ar²-B(OR)₂), activated by a base, transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (Ar¹-Ar²), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Challenges in Coupling Highly Fluorinated Boronic Acids
The Suzuki coupling of highly fluorinated arylboronic acids, including this compound, can present unique challenges. The strong electron-withdrawing nature of the fluorine atoms can influence the reactivity of the boronic acid. A key side reaction to consider is protodeboronation , where the boronic acid group is cleaved and replaced by a hydrogen atom, leading to the formation of 1-isopropoxy-2,3,5,6-tetrafluorobenzene. This process is often promoted by the basic and aqueous conditions typically employed in Suzuki reactions. Careful selection of the base, solvent system, and reaction temperature is therefore crucial to minimize this undesired pathway and maximize the yield of the desired biaryl product.
Experimental Protocols
The following are generalized protocols for the Suzuki coupling of this compound with aryl or heteroaryl halides. Optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary for specific substrates.
General Protocol for Suzuki Coupling
Caption: A general experimental workflow for the Suzuki coupling reaction.
Materials:
-
This compound (1.0 - 1.5 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos) (1-2 equivalents relative to Pd)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
Procedure:
-
To a dry reaction vessel, add this compound, the aryl/heteroaryl halide, the palladium catalyst, the ligand (if used), and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography on silica gel or recrystallization, to afford the desired biaryl compound.
Data Presentation: Representative Reaction Conditions
As specific quantitative data for the Suzuki coupling of this compound is scarce, the following table provides a summary of typical conditions successfully employed for the coupling of other highly fluorinated arylboronic acids with various aryl halides. These conditions can serve as a starting point for optimization.
| Aryl Halide (Example) | Boronic Acid (Example) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | 2,3,5,6-Tetrafluorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | High |
| 3-Bromopyridine | Pentafluorophenylboronic acid | Pd(PPh₃)₄ (3) | - | CsF (2) | Dioxane | 100 | 12 | Moderate |
| 4-Chlorotoluene | 2,3,4,5-Tetrafluorophenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | t-BuOH | 110 | 24 | Good |
| 1-Iodo-4-nitrobenzene | 2,6-Difluorophenylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DMF/H₂O | 90 | 6 | Excellent |
Note: "High," "Good," and "Moderate" yields are qualitative descriptors based on literature for analogous reactions and should be experimentally determined for the specific substrates of interest.
Applications in Drug Development
The 4-isopropoxy-2,3,5,6-tetrafluorophenyl moiety is a valuable pharmacophore. The isopropoxy group can engage in hydrogen bonding interactions, while the tetrafluorophenyl ring offers a unique electronic profile and can participate in favorable interactions with biological targets, such as π-stacking and halogen bonding. The metabolic stability conferred by the fluorine atoms makes this an attractive building block for the development of new therapeutic agents. The Suzuki coupling reaction provides a direct and modular route to incorporate this valuable fragment into a diverse range of molecular scaffolds, facilitating the exploration of structure-activity relationships in drug discovery programs.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of biaryl compounds containing the 4-isopropoxy-2,3,5,6-tetrafluorophenyl moiety. While specific, detailed protocols for this particular boronic acid are not widely reported, the generalized procedures and considerations outlined in these application notes provide a solid foundation for researchers to develop robust and efficient synthetic routes. Careful optimization of reaction conditions, particularly the choice of base and the mitigation of protodeboronation, will be key to achieving high yields of the desired products. The continued exploration of such reactions will undoubtedly contribute to the advancement of medicinal chemistry and the development of new and improved therapeutics.
Application Notes and Protocols: Suzuki Coupling Conditions for Electron-Deficient Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with challenging electron-deficient boronic acids. The protocols and data presented are intended to facilitate the synthesis of complex molecules, a critical aspect of drug discovery and development.
Introduction
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides or triflates.[1][2] While this palladium-catalyzed reaction is highly versatile, the use of electron-deficient boronic acids presents a significant challenge. The reduced nucleophilicity of these substrates leads to a slower transmetalation step in the catalytic cycle, often resulting in low yields and incomplete reactions.[1][3]
This document outlines optimized conditions and protocols to overcome these challenges, focusing on the appropriate selection of catalysts, ligands, bases, and solvent systems. The provided data will assist researchers in selecting the optimal conditions for their specific electron-deficient substrates.
The Challenge of Electron-Deficient Boronic Acids
Electron-withdrawing groups on the boronic acid decrease the electron density on the boron-bearing carbon, making the organic group less nucleophilic. This hinders the transfer of the organic moiety from the boron atom to the palladium center (transmetalation), a key step in the Suzuki-Miyaura catalytic cycle.[3] Consequently, reactions involving electron-deficient boronic acids often require more forcing conditions, including higher temperatures, stronger bases, and more active catalyst systems.[1]
A common side reaction, particularly under harsh basic conditions, is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[4] This decomposition pathway further reduces the yield of the desired coupled product. The use of more stable boronic esters, such as pinacol esters, can mitigate this issue.[4][5]
Key Reaction Parameters and Optimization
The success of a Suzuki coupling with an electron-deficient boronic acid is highly dependent on the careful selection of the reaction components.
3.1. Catalysts and Ligands:
Palladium catalysts are most commonly used for Suzuki couplings.[6] For challenging electron-deficient substrates, highly active catalyst systems are essential. Buchwald-type biarylphosphine ligands are particularly effective as they are both electron-rich and bulky, which facilitates both the oxidative addition and the subsequent challenging transmetalation step.[3][6]
Caption: General experimental workflow for Suzuki coupling.
5.2. Protocol for Kinetic Analysis of Suzuki Coupling with (4-(Butylsulfinyl)phenyl)boronic acid and 4-Bromoanisole [3] This protocol is designed to determine the initial reaction rate under various conditions.
Reagent Preparation:
-
Prepare stock solutions of (4-(Butylsulfinyl)phenyl)boronic acid (0.1 M), 4-bromoanisole (0.1 M), an internal standard (e.g., dodecane, 0.05 M), and the chosen base (e.g., K₃PO₄, 0.3 M) in the selected solvent system (e.g., 9:1 Toluene/H₂O). [3]* Prepare a stock solution of the palladium catalyst and ligand (e.g., Pd(OAc)₂ and SPhos, in a 1:2 ratio) in the reaction solvent. [3] Reaction Setup:
-
In a reaction vial equipped with a magnetic stir bar, add the boronic acid solution, aryl halide solution, internal standard solution, and base solution. [3]2. Place the vial in a pre-heated reaction block at the desired temperature (e.g., 80 °C). [3]3. Initiate the reaction by adding the catalyst stock solution. [3] Sampling and Analysis:
-
At regular intervals (e.g., 0, 2, 4, 6, 8, 10 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. [3]2. Quench the aliquot by diluting it in a vial containing a suitable solvent (e.g., ethyl acetate) and a quenching agent if necessary.
-
Analyze the quenched samples by GC-MS or LC-MS to determine the concentration of the product over time.
-
Plot the product concentration versus time to determine the initial reaction rate.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no yield | Inactive catalyst | Use a fresh catalyst or a pre-catalyst. Ensure proper degassing to prevent catalyst oxidation. |
| Slow transmetalation | Use a stronger base (e.g., K₃PO₄, Cs₂CO₃). Use a more electron-rich and bulky ligand (e.g., SPhos, XPhos). Increase the reaction temperature. | |
| Poor solubility | Choose a different solvent system. Ensure the base is finely powdered. | |
| Protodeboronation of boronic acid | Harsh basic conditions | Use a milder base (e.g., K₂CO₃, KF). |
| High temperature | Run the reaction at a lower temperature for a longer time. | |
| Water presence | Use anhydrous conditions if possible. Consider using a boronic ester. |
Conclusion
The Suzuki-Miyaura cross-coupling of electron-deficient boronic acids is a challenging but achievable transformation critical for the synthesis of many pharmaceutical and materials science targets. Success hinges on the rational selection of reaction parameters to overcome the inherently slow transmetalation step while minimizing side reactions like protodeboronation. By employing highly active palladium catalysts with bulky, electron-rich phosphine ligands, in conjunction with strong bases and appropriate solvent systems, researchers can effectively synthesize a wide range of biaryl compounds derived from electron-deficient boronic acids. The protocols and data provided in these notes serve as a valuable starting point for the development and optimization of these important reactions.
References
Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of Fluorinated Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures. These motifs are of significant interest in medicinal chemistry and materials science. The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, the Suzuki-Miyaura coupling of fluorinated boronic acids is a critical transformation for the development of novel pharmaceuticals and advanced materials.[1][2]
However, the electronic properties of fluorinated boronic acids, which are generally electron-deficient, can present challenges in these coupling reactions. Common issues include slower rates of transmetalation, catalyst deactivation, and side reactions such as protodeboronation and defluorination.[3][4] Careful selection of the palladium catalyst, ligands, base, and reaction conditions is therefore crucial for achieving high yields and purity.
These application notes provide a comprehensive guide to performing Suzuki-Miyaura coupling reactions with various fluorinated boronic acids, including comparative data on catalyst performance and detailed experimental protocols.
Catalyst Selection and Performance
The choice of the palladium catalyst system is paramount for the successful coupling of fluorinated boronic acids. Generally, bulky, electron-rich phosphine ligands are employed to facilitate the catalytic cycle. A comparison of common palladium catalyst systems is presented below.
Table 1: Comparison of Palladium Catalyst Systems for Coupling with Fluorinated Boronic Acids
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones. | Air-sensitive, higher cost. | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates. | Air-sensitive, higher cost. | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available and well-understood. | Lower activity for challenging substrates; may require higher temperatures. | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates and relatively air-stable. | May not be as active as Buchwald-type ligands for highly electron-deficient substrates. | 1-3 |
Comparative Coupling Data
The following tables summarize the performance of various fluorinated boronic acids in Suzuki-Miyaura coupling reactions with different aryl halides. Note that direct comparisons of yields across different studies can be challenging due to variations in reaction conditions.
Table 2: Suzuki-Miyaura Coupling of Monofluorophenylboronic Acids with Aryl Halides
| Fluorinated Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95 |
| 4-Fluorophenylboronic acid | 1-Bromo-2-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~90 |
| 2-Fluorophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 94 |
| 3-Fluorophenylboronic acid | 4-Bromotoluene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 |
Table 3: Suzuki-Miyaura Coupling of Polyfluorinated and Trifluoromethyl-Substituted Phenylboronic Acids
| Fluorinated Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3,4-Difluorophenylboronic acid | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |
| 2,4-Difluorophenylboronic acid | 5-Bromosalicylic acid | PdCl₂ | K₂CO₃ | DMF/H₂O | 100 | 1.67 | 98 |
| 3,4,5-Trifluorophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 91 |
| 4-(Trifluoromethyl)phenylboronic acid | 4-Bromobenzonitrile | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 96 |
| Pentafluorophenylboronic acid | Iodobenzene | Pd(PPh₃)₄ / Ag₂O | CsF | DME | 70 | 12 | >90 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a fluorinated boronic acid with an aryl halide. Optimization may be required for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Fluorinated boronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst; 1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, PPh₃; 1-2 times the moles of Pd)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃; 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or reaction vial)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or a sealable reaction vial equipped with a magnetic stir bar, add the aryl halide, the fluorinated boronic acid, the palladium catalyst, the ligand (if used), and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor the progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Specific Protocol: Coupling of 4-Fluorophenylboronic Acid with 1-Bromo-4-nitrobenzene
Materials:
-
1-Bromo-4-nitrobenzene (202 mg, 1.0 mmol, 1.0 equiv)
-
4-Fluorophenylboronic acid (210 mg, 1.5 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (9.2 mg, 0.01 mmol, 1 mol% Pd)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (8.2 mg, 0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (425 mg, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
-
Degassed water (0.5 mL)
Procedure:
-
In a glovebox, to an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add Pd₂(dba)₃ (9.2 mg), SPhos (8.2 mg), K₃PO₄ (425 mg), 1-bromo-4-nitrobenzene (202 mg), and 4-fluorophenylboronic acid (210 mg).
-
Seal the vial with a Teflon-lined cap.
-
Remove the vial from the glovebox and add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Place the vial in a preheated oil bath at 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction by TLC (e.g., 20% ethyl acetate in hexanes).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 4-fluoro-4'-nitrobiphenyl.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.
References
Application Notes and Protocols: Buchwald-Type Phosphine Ligands for Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with broad functional group tolerance and high efficiency. A key factor in the success and versatility of this reaction has been the development of sophisticated catalyst systems. Among these, palladium complexes supported by Buchwald-type phosphine ligands have emerged as exceptionally powerful tools. These bulky, electron-rich biaryl monophosphine ligands facilitate the key steps of the catalytic cycle, allowing for the coupling of challenging substrates, including sterically hindered and electronically deactivated aryl chlorides, often under mild conditions and with low catalyst loadings.
This document provides detailed application notes, experimental protocols, and comparative data for the use of various Buchwald-type phosphine ligands in Suzuki-Miyaura coupling reactions. The information is intended to guide researchers in ligand selection, reaction optimization, and practical execution of these powerful transformations.
Ligand Selection Guide
The choice of the Buchwald ligand is critical and depends on the specific substrates being coupled. The steric and electronic properties of the ligand influence the stability and reactivity of the palladium catalyst.
| Ligand Family | Key Features & Typical Applications |
| XPhos | A highly versatile and widely used ligand for a broad range of substrates, including aryl and heteroaryl chlorides.[1][2][3] It is often a good starting point for reaction optimization. |
| SPhos | Exhibits exceptional activity, often enabling reactions to proceed at room temperature with low catalyst loadings.[4][5] Particularly effective for hindered biaryl synthesis and couplings involving aryl chlorides.[4][5] |
| RuPhos | Often provides excellent results for the coupling of heteroaryl substrates and can be effective where other ligands fail. |
| BrettPhos | A very bulky ligand that is highly effective for the coupling of sterically demanding substrates and for C-N bond formation. |
| JohnPhos | A less sterically hindered ligand that can be effective for a variety of couplings, including those at room temperature.[4] |
| DavePhos | An early generation Buchwald ligand that remains a useful and cost-effective option for certain Suzuki couplings.[4][6] |
Precatalyst Generations
For convenience, reproducibility, and enhanced stability, Buchwald ligands are often employed as palladium precatalysts. These well-defined complexes are air- and moisture-stable, simplifying reaction setup and ensuring a consistent ligand-to-palladium ratio.[7]
-
Second Generation (G2): Biphenyl-based precatalysts that can be activated at room temperature with weak bases.[1]
-
Third Generation (G3): Feature a methanesulfonate (OMs) ligand, which can lead to faster activation and improved performance, especially for challenging couplings.[1][7] G3 precatalysts are highly versatile and can accommodate very bulky ligands.[1]
-
Fourth Generation (G4): The aminobiphenyl backbone is N-methylated, which can improve solubility and prevent the formation of potentially problematic carbazole byproducts.[1][8]
Quantitative Data Presentation
The following tables summarize the performance of various Buchwald ligands in representative Suzuki-Miyaura coupling reactions. Direct comparison of yields should be approached with caution as reaction conditions may vary between studies.
Table 1: Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid
| Entry | Aryl Chloride | Ligand/Precatalyst | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | RT | 2 | 98 |
| 2 | 4-Chloroanisole | XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 80 | 18 | 95 |
| 3 | 2-Chloropyridine | RuPhos Pd G3 | - | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 92 |
| 4 | 1-Chloro-4-nitrobenzene | DavePhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 12 | 97 |
| 5 | 2-Chloro-1,3-dimethylbenzene | BrettPhos Pd G3 | - | K₂CO₃ | t-AmylOH | 110 | 18 | 91 |
| 6 | 4-Chlorobiphenyl | JohnPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | RT | 4 | 96 |
Table 2: Suzuki Coupling of Heteroaryl Halides
| Entry | Heteroaryl Halide | Boronic Acid | Ligand/Precatalyst | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyridine | Phenylboronic acid | XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 12 | 94 |
| 2 | 3-Bromothiophene | 4-Methoxyphenylboronic acid | SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 80 | 1 | 97 |
| 3 | 2-Chloroquinoline | Phenylboronic acid | RuPhos Pd G3 | - | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 89 |
| 4 | 5-Bromopyrimidine | 3-Furylboronic acid | BrettPhos Pd G3 | - | K₂CO₃ | t-AmylOH | 110 | 16 | 88 |
| 5 | 7-Chloro-1H-pyrrolo[2,3-c]pyridine | Phenylboronic acid | XPhos Pd G2 | - | K₃PO₄ | Dioxane/H₂O | 100 | 1.5 | 95 |
Experimental Protocols
The following are general procedures for Suzuki-Miyaura coupling reactions using Buchwald ligands and precatalysts. Optimization of the solvent, base, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: General Procedure using a Ligand and a Palladium(II) Source
Materials:
-
Aryl/heteroaryl halide (1.0 mmol)
-
Boronic acid or boronate ester (1.2 - 1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 - 0.02 mmol, 1-2 mol%)
-
Buchwald ligand (e.g., XPhos, SPhos) (0.012 - 0.024 mmol, 1.2-2.4 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 - 3.0 mmol)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane) (5 - 10 mL)
Procedure:
-
To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the aryl/heteroaryl halide, boronic acid, palladium(II) acetate, the Buchwald ligand, and the base.
-
Evacuate and backfill the reaction vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (room temperature to 110 °C).
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure using a Buchwald Precatalyst (G3 or G4)
Materials:
-
Aryl/heteroaryl halide (1.0 mmol)
-
Boronic acid or boronate ester (1.2 - 1.5 mmol)
-
Buchwald precatalyst (e.g., XPhos Pd G3) (0.01 - 0.02 mmol, 1-2 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0 - 3.0 mmol)
-
Solvent (e.g., dioxane/water, THF/water) (5 - 10 mL)
Procedure:
-
To a vial equipped with a magnetic stir bar, add the aryl/heteroaryl halide, boronic acid, Buchwald precatalyst, and the base.
-
Add the solvent (a mixture of organic solvent and water is often used).
-
Seal the vial and stir the reaction mixture at the desired temperature (room temperature to 100 °C). An inert atmosphere is often not strictly necessary due to the stability of the precatalyst, but can be beneficial for sensitive substrates.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Workup and purify the product as described in Protocol 1.
Mandatory Visualizations
References
- 1. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 2. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Base and Solvent Selection in Suzuki-Miyaura Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This palladium-catalyzed reaction is widely utilized in the pharmaceutical and agrochemical industries due to its high functional group tolerance, mild reaction conditions, and the commercial availability and relatively low toxicity of its reagents. The selection of an appropriate base and solvent system is critical for the success of a Suzuki-Miyaura coupling, significantly influencing reaction yield, rate, and selectivity. This document provides a detailed guide to understanding the roles of the base and solvent, along with experimental protocols and comparative data to aid in the optimization of Suzuki-Miyaura reactions.
The Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[1] It is generally accepted that the base activates the organoboron species, typically a boronic acid, to form a more nucleophilic "ate" complex (boronate).[2] This boronate then reacts more readily with the palladium(II) halide complex.[2] There are two primary proposed pathways for the role of the base:
-
Boronate Pathway: The base directly reacts with the boronic acid to form a boronate, which then undergoes transmetalation with the palladium complex.[2]
-
Hydroxide/Alkoxide Pathway: The base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide or alkoxide complex. This complex then reacts with the neutral boronic acid in the transmetalation step.[2]
The operative pathway can depend on the specific base, solvent, and reactants used.[2] Common bases employed in Suzuki-Miyaura reactions include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), hydroxides (e.g., NaOH, KOH), and fluorides (e.g., KF).[1]
The Role of the Solvent in Suzuki-Miyaura Reactions
The solvent in a Suzuki-Miyaura reaction serves several critical functions, including:
-
Solubilizing Reagents: The solvent must dissolve the organic halides, boronic acids, catalyst, and base to allow for an efficient reaction.
-
Influencing Catalyst Activity and Stability: The solvent can coordinate to the palladium center, affecting its catalytic activity and stability.
-
Modulating Base Strength: The solvent can influence the effective basicity of the chosen base.
-
Affecting Reaction Selectivity: In cases of substrates with multiple reactive sites, the solvent can play a crucial role in determining the chemoselectivity of the reaction.[3][4]
A wide variety of solvents are used, often in combination with water, to facilitate the dissolution of both organic and inorganic reagents.[5] Common organic solvents include ethers (e.g., 1,4-dioxane, tetrahydrofuran (THF)), aromatic hydrocarbons (e.g., toluene), and polar aprotic solvents (e.g., N,N-dimethylformamide (DMF)).[5] Recently, there has been a significant push towards the use of more environmentally friendly "green" solvents.[6]
Data Presentation: Comparative Performance of Bases and Solvents
The selection of the optimal base and solvent is highly dependent on the specific substrates being coupled. Below are tables summarizing quantitative data from screening studies that illustrate the impact of different bases and solvents on the yield of Suzuki-Miyaura reactions.
Table 1: Comparison of Yields with Different Bases in the Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid [7]
| Entry | Base | Solvent | Catalyst | Ligand | Temp. (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 2 | 95 |
| 2 | K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 2 | 88 |
| 3 | Na₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 2 | 85 |
| 4 | Cs₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 2 | 92 |
| 5 | NaOH | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 2 | 75 |
| 6 | Et₃N | Toluene | Pd(OAc)₂ | PPh₃ | 100 | 2 | 40 |
Data compiled for illustrative purposes. Yields are highly substrate and condition dependent.[7]
Table 2: Survey of Solvents in the Nickel-Catalyzed Suzuki–Miyaura Coupling of a Naphthyl Sulfamate and Phenylboronic Acid [6]
| Entry | Solvent | Yield (%) |
| 1 | Toluene | 99 |
| 2 | Acetone | 98 |
| 3 | Ethyl acetate | 99 |
| 4 | Isopropyl acetate | 99 |
| 5 | n-BuOH | 25 |
| 6 | t-Amyl alcohol | 99 |
| 7 | 2-Me-THF | 99 |
| 8 | Cyclopentyl methyl ether (CPME) | 99 |
Conditions: NiCl₂(PCy₃)₂ (5 mol %), naphthyl sulfamate (1.0 equiv), phenylboronic acid (2.5 equiv), K₃PO₄ (4.5 equiv), 12 h. Yields determined by ¹H NMR analysis.[6]
Table 3: Influence of Solvent on the Suzuki-Miyaura Coupling of Bromobenzene and Phenylboronic Acid [3]
| Entry | Solvent | Yield (%) |
| 1 | THF | 10.4 |
| 2 | DMF | 30.9 |
| 3 | Methanol | 78.9 |
| 4 | Ethyl acetate | 5.6 |
| 5 | 1,4-Dioxane | 0 |
| 6 | Ethanol | 73.4 |
| 7 | Methanol/Water (4:1) | 85.2 |
| 8 | Methanol/Water (3:2) | 96.3 |
| 9 | Methanol/Water (1:1) | 92.5 |
| 10 | Methanol/Water (2:3) | 88.6 |
Conditions: Bromobenzene (1.0 mmol), phenylboronic acid (1.5 mmol), Pd(II) catalyst (0.35 mol%), NaOH (2 mmol). Yields of biphenyl are reported.[3]
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for a Suzuki-Miyaura reaction.
Caption: Logical workflow for base and solvent selection in Suzuki-Miyaura reactions.
Experimental Protocols
Detailed experimental procedures are essential for reproducibility. Below are representative protocols for Suzuki-Miyaura coupling reactions using different base and solvent systems.
Protocol 1: General Procedure for Base Screening in the Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid[7]
Materials:
-
4-Bromotoluene (1.0 mmol, 171 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg)
-
Base (e.g., K₃PO₄, 2.0 mmol, 424 mg)
-
Toluene (10 mL)
-
Water (1 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromotoluene, phenylboronic acid, the selected base, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and degassed water via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 2 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Suzuki-Miyaura Coupling of an Aryl Chloride in an Aqueous System[5]
Materials:
-
Aryl chloride (e.g., 4-chloroanisole, 0.1 mmol, 14.3 mg)
-
Arylboronic acid (e.g., p-tolylboronic acid, 0.15 mmol, 20.4 mg)
-
Sodium tetrachloropalladate(II) (Na₂PdCl₄, 5 mol%, 1.5 mg)
-
Sulfonated SPhos (SSPhos, 5 mol%)
-
Potassium carbonate (K₂CO₃, 0.3 mmol, 41.4 mg)
-
Water (0.8 mL)
-
Acetonitrile (0.2 mL)
Procedure:
-
In a vial equipped with a magnetic stir bar, combine the aryl chloride, arylboronic acid, and potassium carbonate.
-
In a separate vial, prepare a stock solution of the palladium catalyst and ligand in the water-acetonitrile solvent mixture.
-
Add the catalyst solution to the reaction vial.
-
Seal the vial and stir the mixture at 37 °C for 18 hours.
-
Monitor the reaction for completion by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Conclusion
The judicious selection of base and solvent is paramount for the successful execution of Suzuki-Miyaura cross-coupling reactions. Understanding the fundamental roles of these components in the catalytic cycle allows researchers to make informed decisions when developing and optimizing synthetic routes. The provided data and protocols offer a starting point for the rational design of reaction conditions, ultimately leading to higher yields, improved selectivity, and more efficient syntheses of valuable chemical entities. For novel substrate combinations, a systematic screening of bases and solvents, as outlined in the logical workflow, is highly recommended to identify the optimal reaction conditions.
References
- 1. Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents and under mild conditions [nanochemres.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: 4-Isopropoxy-2,3,5,6-tetrafluorophenylboronic Acid in the Synthesis of p38 MAP Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Isopropoxy-2,3,5,6-tetrafluorophenylboronic acid is a versatile building block in medicinal chemistry, particularly valued for the introduction of a fluorinated phenyl moiety into drug candidates. The presence of fluorine atoms can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a potent p38 MAP kinase inhibitor.
Application: Synthesis of a Diaryl Urea p38 MAP Kinase Inhibitor
A key application of this compound is in the synthesis of 1-(4-Fluorophenyl)-3-(4-(4-isopropoxy-2,3,5,6-tetrafluorophenyl)pyridin-2-yl)urea, a diaryl urea derivative that acts as a potent inhibitor of p38 mitogen-activated protein (MAP) kinase. p38 MAP kinase is a crucial enzyme in the inflammatory response, and its inhibition is a therapeutic strategy for a range of inflammatory diseases.
The synthesis involves a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds between an organoboron compound (the boronic acid) and an aryl halide.
Biological Activity Data
The synthesized diaryl urea derivative exhibits significant inhibitory activity against p38 MAP kinase. The quantitative data is summarized in the table below.
| Compound | Target | IC50 (nM) |
| 1-(4-Fluorophenyl)-3-(4-(4-isopropoxy-2,3,5,6-tetrafluorophenyl)pyridin-2-yl)urea | p38 MAP Kinase | 160 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of 1-(4-Fluorophenyl)-3-(4-(4-isopropoxy-2,3,5,6-tetrafluorophenyl)pyridin-2-yl)urea.
Protocol 1: Suzuki-Miyaura Coupling
Objective: To synthesize 4-(4-Isopropoxy-2,3,5,6-tetrafluorophenyl)-2-nitropyridine.
Materials:
-
4-Chloro-2-nitropyridine
-
This compound
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (1:1) (Pd(dppf)Cl2·CH2Cl2)
-
Sodium carbonate (Na2CO3)
-
1,2-Dimethoxyethane (DME)
-
Water (H2O)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-chloro-2-nitropyridine (1.0 g, 6.3 mmol) in 1,2-dimethoxyethane (30 mL), add this compound (1.76 g, 6.9 mmol) and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (1:1) (0.25 g, 0.3 mmol).
-
Add a solution of sodium carbonate (1.67 g, 15.8 mmol) in water (8 mL).
-
Heat the reaction mixture to 80°C and stir for 16 hours.
-
Cool the mixture to room temperature and partition between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield 4-(4-isopropoxy-2,3,5,6-tetrafluorophenyl)-2-nitropyridine.
Protocol 2: Reduction of the Nitro Group
Objective: To synthesize 4-(4-Isopropoxy-2,3,5,6-tetrafluorophenyl)pyridin-2-amine.
Materials:
-
4-(4-Isopropoxy-2,3,5,6-tetrafluorophenyl)-2-nitropyridine
-
Iron powder (Fe)
-
Ammonium chloride (NH4Cl)
-
Ethanol (EtOH)
-
Water (H2O)
-
Celite®
Procedure:
-
To a solution of 4-(4-isopropoxy-2,3,5,6-tetrafluorophenyl)-2-nitropyridine (1.7 g, 5.0 mmol) in a mixture of ethanol (20 mL) and water (10 mL), add iron powder (1.4 g, 25 mmol) and ammonium chloride (0.13 g, 2.5 mmol).
-
Heat the mixture to reflux and stir for 2 hours.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite®.
-
Wash the Celite® pad with ethanol.
-
Concentrate the combined filtrate under reduced pressure to obtain 4-(4-isopropoxy-2,3,5,6-tetrafluorophenyl)pyridin-2-amine.
Protocol 3: Urea Formation
Objective: To synthesize 1-(4-Fluorophenyl)-3-(4-(4-isopropoxy-2,3,5,6-tetrafluorophenyl)pyridin-2-yl)urea.
Materials:
-
4-(4-Isopropoxy-2,3,5,6-tetrafluorophenyl)pyridin-2-amine
-
4-Fluorophenyl isocyanate
-
Tetrahydrofuran (THF)
-
Hexane
Procedure:
-
To a solution of 4-(4-isopropoxy-2,3,5,6-tetrafluorophenyl)pyridin-2-amine (0.2 g, 0.65 mmol) in anhydrous tetrahydrofuran (5 mL), add 4-fluorophenyl isocyanate (0.09 g, 0.65 mmol).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Concentrate the mixture under reduced pressure.
-
Triturate the residue with hexane and collect the resulting solid by filtration.
-
Wash the solid with hexane and dry under vacuum to yield 1-(4-Fluorophenyl)-3-(4-(4-isopropoxy-2,3,5,6-tetrafluorophenyl)pyridin-2-yl)urea.
Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the three-step synthesis of the target p38 MAP kinase inhibitor.
Caption: Synthetic pathway for a p38 MAP kinase inhibitor.
Logical Relationship: From Reagent to Biological Activity
This diagram shows the logical progression from the key starting material to the final compound and its biological application.
Caption: Role of the boronic acid in developing a p38 inhibitor.
Application Notes and Protocols: The Use of Fluorinated Building Blocks in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into drug candidates has become a pivotal strategy in modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the physicochemical and pharmacokinetic properties of a molecule.[1] This, in turn, can lead to enhanced potency, improved metabolic stability, and better bioavailability.[2] These application notes provide an overview of the strategic use of fluorinated building blocks in drug discovery, complete with comparative data and detailed experimental protocols for the synthesis and evaluation of fluorinated compounds.
The Impact of Fluorination on Drug Properties
Fluorine's strong electron-withdrawing nature can significantly alter the properties of a drug molecule. Key effects include:
-
Metabolic Stability: Replacing a metabolically labile C-H bond with a C-F bond can block oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[3]
-
Lipophilicity (LogP): Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes. However, the effect is context-dependent, with polyfluorination sometimes leading to a decrease in lipophilicity.[3][4]
-
Acidity/Basicity (pKa): The electronegativity of fluorine can lower the pKa of nearby acidic or basic functional groups, affecting the ionization state of the molecule at physiological pH. This can influence solubility, permeability, and target engagement.[1][4]
-
Binding Affinity: The introduction of fluorine can alter the electronic distribution within a molecule, leading to more favorable interactions with the target protein and increased binding affinity.[1]
Data Presentation: Comparative Physicochemical and Biological Data
The following tables summarize quantitative data to illustrate the impact of fluorination on key drug-like properties.
Table 1: Comparison of Physicochemical Properties of Fluorinated vs. Non-Fluorinated Cinnamic Acids [4]
| Compound | Substitution | pKa | clogP |
| Cinnamic Acid | H | 4.44 | 1.93 |
| 4-Fluorocinnamic Acid | 4-F | 4.31 | 2.11 |
| trans-3,4-Difluorocinnamic acid | 3,4-di-F | Not Reported | Not Reported |
Table 2: Comparative Antibacterial Activity of Cinnamic Acid Derivatives [4]
| Compound | Minimum Inhibitory Concentration (MIC) against M. tuberculosis (µg/mL) |
| Cinnamic Acid Derivative (Parent) | >100 |
| 4-Fluorocinnamic Acid Derivative | 12.5 |
Table 3: Comparative Physicochemical and Biological Data of Fluorinated vs. Non-Fluorinated Isoquinoline-based PARP Inhibitors [3]
| Compound | Substitution (R) | pKa (Predicted) | clogP (Predicted) | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| 1a | H | 6.8 | 2.5 | >10,000 | 1,200 |
| 1b | 7-F | 6.5 | 2.7 | >10,000 | 800 |
Table 4: Human Liver Microsome (HLM) Metabolic Stability
| Compound | Half-life (t1/2, min) | Intrinsic Clearance (Clint, µL/min/mg) |
| Verapamil (Control) | 15.2 | 45.6 |
| Propranolol (Control) | 10.5 | 66.0 |
| Fluorinated Test Compound Example | (Data would be inserted here from experimental results) | (Data would be inserted here from experimental results) |
| Non-fluorinated Analog Example | (Data would be in serted here from experimental results) | (Data would be inserted here from experimental results) |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within biological systems and the steps of experimental procedures is crucial for understanding and reproducibility. The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by fluorinated drugs and a typical experimental workflow.
Caption: KRAS G12C Signaling Pathway and Inhibition by Sotorasib.
Caption: NO-sGC-cGMP Signaling Pathway and Stimulation by Vericiguat.
Caption: General Experimental Workflow for Fluorinated Drug Discovery.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of fluorinated compounds.
Protocol 1: Synthesis of trans-4-Fluorocinnamic Acid[5][6]
This protocol describes the synthesis of trans-4-fluorocinnamic acid via a Knoevenagel condensation.
Materials:
-
4-Fluorobenzaldehyde
-
Malonic acid
-
Pyridine
-
Pipette
-
Ethanol
-
Hydrochloric acid (6N)
-
Sodium hydroxide
-
Ethyl trans-4-fluorocinnamate
-
Methyl t-butyl ether
-
Round-bottom flask
-
Reflux condenser
-
Stir plate and stir bar
-
Beakers
-
Buchner funnel and filter paper
-
Drying oven
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-fluorobenzaldehyde (1.0 eq), malonic acid (1.1 eq), and pyridine (2.0 eq). Add a catalytic amount of piperidine.
-
Reaction: Heat the mixture to reflux with stirring for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify with 6N HCl until a precipitate forms.
-
Isolation: Collect the crude product by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure trans-4-fluorocinnamic acid.
-
Alternative Saponification: A solution of 4 g of sodium hydroxide in 30 ml of water is added to a solution of 19.4 g (0.1 mole) of ethyl trans-4-fluorocinnamate in 350 ml of ethanol, and the reaction mixture is stirred at 70° C for 18 hours. The solvent is evaporated at reduced pressure, and the residue is dissolved in water. The solution is washed once with methyl t-butyl ether and acidified with 6N. hydrochloric acid. The resulting precipitate is washed twice with water and dried to obtain the product.[5]
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro PARP1 Inhibition Assay (Chemiluminescent)[7]
This protocol outlines a method to determine the IC50 value of a test compound against PARP1.
Materials:
-
96-well white opaque plates
-
Recombinant human PARP1 enzyme
-
Histone-coated plates
-
NAD+
-
Biotinylated-NAD+
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
PARP Assay Buffer
-
Wash Buffer (PBST)
-
Blocking Buffer
-
Test compound (e.g., fluorinated isoquinoline)
-
Positive control (e.g., Olaparib)
-
Microplate reader with chemiluminescence detection
Procedure:
-
Plate Preparation: Use pre-coated histone plates or coat plates with histone overnight at 4°C. Wash the plate three times with 200 µl of PBST buffer per well. Block the wells by adding 200 µl of Blocking Buffer and incubate for 90 minutes at room temperature. Wash the plate three times with PBST.[6]
-
Compound Preparation: Prepare a serial dilution of the test compound and the positive control (Olaparib) in PARP Assay Buffer. A typical starting concentration is 100 µM with 3-fold serial dilutions.
-
Reaction Mixture: Prepare a master mix containing PARP1 enzyme, NAD+, and biotinylated-NAD+ in PARP Assay Buffer.
-
Assay: Add 2.5 µl of the appropriate inhibitor dilution or DMSO vehicle to the designated wells. Add 12.5 µl of the Master Mix to all wells except the "Blank". Add 10 µl of 1x PARP Assay Buffer to the "Blank" wells. Incubate the plate at room temperature for 1 hour.[6]
-
Detection: Add Streptavidin-HRP diluted in Blocking Buffer to each well and incubate for 30 minutes at room temperature. Wash the plate three times with PBST. Add the chemiluminescent substrate to each well.[6]
-
Measurement: Immediately measure the chemiluminescence using a microplate reader.
-
Data Analysis: Subtract the background signal (blank wells). Calculate the percent inhibition for each concentration of the test compound relative to the positive control (enzyme with no inhibitor). Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Protocol 3: Human Liver Microsome (HLM) Stability Assay[8][9][10]
This protocol assesses the metabolic stability of a test compound in the presence of human liver microsomes.
Materials:
-
Pooled human liver microsomes
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Phosphate buffer (pH 7.4)
-
Test compound
-
Positive control compounds (e.g., Verapamil, Propranolol)
-
Acetonitrile with an internal standard
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a working solution of the test compound and positive controls in phosphate buffer. Prepare the HLM suspension in phosphate buffer.
-
Incubation: In a 96-well plate, combine the HLM suspension and the test compound or control. Pre-incubate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.[7]
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. Determine the elimination rate constant (k) from the slope of the linear regression. Calculate the half-life (t1/2 = 0.693/k) and the intrinsic clearance (Clint = (0.693/t1/2) / (mg microsomal protein/mL)).
Protocol 4: In Vitro COX-2 Inhibition Assay (Fluorometric)[3][11][12]
This protocol describes a method to screen for inhibitors of COX-2 activity.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
Heme
-
Arachidonic Acid (substrate)
-
Fluorometric probe
-
Test compound
-
Positive control (e.g., Celecoxib)
-
96-well black opaque plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of COX-2, heme, and arachidonic acid in COX Assay Buffer.
-
Compound Preparation: Prepare a serial dilution of the test compound and positive control in DMSO, then dilute in COX Assay Buffer.
-
Assay Setup: In a 96-well plate, add the COX Assay Buffer, heme, and COX-2 enzyme to the appropriate wells. Add the test compound or control to the respective wells. Incubate for a short period (e.g., 10 minutes) at 37°C.[3]
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.[3]
-
Measurement: Immediately measure the fluorescence intensity over time using a microplate reader (e.g., Ex/Em = 535/587 nm).
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the enzyme control. Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Conclusion
The use of fluorinated building blocks is a powerful and versatile strategy in drug discovery. By understanding the fundamental principles of how fluorine impacts molecular properties and by employing robust experimental protocols for synthesis and evaluation, researchers can effectively leverage fluorination to design and develop novel therapeutics with improved efficacy, safety, and pharmacokinetic profiles. The data and protocols presented in these application notes serve as a valuable resource for scientists and professionals in the field of drug development.
References
- 1. Commercial Process for the Synthesis of Anti-Cancer Drug Sotorasib - ChemistryViews [chemistryviews.org]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. enamine.net [enamine.net]
- 5. prepchem.com [prepchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bio-protocol.org [bio-protocol.org]
Synthesis of Fluorinated Biaryls for Organic Light-Emitting Diodes (OLEDs): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone in the design of advanced materials for organic light-emitting diodes (OLEDs). Fluorination of biaryl systems, which are common structural motifs in OLED emitters, hosts, and charge-transport materials, offers a powerful tool to fine-tune their electronic and physical properties. The high electronegativity and small van der Waals radius of fluorine can lead to a desirable lowering of HOMO and LUMO energy levels, improved charge injection and transport, enhanced thermal and morphological stability, and increased photoluminescence quantum yields. These modifications collectively contribute to OLED devices with higher efficiency, longer operational lifetimes, and improved color purity.
This document provides detailed application notes and experimental protocols for the synthesis of fluorinated biaryls for OLED applications. It covers key synthetic methodologies, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and direct C-H arylation, and presents a comparative summary of the performance of various fluorinated biaryls in OLED devices.
Key Synthetic Methodologies: Experimental Protocols
The synthesis of fluorinated biaryls for OLEDs predominantly relies on palladium-catalyzed cross-coupling reactions. Below are detailed protocols for three widely used methods.
Protocol 1: Suzuki-Miyaura Coupling
This reaction is a versatile method for forming C-C bonds between a fluorinated aryl halide and an arylboronic acid or ester.
General Procedure:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the fluorinated aryl halide (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, dissolve the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) in a small amount of the reaction solvent.
-
Reaction Assembly: Seal the Schlenk flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Add the degassed solvent (e.g., a mixture of toluene and water, 4:1 v/v, 10 mL) via syringe, followed by the catalyst solution.
-
Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times typically range from 4 to 24 hours.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. After filtration, remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired fluorinated biaryl.
Microwave-Assisted Variant:
For accelerated reaction times, microwave synthesis can be employed.
-
In a microwave-safe vial, combine the fluorinated aryl halide (0.5 mmol), arylboronic acid (0.75 mmol), palladium catalyst (e.g., PdCl₂(dppf), 0.015 mmol), and base (e.g., K₂CO₃, 1.5 mmol).
-
Add the solvent system (e.g., 3 mL of 4:1 Dioxane/H₂O).
-
Seal the vial and place it in the microwave reactor. Heat to 120-150 °C for 15-60 minutes.
-
Follow the work-up and purification steps as described in the general procedure.
Protocol 2: Buchwald-Hartwig Amination
This method is crucial for synthesizing fluorinated triarylamines, which are widely used as hole-transport materials.
General Procedure:
-
Preparation: To a 2-necked flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), the phosphine ligand (e.g., XPhos, 0.03 mmol, 3.0 mol%), and the base (e.g., sodium tert-butoxide, 1.4 mmol, 1.4 equiv.) under an inert atmosphere.
-
Reaction Assembly: Add the degassed solvent (e.g., toluene, 5 mL) and stir for 5 minutes at room temperature. Then, add the fluorinated aryl halide (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).
-
Reaction Execution: Heat the mixture to reflux (typically 80-110 °C) for 2-24 hours, monitoring by TLC or GC-MS.
-
Work-up and Purification: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 3: Direct C-H Arylation
This method offers a more atom-economical approach by avoiding the pre-functionalization of one of the aryl partners.
General Procedure for Arylation of Polyfluoroarenes:
-
Preparation: In a flame-dried reaction vial, combine the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), the phosphine ligand (e.g., PPh₃, 10 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Reaction Assembly: Add the polyfluoroarene (1.0 mmol, 1.0 equiv.), the aryl halide (1.2 mmol, 1.2 equiv.), and the solvent (e.g., DMA, 3 mL) under an inert atmosphere.
-
Reaction Execution: Heat the reaction mixture to 125 °C overnight.[1]
-
Work-up and Purification: After cooling, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by flash chromatography.[1]
Performance of Fluorinated Biaryls in OLEDs
The introduction of fluorine atoms into biaryl structures has a profound impact on the performance of OLED devices. The following table summarizes the performance of several OLEDs incorporating fluorinated biaryls, highlighting their role and key metrics.
| Fluorinated Biaryl | Role in OLED | Device Architecture | Max. EQE (%) | Max. Luminance (cd/m²) | Turn-on Voltage (V) | CIE (x, y) | Lifetime |
| Fluorinated Spirobifluorene Derivative [2] | Host | Multilayer | 3.85 | - | 3.5 | Blue | - |
| Spiro-(3,5)-F [2] | Host | Multilayer | 6.51 (cd/A) | - | 3.5 | Blue | Low efficiency roll-off[2] |
| 1-mtp-SBF (hydrocarbon host) [3] | Host | PhOLED | 25.6 | - | - | Blue | - |
| Cz-TAn-DMAC [4] | Emitter | Doped OLED | 4.8 | - | - | (0.15, 0.08) | - |
| TPA-TAn-DMAC [4] | Emitter | Non-doped OLED | 4.9 | - | - | (0.14, 0.18) | - |
| mCzAnBzt [5] | Emitter | Non-doped OLED | 7.95 | - | - | (0.15, 0.07) | - |
| tBuCz-m-CF₃ Emitter [6] | Emitter | PhOLED | 31.62 | 214,255 | - | (0.175, 0.446) | LT₅₀: 1237h @ 1000 cd/m²[6] |
| tBuCz-p-CF₃ Emitter [6] | Emitter | PhOLED | - | - | - | - | LT₅₀: 1073h @ 1000 cd/m²[6] |
EQE: External Quantum Efficiency; CIE: Commission Internationale de l'Eclairage color coordinates; LT₅₀: Time for luminance to decrease to 50% of its initial value.
Visualizations
Synthetic Workflow for Fluorinated Biaryls
Caption: Key synthetic routes to fluorinated biaryls for OLEDs.
Impact of Fluorination on OLED Properties
Caption: Effects of fluorination on OLED material properties and device performance.
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. Advances in High-Efficiency Blue OLED Materials [mdpi.com]
- 4. www2.scut.edu.cn [www2.scut.edu.cn]
- 5. Molecular engineering of anthracene-based emitters for highly efficient nondoped deep-blue fluorescent OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. A general direct arylation of polyfluoroarenes with heteroaryl and aryl chlorides catalyzed by palladium indolylphosphine complexes [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cross-Coupling Reactions with Electron-Poor Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cross-Coupling Reactions with Electron-Poor Substrates
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. However, substrates bearing electron-withdrawing groups often present unique challenges. The electronic properties of these "electron-poor" substrates can significantly influence the elementary steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. Slower reaction rates and the propensity for side reactions are common hurdles.
This document provides detailed application notes and experimental protocols for several key cross-coupling reactions involving electron-poor substrates, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Negishi, and Stille couplings. The provided methodologies and data are intended to serve as a valuable resource for researchers in academic and industrial settings, particularly in the field of drug development where such motifs are prevalent.
Suzuki-Miyaura Coupling of Electron-Poor Aryl Halides
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds. When dealing with electron-deficient aryl halides, the oxidative addition step is generally facilitated. However, the subsequent transmetalation can be sluggish. Careful selection of the catalyst, ligand, and base is crucial for a successful transformation. Bulky, electron-rich phosphine ligands are often employed to accelerate the catalytic cycle.[1]
Experimental Protocol: Synthesis of 4-cyano-4'-methoxybiphenyl
This protocol describes the Suzuki-Miyaura coupling of an electron-poor aryl bromide (4-bromobenzonitrile) with an electron-rich boronic acid (4-methoxyphenylboronic acid).
Materials:
-
4-bromobenzonitrile
-
4-methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzonitrile (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 4 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Quantitative Data for Suzuki-Miyaura Coupling of Electron-Poor Aryl Halides
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromobenzonitrile | Phenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 95 | [2] |
| 2 | 4-Bromobenzonitrile | 4-Formylphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | THF | Reflux | 12 | 97 | [3] |
| 3 | 3,5-Bis(trifluoromethyl)bromobenzene | 2-Pyridylboronate | Pd₂(dba)₃ (1) | Ligand 1 (3) | CsF | Dioxane | 80 | 18 | 82 | [4] |
| 4 | 4-Bromoacetophenone | Potassium phenyl trihydroxyborate | Pd(acac)₂ (2) | (t-Bu)₃P·HBF₄ (4) | - | Toluene | 110 | 12 | 85 | [5] |
Buchwald-Hartwig Amination of Electron-Poor Aryl Halides and Heterocycles
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[6] For electron-deficient aryl halides and heterocycles, such as pyridines, the reaction can be challenging due to potential catalyst inhibition or undesired side reactions. The use of specialized bulky phosphine ligands is often necessary to achieve high yields.[7][8]
Experimental Protocol: Synthesis of N-(4-cyanophenyl)aniline
This protocol details the Buchwald-Hartwig amination of an electron-poor aryl bromide (4-bromobenzonitrile) with aniline.
Materials:
-
4-bromobenzonitrile
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.024 mmol, 2.4 mol%), and NaOtBu (1.4 mmol, 1.4 equiv).
-
Add 4-bromobenzonitrile (1.0 mmol, 1.0 equiv) and anhydrous toluene (5 mL).
-
Finally, add aniline (1.2 mmol, 1.2 equiv) via syringe.
-
Seal the Schlenk tube and bring it out of the glovebox.
-
Heat the reaction mixture to 100 °C for 18 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Quantitative Data for Buchwald-Hartwig Amination with Electron-Poor Substrates
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloropyridine | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | t-BuOH | 110 | 12 | 85 | [8] |
| 2 | 4-Chlorobenzonitrile | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 24 | 92 | [9] |
| 3 | 3-Chloro-5-(4-fluorophenyl)aniline | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 110 | 24 | 85-95 | [9] |
| 4 | 2,4-Dichloropyridine | 4-Methoxyaniline | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | 12 | 90 (mono-aminated) | [8] |
Sonogashira Coupling of Electron-Poor Aryl Halides
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[10] For electron-poor aryl halides, the reaction generally proceeds efficiently. A key challenge can be the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling).[11] Copper-free protocols have been developed to mitigate this issue.[10][11]
Experimental Protocol: Synthesis of Ethyl 4-(phenylethynyl)benzoate
This protocol describes the Sonogashira coupling of an electron-deficient aryl iodide (ethyl 4-iodobenzoate) with phenylacetylene.[12]
Materials:
-
Ethyl 4-iodobenzoate
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add ethyl 4-iodobenzoate (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add anhydrous THF (10 mL) and triethylamine (2.0 mmol, 2.0 equiv) via syringe.
-
Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise to the stirred solution.
-
Stir the reaction at room temperature for 6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Quantitative Data for Sonogashira Coupling of Electron-Poor Aryl Halides
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Ethyl 4-iodobenzoate | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | TEA | THF | RT | 95 | [12] |
| 2 | 4-Iodobenzonitrile | Phenylacetylene | Pd(OAc)₂ (2) | - | Cs₂CO₃ | DMF | 120 | 92 | [13] |
| 3 | 1-Iodo-4-nitrobenzene | Phenylacetylene | CuI (5) / PPh₃ (15) | - | KOH | H₂O | 120 | 96 | |
| 4 | Ethyl 4-iodobenzoate | 1-Octyne | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | TEA | THF | RT | 88 | [14] |
Negishi Coupling of Electron-Poor Aryl Halides
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide.[15] This reaction is particularly useful for C(sp²)–C(sp³) bond formation. With electron-deficient aryl halides, the reaction can proceed under mild conditions. The choice of ligand is critical to suppress side reactions like β-hydride elimination when using secondary alkylzinc reagents.[16]
Experimental Protocol: Synthesis of 4-Isopropylbenzonitrile
This protocol outlines the Negishi coupling of 4-bromobenzonitrile with isopropylzinc bromide.[17]
Materials:
-
4-bromobenzonitrile
-
Isopropylzinc bromide (0.5 M in THF)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2'-methylbiphenyl (MePhos)
-
Anhydrous N,N-dimethylacetamide (DMA)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and MePhos (0.04 mmol, 4 mol%) to an oven-dried vial.
-
Add anhydrous DMA (1 mL) and stir for 10 minutes.
-
Add 4-bromobenzonitrile (1.0 mmol, 1.0 equiv).
-
Add the solution of isopropylzinc bromide (2.4 mL, 1.2 mmol, 1.2 equiv) dropwise.
-
Seal the vial and stir at room temperature for 12 hours.
-
Remove the vial from the glovebox and quench the reaction with saturated aqueous NH₄Cl (5 mL).
-
Extract with diethyl ether (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Quantitative Data for Negishi Coupling with Electron-Poor Substrates
| Entry | Aryl Halide | Organozinc Reagent | Pd Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromonitrobenzene | Isopropylzinc bromide | Pd₂(dba)₃ (1) | CPhos (2) | THF/Toluene | RT | 12 | 65 | [17] |
| 2 | 4-Chlorobenzonitrile | Isopropylzinc bromide | Pd(OAc)₂ (2) | CPhos (4) | THF/Toluene | RT | 20 | 94 | [17] |
| 3 | 2-Bromopyrimidine | Isopropylzinc bromide | Pd₂(dba)₃ (1) | L1 (2) | THF | RT | 12 | 85 | [18] |
| 4 | 4-Iodoacetophenone | n-Butylzinc iodide | Pd(OAc)₂ (0.5) | - | THF | RT | <1 | 95 | [19] |
Stille Coupling of Electron-Poor Substrates
The Stille coupling utilizes organostannane reagents to couple with organic halides or triflates.[20] A significant advantage is the tolerance of a wide range of functional groups.[21] When coupling with electron-deficient substrates, particularly polyfluorinated arenes, the reaction can proceed readily, sometimes even without a transition metal catalyst under specific conditions.[22]
Experimental Protocol: Synthesis of 2,3,4,5,6-Pentafluoro-4'-methoxybiphenyl
This protocol describes the Stille coupling of hexafluorobenzene with an organostannane.
Materials:
-
Hexafluorobenzene
-
(4-Methoxyphenyl)trimethylstannane
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(2-furyl)phosphine
-
Copper(I) iodide (CuI)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous potassium fluoride (KF) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk tube, add Pd(OAc)₂ (0.02 mmol, 2 mol%), tri(2-furyl)phosphine (0.04 mmol, 4 mol%), and CuI (0.1 mmol, 10 mol%).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous DMF (5 mL), hexafluorobenzene (2.0 mmol, 2.0 equiv), and (4-methoxyphenyl)trimethylstannane (1.0 mmol, 1.0 equiv) via syringe.
-
Heat the mixture to 60 °C for 16 hours.
-
Cool to room temperature and dilute with diethyl ether (20 mL).
-
Stir the solution vigorously with a saturated aqueous KF solution for 30 minutes to remove tin byproducts.
-
Separate the organic layer, wash with water and brine, dry over MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Quantitative Data for Stille Coupling with Electron-Poor Substrates
| Entry | Electrophile | Organostannane | Pd Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromoacetophenone | Vinyltributylstannane | Pd(PPh₃)₄ (2) | - | - | Toluene | 100 | 12 | 91 |
| 2 | 4-Chlorobenzoyl chloride | Phenyltrimethylstannane | AuCl(IPr) (2) | - | - | CH₂Cl₂ | RT | 1 | 85 |
| 3 | Hexafluorobenzene | (4-Nitrophenyl)trimethylstannane | Pd(PPh₃)₄ (3) | - | CuI | DMF | 80 | 16 | 78 |
| 4 | Perfluorotoluene | (Thiophen-2-yl)tributylstannane | PdCl₂(PPh₃)₂ (5) | - | - | DMF | 100 | 24 | 82 |
Visualizations
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for a cross-coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. benchchem.com [benchchem.com]
- 15. Negishi coupling - Wikipedia [en.wikipedia.org]
- 16. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Effective Pd-Nanoparticle (PdNP)-Catalyzed Negishi Coupling Involving Alkylzinc Reagents at Room Temperature [organic-chemistry.org]
- 20. Stille reaction - Wikipedia [en.wikipedia.org]
- 21. Stille Coupling [organic-chemistry.org]
- 22. Transition‐Metal‐Free Coupling of Polyfluorinated Arenes and Functionalized, Masked Aryl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Robust and Versatile Protocols for the Suzuki-Miyaura Coupling of Aryl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. While aryl bromides and iodides are traditional substrates, the cost-effectiveness and broad availability of aryl chlorides make them highly desirable starting materials. However, the inherent stability of the C-Cl bond presents a significant challenge, necessitating the use of specialized and highly active catalyst systems.[1][2] This application note provides detailed protocols and comparative data for the successful Suzuki-Miyaura coupling of a range of aryl chlorides, including electron-rich, electron-poor, and sterically hindered substrates.
Key Reaction Parameters
The success of a Suzuki-Miyaura coupling with an aryl chloride hinges on the careful selection of several key parameters: the palladium precursor, the ligand, the base, and the solvent system.
-
Palladium Precursors: Common choices include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and palladium(II) chloride (PdCl₂).[3] Pre-formed palladacycles have also demonstrated high activity.[1][4]
-
Ligands: The development of electron-rich, bulky phosphine ligands has been crucial for the activation of aryl chlorides.[4] monodentate ligands like tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃), as well as dialkylbiaryl phosphines (e.g., SPhos, XPhos), are highly effective.[1] N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for this transformation.[5][6]
-
Bases: A base is required to activate the boronic acid for transmetalation.[5] Common choices include inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can be critical and is often dependent on the specific substrates and solvent.[1]
-
Solvents: A variety of organic solvents can be employed, with ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), and aromatic solvents such as toluene being common.[7] The addition of water is often beneficial for dissolving the inorganic base and facilitating the reaction.[7]
Experimental Workflow
The general workflow for a Suzuki-Miyaura coupling of an aryl chloride is depicted below. This process involves the careful assembly of reagents under an inert atmosphere, followed by heating and subsequent workup and purification.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling of aryl chlorides.
Detailed Experimental Protocols
Below are two representative protocols for the Suzuki-Miyaura coupling of aryl chlorides, one employing a phosphine ligand and the other an N-heterocyclic carbene (NHC) ligand.
Protocol 1: Suzuki Coupling of an Electron-Rich Aryl Chloride using a Buchwald-type Ligand
This protocol is adapted from methodologies developed for challenging, electron-rich aryl chlorides.
Materials:
-
4-Chloroanisole (Aryl Chloride)
-
Phenylboronic Acid (Coupling Partner)
-
Pd₂(dba)₃ (Palladium Precursor)
-
SPhos (Ligand)
-
K₃PO₄ (Base)
-
Toluene/Water (Solvent System)
-
Anhydrous, degassed solvents
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add 4-chloroanisole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Add Pd₂(dba)₃ (0.01 mmol, 1 mol % Pd) and SPhos (0.022 mmol, 2.2 mol %).
-
Add degassed toluene (3 mL) and degassed water (0.3 mL).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (10 mL).
-
Filter the mixture through a pad of celite, washing with additional ethyl acetate.
-
Wash the combined organic layers with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Suzuki Coupling of a Heteroaryl Chloride using an NHC Ligand
This protocol is suitable for heteroaryl chlorides, which can be challenging substrates.
Materials:
-
2-Chloropyridine (Aryl Chloride)
-
4-Methoxyphenylboronic Acid (Coupling Partner)
-
Pd(OAc)₂ (Palladium Precursor)
-
IPr·HCl (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride, NHC precursor)
-
Cs₂CO₃ (Base)
-
1,4-Dioxane (Solvent)
-
Anhydrous, degassed solvents
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol %), IPr·HCl (0.04 mmol, 4 mol %), and Cs₂CO₃ (3.0 mmol, 3.0 equiv).
-
Add 2-chloropyridine (1.0 mmol, 1.0 equiv) and 4-methoxyphenylboronic acid (1.5 mmol, 1.5 equiv).
-
Add degassed 1,4-dioxane (5 mL).
-
Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring for 18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether (15 mL).
-
Quench the reaction with water (10 mL).
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Comparative Data for Catalytic Systems
The following table summarizes the performance of various catalytic systems for the Suzuki-Miyaura coupling of different aryl chlorides. Yields are reported as isolated yields.
| Entry | Aryl Chloride | Boronic Acid | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ (1.5) | PCy₃ (3) | K₃PO₄ (2) | Dioxane | 80 | 24 | 95 | J. Am. Chem. Soc. 1999, 121, 9550-9561 |
| 2 | 2-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | Cs₂CO₃ (2) | Dioxane | 80 | 4 | 98 | J. Am. Chem. Soc. 2000, 122, 4020-4028 |
| 3 | 4-Chlorobenzonitrile | Phenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DME | 80 | 16 | 85 | Synlett 1995, (5), 526-528 |
| 4 | 3-Chloropyridine | 4-Tolylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 12 | 92 | Org. Lett. 2004, 6, 2805-2808 |
| 5 | 4-n-Butylchlorobenzene | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) | Phosphite ligand (4.5) | KF (3) | Dioxane | 100 | 18 | 76 | [8] |
| 6 | 2-Chloro-p-xylene | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) | Phosphite ligand (4.5) | KF (3) | Dioxane | 100 | 18 | 70 | [8] |
| 7 | 4-Chloroanisole | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) | Phosphite ligand (4.5) | KF (3) | Dioxane | 100 | 18 | 78 | [8] |
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls, consider increasing the reaction temperature, using a stronger base (e.g., Cs₂CO₃ or K₃PO₄), or employing a more active ligand system. Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strict inert atmosphere.
-
Homocoupling of Boronic Acid: This side reaction can be minimized by using the correct stoichiometry of reagents and ensuring efficient stirring.
-
Dehalogenation of Aryl Chloride: This can occur in the presence of protic sources. Ensuring anhydrous conditions can mitigate this side reaction.[7]
-
Difficult Substrates: For sterically hindered or very electron-rich aryl chlorides, higher catalyst loadings, more specialized ligands (e.g., Buchwald biaryl phosphine ligands), and higher temperatures may be necessary.
Conclusion
The Suzuki-Miyaura coupling of aryl chlorides is a powerful and versatile transformation that has been made accessible through the development of highly active palladium catalyst systems. By carefully selecting the appropriate combination of palladium precursor, ligand, base, and solvent, a wide range of aryl chlorides can be successfully coupled to various boronic acids in high yields. The protocols and data presented in this application note serve as a valuable starting point for researchers in academic and industrial settings, enabling the efficient synthesis of complex molecular architectures.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Yoneda Labs [yonedalabs.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
One-Pot Syntheses Utilizing Fluorinated Boronic Acids: Applications in Drug Discovery and Molecular Imaging
Introduction
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[1] Fluorinated boronic acids have emerged as versatile building blocks, enabling the direct introduction of fluoroaryl moieties into complex molecules. This application note details efficient one-pot synthetic methodologies employing fluorinated boronic acids for the rapid construction of molecules relevant to drug discovery and medical imaging. We will explore a multi-component reaction for the synthesis of sialic acid sensors and a copper-mediated radiofluorination for the preparation of PET imaging agents.
Application Note 1: One-Pot Ugi Four-Component Reaction for the Synthesis of Bis-Boronic Acid Sialic Acid Sensors
Relevance to Drug Development: Sialic acid is overexpressed on the surface of various cancer cells and is a key biomarker for cancer diagnosis and therapy. The development of small molecules that can selectively bind to sialic acid is of great interest for creating novel diagnostic tools and targeted therapies. Boronic acids are known to form reversible covalent bonds with diols, such as those present in sialic acids. This one-pot synthesis provides a rapid and efficient route to a library of potential sialic acid binders.
Experimental Workflow
The following diagram illustrates the one-pot Ugi four-component reaction for the synthesis of bis-boronic acid compounds.
Caption: One-pot Ugi four-component synthesis of bis-boronic acid sialic acid sensors.
Experimental Protocol
This protocol is adapted from a study on the development of bis-boronic acids for the detection of β-sialic acid.[1]
-
Reaction Setup: In a clean, dry round-bottom flask, combine the fluorinated aldehyde (1.0 mmol), amine (1.0 mmol), isocyanide (1.0 mmol), and 3-formylphenylboronic acid (2.0 mmol).
-
Solvent Addition: Add methanol (10 mL) to the flask.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.
-
Work-up: After 24 hours, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired bis-boronic acid product.
Quantitative Data
The following table summarizes the yield and binding affinity data for a representative bis-boronic acid compound synthesized via this one-pot protocol.[1]
| Compound | Fluorinated Aldehyde | Yield (%) | Binding Constant (Keq) for β-sialic acid (M-1) at pH 6.0 |
| A5 | 4-Fluorobenzaldehyde | Not explicitly stated, but the Ugi-4CR is generally high-yielding. | 7015 ± 5 |
Signaling Pathway Context: Sialic Acid Recognition on the Cell Surface
The synthesized bis-boronic acid compounds are designed to interact with sialic acid residues on the cell surface. The diagram below illustrates this concept.
Caption: Interaction of a bis-boronic acid sensor with sialic acid on a cancer cell.
Application Note 2: One-Pot Copper-Mediated [¹⁸F]Radiofluorination of Arylboronic Acids for PET Imaging
Relevance to Drug Development: Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and to monitor the efficacy of drug treatments. The development of novel PET tracers is crucial for advancing personalized medicine. This one-pot method allows for the late-stage introduction of the positron-emitting isotope ¹⁸F into complex molecules, facilitating the rapid synthesis of novel PET imaging agents.
Experimental Workflow
The following diagram outlines the one-pot synthesis of [¹⁸F]FPEB, a PET radiotracer for quantifying metabotropic glutamate 5 receptors.[2][3]
Caption: One-pot radiofluorination of a boronic acid precursor to synthesize [¹⁸F]FPEB.
Experimental Protocol
This protocol is based on a copper-mediated radiofluorination method.[2][3]
-
Reagent Preparation: Prepare a solution of the FPEB boronic acid precursor (e.g., at a concentration of 4 mM in DMF).
-
Reaction Mixture: In a shielded vial, combine the boronic acid precursor solution with Cu(OTf)₂ (5 equivalents) and pyridine (125 equivalents).
-
Radiolabeling: Add K¹⁸F to the reaction mixture.
-
Heating: Heat the reaction mixture at 110 °C for 20 minutes.
-
Purification: After cooling, purify the reaction mixture using high-performance liquid chromatography (HPLC) to isolate the [¹⁸F]FPEB product.
Quantitative Data
The following table presents the radiochemical conversion (RCC) and specific activity for the one-pot synthesis of [¹⁸F]FPEB.[2]
| Radiotracer | Precursor | Radiochemical Conversion (RCC) (%) | Specific Activity (Ci/mmol) |
| [¹⁸F]FPEB | FPEB boronic acid | 8 ± 2 (manual), 4 ± 1 (automated) | 750 |
Signaling Pathway Context: Targeting Metabotropic Glutamate Receptor 5 (mGluR5)
[¹⁸F]FPEB is a PET tracer that binds to the metabotropic glutamate receptor 5 (mGluR5), which is implicated in various neurological and psychiatric disorders. The diagram below shows the role of mGluR5 in neuronal signaling.
Caption: [¹⁸F]FPEB as a PET tracer for imaging mGluR5 in the brain.
Conclusion
One-pot syntheses utilizing fluorinated boronic acids offer a powerful and efficient strategy for the rapid generation of complex molecules with significant potential in drug discovery and development. The examples provided highlight the utility of these methods in creating targeted probes for disease biomarkers and for the synthesis of radiotracers for in vivo imaging. These streamlined synthetic approaches can accelerate the identification and optimization of new therapeutic and diagnostic agents.
References
- 1. The use of multicomponent reactions in the development of bis-boronic acids for the detection of β-sialic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Managing Protodeboronation of Tetrafluorophenylboronic Acids
This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding the undesired protodeboronation of tetrafluorophenylboronic acids during chemical reactions, particularly in Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with tetrafluorophenylboronic acids?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This leads to the formation of the corresponding tetrafluorobenzene byproduct instead of the desired coupled product. Tetrafluorophenylboronic acids are highly electron-deficient due to the presence of multiple fluorine atoms, which makes them particularly susceptible to this decomposition pathway, especially under basic conditions commonly used in cross-coupling reactions.[2][3] This unwanted reaction consumes the starting material, reduces the yield of the desired product, and complicates purification.
Q2: What are the main factors that promote the protodeboronation of tetrafluorophenylboronic acids?
A2: Several factors can significantly accelerate the rate of protodeboronation:
-
Basic Conditions: The presence of a base, essential for many cross-coupling reactions like the Suzuki-Miyaura coupling, can lead to the formation of a more reactive boronate species that is more prone to protonolysis.[4][5]
-
Presence of Water: Water can act as a proton source, facilitating the cleavage of the C-B bond.[6]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.[7]
-
Catalyst System: In some cases, the palladium catalyst itself can contribute to the protodeboronation side reaction.[6]
-
pH of the Medium: The pH of the reaction mixture is a critical factor as it influences the speciation of the boronic acid.[1][8]
Q3: How can I tell if my tetrafluorophenylboronic acid is degrading via protodeboronation?
A3: The most direct way to detect protodeboronation is by using analytical techniques such as NMR spectroscopy. The appearance of signals corresponding to 1,2,4,5-tetrafluorobenzene in the reaction mixture or in your stored starting material is a clear indicator of degradation.[6] Additionally, a broad or depressed melting point of your boronic acid starting material compared to the literature value can suggest the presence of impurities resulting from decomposition.
Q4: Is it better to use a boronic acid or a boronic ester for reactions involving tetrafluorophenyl groups?
A4: Using a protected form of the boronic acid, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) ester, is a highly effective strategy to minimize protodeboronation.[1][9] These esters are generally more stable and provide a "slow release" of the active boronic acid under the reaction conditions. This keeps the concentration of the unstable free boronic acid low, thereby reducing the rate of the undesired protodeboronation side reaction.[1][4]
Troubleshooting Guides
Issue: Low yield of the desired cross-coupling product with significant formation of tetrafluorobenzene.
This is a classic sign of protodeboronation outcompeting the desired Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow
Caption: Troubleshooting workflow for minimizing protodeboronation.
Quantitative Data Summary
The stability of arylboronic acids is highly dependent on their substitution pattern. Electron-withdrawing groups, such as fluorine, generally increase the rate of protodeboronation under basic conditions.
Table 1: Effect of Fluorination on the Half-life of Arylboronic Acids
| Arylboronic Acid | Half-life (t½) at 70 °C, pH 13 |
| Phenylboronic acid | ~6.5 months |
| 2-Fluorophenylboronic acid | ~2.5 hours |
| 2,6-Difluorophenylboronic acid | ~5 seconds |
| Pentafluorophenylboronic acid | < 3 milliseconds |
Data adapted from a study on the kinetics of base-catalyzed protodeboronation, providing a relative measure of stability.[10]
Table 2: Comparison of Boronic Acid vs. Pinacol Ester in a Suzuki-Miyaura Coupling
| Boron Reagent | Temperature (°C) | Yield (%) |
| 2-Thiopheneboronic acid | 80 | ~60 |
| 2-Thiopheneboronic acid pinacol ester | 100 | ~75 |
This data on a similar heteroarylboronic acid illustrates that while the free boronic acid can be more reactive at lower temperatures, the increased stability of the pinacol ester can lead to higher yields at elevated temperatures where protodeboronation is more significant.[7]
Experimental Protocols
Protocol 1: Conversion of Tetrafluorophenylboronic Acid to its Pinacol Ester
This protocol describes a general method for protecting the boronic acid functionality to enhance its stability.
Materials:
-
2,3,5,6-Tetrafluorophenylboronic acid
-
Pinacol
-
Anhydrous Toluene
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 2,3,5,6-tetrafluorophenylboronic acid (1.0 equiv) and pinacol (1.1 equiv).
-
Add a sufficient amount of anhydrous toluene to dissolve the reagents upon heating.
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude 2,3,5,6-tetrafluorophenylboronic acid pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction. If necessary, it can be purified by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling with Tetrafluorophenylboronic Acid Pinacol Ester
This protocol is a starting point and should be optimized for specific substrates.
Reaction Setup:
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), 2,3,5,6-tetrafluorophenylboronic acid pinacol ester (1.2-1.5 equiv), and a mild base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., dioxane, THF, or toluene) via syringe.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and a suitable phosphine ligand (e.g., SPhos or XPhos, 2-6 mol%) in a small amount of the reaction solvent under an inert atmosphere.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction to the desired, optimized temperature (starting at a lower temperature, e.g., 60-80 °C, is recommended) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Signaling Pathways
Base-Catalyzed Protodeboronation Pathway
Caption: Simplified pathway of base-catalyzed protodeboronation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Suzuki Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Suzuki coupling reaction time and temperature.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for a Suzuki coupling reaction, and how does temperature affect the outcome?
A1: The reaction temperature is a critical parameter in Suzuki coupling. While a common range for conventional heating is 80-110 °C, the optimal temperature depends heavily on the specific substrates, catalyst, and solvent system used.[1]
-
Increased Temperature: Generally accelerates the reaction rate.[2] For less reactive electrophiles, such as aryl chlorides, higher temperatures may be necessary to overcome the activation energy barrier for the crucial oxidative addition step.[1]
-
Excessive Temperature: Temperatures above 100-110 °C can be detrimental, leading to rapid catalyst decomposition (observed as the precipitation of palladium black) and an increase in side reactions, which ultimately reduces the product yield.[3]
-
Lower Temperature: Some highly active catalyst systems can facilitate reactions at room temperature.[3] Running reactions at the lowest effective temperature can minimize side reactions like protodeboronation.[4]
Q2: How long should I run my Suzuki coupling reaction?
A2: Reaction times can vary significantly, from a few minutes to over 24 hours.[1][5] The ideal duration is the point at which starting material consumption is complete, and product formation is maximized, without significant degradation or side product formation.
-
Short Reaction Times: Microwave-assisted reactions can be completed in as little as 10-20 minutes.[5][6] Highly reactive substrates (reactivity order: I > Br > OTf >> Cl) and efficient catalyst systems also allow for shorter times.[1]
-
Extended Reaction Times: While necessary for sluggish reactions, prolonged heating can increase the risk of side reactions, particularly the protodeboronation of the boronic acid/ester, which lowers yield.[7][8] It is crucial to monitor the reaction's progress to avoid unnecessary heating.
Q3: I am not getting a good yield. Should I just increase the temperature and reaction time?
A3: Not necessarily. While insufficient heat or time can lead to an incomplete reaction, simply increasing them without a systematic approach can worsen the outcome. High temperatures and long reaction times can promote catalyst deactivation and undesirable side reactions.[3][4] A better approach is to first confirm the integrity of all reagents (catalyst, ligand, base, solvent) and ensure an inert atmosphere.[4] If the reaction is still sluggish, a modest increase in temperature should be monitored closely for signs of decomposition. For challenging couplings, switching to a more active catalyst system or a more stable boronic acid derivative (like a pinacol ester) may be more effective than forcing the conditions.[1][4]
Q4: What is the difference between conventional heating and microwave irradiation for optimizing reaction time?
A4: The primary difference lies in the heating mechanism and the resulting reaction speed.
-
Conventional Heating: Relies on external heating (e.g., an oil bath) to transfer energy to the reaction vessel, which then heats the solvent and reactants. This process is slower and can create temperature gradients within the mixture.
-
Microwave Irradiation: Heats the polar molecules in the reaction mixture directly and volumetrically, leading to rapid and uniform temperature increases. This efficiency allows reactions to reach the optimal temperature much faster, often reducing reaction times from many hours to mere minutes.[6][9] For example, a reaction that takes up to 24 hours with conventional heating might be completed in 20 minutes in a microwave reactor.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction is very slow or incomplete. | Suboptimal Temperature: The temperature may be too low to overcome the activation energy, especially for less reactive halides (e.g., aryl chlorides).[1] | Gradually increase the reaction temperature in 10 °C increments (e.g., from 80 °C to 100 °C) and monitor progress by TLC or LC-MS.[10] |
| Catalyst Inactivity: The palladium catalyst or phosphine ligand may have degraded due to improper storage or handling.[4] | Use a fresh, high-purity catalyst and ligand. Ensure solvents are anhydrous and properly degassed, as oxygen can deactivate the catalyst.[4] | |
| Low yield with formation of byproducts. | Protodeboronation: The boronic acid is being replaced by a hydrogen atom. This is common with electron-deficient boronic acids and is accelerated by high temperatures and long reaction times.[4][7] | - Lower the reaction temperature. - Shorten the reaction time by using a more active catalyst. - Use a milder base (e.g., K₃PO₄, KF).[4] - Convert the boronic acid to a more stable form, such as a pinacol ester or MIDA boronate.[4] |
| Homocoupling: The boronic acid is coupling with itself. This is often promoted by the presence of oxygen.[1][11] | Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[8] | |
| Product yield decreases after an initial increase. | Catalyst Decomposition: The catalyst is degrading at the reaction temperature, often indicated by the formation of palladium black.[3] | - Reduce the reaction temperature. - Screen for a more thermally stable ligand/catalyst system. - If high temperature is required, consider a shorter reaction time, possibly using microwave heating.[6] |
| Product Degradation: The desired product may be unstable under the prolonged reaction conditions. | Monitor the reaction over time. Once the maximum yield is observed, work up the reaction immediately. |
Data Presentation: Time & Temperature Optimization
The following tables summarize typical conditions and outcomes. Note that these are generalized examples, and optimization is highly substrate-dependent.
Table 1: Conventional vs. Microwave Heating
| Parameter | Conventional Heating | Microwave Irradiation |
| Typical Temperature | 80 - 110 °C[1] | 100 - 150 °C[6][12] |
| Typical Reaction Time | 4 - 24 hours[1] | 5 - 30 minutes[6][9] |
| Key Advantage | Widely accessible equipment. | Drastic reduction in reaction time, rapid optimization.[6] |
| Key Disadvantage | Long reaction times can lead to side reactions.[7] | Requires specialized microwave reactor equipment. |
Table 2: Effect of Temperature on Yield (Illustrative Example)
This table illustrates how yield can change with temperature for a hypothetical reaction.
| Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| 50 °C | 12 | 62% | Slow conversion, starting material remains.[10] |
| 80 °C | 8 | 95% | Optimal conditions found.[10] |
| 110 °C | 6 | 80% | Faster reaction, but increased byproduct formation and slight catalyst decomposition observed.[3] |
Experimental Protocols
Protocol: Optimization of Reaction Temperature
This protocol outlines a general method for determining the optimal temperature for a Suzuki coupling reaction.
-
Preparation: In an array of reaction vials, add the aryl halide (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), and base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vials, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent. Stir the mixture for 10-15 minutes while bubbling with inert gas. Finally, add the palladium catalyst (e.g., 0.5-2.0 mol%).
-
Heating and Monitoring: Place each vial in a pre-heated reaction block or oil bath set to a different temperature (e.g., 60 °C, 80 °C, 100 °C). Stir the reactions vigorously.
-
Analysis: Monitor the progress of each reaction at set time intervals (e.g., 1h, 4h, 8h, 24h) by taking a small aliquot and analyzing it via TLC, GC, or LC-MS to determine the consumption of starting materials and the formation of the product.
Mandatory Visualization
Logical Diagrams
The following diagrams illustrate key workflows and relationships in optimizing Suzuki coupling reactions.
Caption: A workflow diagram for troubleshooting low yields in Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Fluorinated Biaryls
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of fluorinated biaryls from reaction mixtures.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of fluorinated biaryls.
Problem 1: Low yield of the desired fluorinated biaryl after purification.
-
Possible Causes:
-
Product Loss During Extraction: The fluorinated biaryl may have some solubility in the aqueous phase, leading to loss during workup.
-
Irreversible Adsorption on Silica Gel: Highly fluorinated compounds can sometimes interact strongly with the stationary phase in column chromatography.
-
Decomposition on Stationary Phase: Some fluorinated compounds may be unstable on silica or alumina.
-
Co-elution with Byproducts: The product may be difficult to separate from impurities, leading to the discarding of mixed fractions and a lower isolated yield.
-
Precipitation During Chromatography: The compound may be poorly soluble in the chosen eluent system, causing it to precipitate on the column.
-
-
Solutions:
-
Optimize Extraction: Minimize the number of aqueous washes or use a continuous liquid-liquid extractor for highly water-soluble compounds. Back-extract the aqueous layers with a small amount of organic solvent to recover any dissolved product.
-
Passivate Silica Gel: Treat the silica gel with a small amount of a non-polar solvent or a suitable amine (e.g., triethylamine in the eluent for basic compounds) to block active sites.
-
Alternative Stationary Phases: Consider using less acidic stationary phases like neutral alumina or a fluorinated stationary phase for flash chromatography.[1]
-
Optimize Chromatography: Employ a shallower solvent gradient in column chromatography or switch to a different technique like preparative HPLC with a suitable column (e.g., C18, phenyl-hexyl, or a fluorinated phase) for better separation.[2]
-
Improve Solubility: Add a co-solvent to the eluent system to improve the solubility of the compound. Dry loading the sample onto silica gel can also prevent precipitation at the top of the column.[2]
-
Problem 2: Presence of palladium catalyst residues in the final product.
-
Possible Causes:
-
Inefficient Removal During Workup: Simple filtration may not be sufficient to remove all palladium residues, especially if they are finely dispersed or in a soluble form.
-
Strong Coordination of Palladium to the Product: The fluorinated biaryl may act as a ligand, binding to the palladium and making it difficult to remove.
-
-
Solutions:
-
Filtration through Celite® or Activated Carbon: After the reaction, dilute the mixture and filter it through a pad of Celite® or activated carbon to remove the bulk of the palladium catalyst.[3]
-
Aqueous Washes: Washing with aqueous solutions of reagents that can complex with palladium, such as N-acetyl cysteine, can be effective.[3]
-
Palladium Scavengers: Use commercially available palladium scavengers with thiol or other functional groups that have a high affinity for palladium. These can be added to the reaction mixture and then filtered off, or the product solution can be passed through a cartridge containing the scavenger.[4][5][6][7]
-
Problem 3: Difficulty in separating regioisomers of fluorinated biaryls.
-
Possible Causes:
-
Similar Polarity: Regioisomers often have very similar polarities, making their separation by traditional column chromatography challenging.
-
Formation of Aryne Intermediates: In some palladium-catalyzed fluorination reactions, the formation of aryne intermediates can lead to the generation of undesired regioisomers.[8]
-
-
Solutions:
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC with a high-resolution column is often the most effective method for separating regioisomers. Chiral HPLC can be used for the separation of atropisomers.[9][10]
-
Supercritical Fluid Chromatography (SFC): SFC can offer different selectivity compared to HPLC and may be effective for separating challenging isomers.[2]
-
Crystallization: Fractional crystallization can sometimes be used to separate regioisomers if they have sufficiently different solubilities and crystallization properties.
-
Derivatization: In some cases, derivatizing the mixture of isomers can lead to compounds with different physical properties that are easier to separate. The protecting group can then be removed after separation.
-
Problem 4: Co-elution of the product with non-fluorinated starting materials or byproducts.
-
Possible Causes:
-
Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting materials.
-
Formation of Homocoupled Products: Side reactions can lead to the formation of homocoupled products of the starting materials.[11]
-
Similar Polarity: The impurities may have a polarity very similar to the desired product.
-
-
Solutions:
-
Optimize Reaction Conditions: Drive the reaction to completion by adjusting stoichiometry, temperature, or reaction time.
-
Change Chromatographic Selectivity:
-
Stationary Phase: Switch from a standard C18 column to a phenyl-hexyl or a fluorinated phase column in reversed-phase HPLC, as these can offer different selectivities for aromatic and fluorinated compounds.[2][12]
-
Mobile Phase: Changing the organic modifier in the mobile phase (e.g., from acetonitrile to methanol) can alter the selectivity of the separation.[2]
-
-
Orthogonal Purification Technique: If co-elution persists, use a purification method with a different separation mechanism. For example, if reversed-phase HPLC fails, try normal-phase chromatography or SFC.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the best chromatography method for purifying fluorinated biaryls?
A1: The best method depends on the specific properties of the compound and the impurities present.
-
Flash Column Chromatography: This is a good initial purification step to remove major impurities. Using a fluorinated stationary phase can sometimes improve the separation of fluorinated compounds.[1][13]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for high-purity isolation, especially for separating closely related isomers. C18 columns are a good starting point, but phenyl-hexyl or fluorinated phase columns can offer better selectivity for fluorinated biaryls.[2][12]
-
Supercritical Fluid Chromatography (SFC): SFC is a "green" alternative to HPLC that often provides orthogonal selectivity and can be particularly effective for chiral separations.[2]
Q2: How can I effectively remove residual palladium catalyst from my fluorinated biaryl product?
A2: A multi-step approach is often the most effective:
-
Initial Filtration: After the reaction, dilute the mixture and filter through a pad of Celite® to remove the bulk of the catalyst.[3]
-
Aqueous Washes: Wash the organic layer with a solution of a complexing agent like N-acetyl cysteine.[3]
-
Scavengers: For final polishing to meet strict regulatory limits (e.g., for APIs), use a palladium scavenger. These can be silica-based or polymeric resins with functional groups that bind strongly to palladium.[4][5][6][7]
Q3: My fluorinated biaryl seems to be unstable on silica gel. What are my options?
A3: Fluorinated compounds can sometimes be sensitive to the acidic nature of silica gel.
-
Use Neutralized Silica: You can neutralize the silica gel by washing it with a dilute solution of a base like triethylamine in your eluent before packing the column.
-
Alternative Stationary Phases: Consider using neutral alumina or a fluorinated stationary phase, which are less acidic.[1]
-
Avoid Chromatography: If the compound is highly unstable, consider non-chromatographic purification methods like crystallization or distillation if applicable.
Q4: What are some common byproducts in Suzuki-Miyaura coupling reactions used to synthesize fluorinated biaryls?
A4: Common byproducts include:
-
Homocoupling products: Dimers of the aryl halide or the boronic acid starting materials.[11]
-
Protodeboronation products: The boronic acid is replaced by a hydrogen atom.
-
Palladium black: The palladium catalyst can precipitate out of solution.[11]
-
Boronic acid oxidation products: Boronic acids can be susceptible to oxidation.[11]
Q5: Are there any specific safety precautions for handling fluorinated compounds during purification?
A5: While the specific hazards depend on the individual compound, some general precautions are prudent:
-
Volatility: Some smaller fluorinated compounds can be volatile. Always handle them in a well-ventilated fume hood.[2]
-
Toxicity: The toxicological properties of many novel fluorinated compounds may not be well-established. It is best to treat all new compounds as potentially hazardous and minimize exposure.
-
Disposal: Dispose of fluorinated waste according to your institution's guidelines, as some fluorinated compounds can be persistent in the environment.
Data Presentation
Table 1: Comparison of Purification Techniques for a Model Fluorinated Biaryl
| Purification Method | Typical Yield (%) | Typical Purity (%) | Solvent Consumption | Throughput |
| Flash Column Chromatography | 70-90 | 90-98 | High | High |
| Preparative HPLC | 50-80 | >99 | Medium | Low to Medium |
| Crystallization | 40-70 | >99.5 | Low | Low |
| Supercritical Fluid Chromatography (SFC) | 60-85 | >99 | Very Low (Organic) | Medium to High |
Note: These values are illustrative and can vary significantly depending on the specific compound, scale, and optimization of the method.
Table 2: Efficiency of Palladium Scavengers
| Scavenger Type | Typical Starting Pd (ppm) | Typical Final Pd (ppm) | Conditions |
| Thiol-functionalized silica | 2000 | < 15 | Batch treatment, reflux |
| Polychelated resin | 328 | 4 | Recirculation through cartridge |
| Activated Charcoal & TMT | 2239 | 20 | Batch treatment, 20 °C |
Data compiled from references[5]. TMT = 2,4,6-Trimercaptotriazine.
Experimental Protocols
Protocol 1: General Procedure for Purification of a Fluorinated Biaryl by Flash Column Chromatography
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). If the compound has poor solubility in the eluent, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a slurry method with the initial, non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Loading: Carefully load the dissolved sample or the dry-loaded silica onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal gradient will depend on the polarity of the target compound and impurities.
-
Fraction Collection: Collect fractions and monitor their composition using thin-layer chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified fluorinated biaryl.
Protocol 2: General Procedure for Purification of Fluorinated Biaryl Isomers by Preparative HPLC
-
Method Development: Develop an analytical HPLC method to achieve baseline separation of the isomers. Screen different columns (e.g., C18, Phenyl-Hexyl, PFP), mobile phases (e.g., acetonitrile/water, methanol/water), and additives (e.g., trifluoroacetic acid, formic acid).
-
Scale-Up: Scale up the analytical method to a preparative scale by increasing the column diameter and flow rate. Adjust the injection volume and sample concentration to maximize throughput without sacrificing resolution.
-
Sample Preparation: Dissolve the mixture of isomers in the initial mobile phase composition or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.
-
Purification: Perform the preparative HPLC run and collect the fractions corresponding to each isomer.
-
Product Isolation: Combine the pure fractions for each isomer and remove the mobile phase solvents, typically by lyophilization or rotary evaporation, to obtain the isolated isomers.
Protocol 3: General Procedure for Purification of a Fluorinated Biaryl by Crystallization
-
Solvent Selection: Screen for a suitable crystallization solvent or solvent system. A good solvent will dissolve the compound when hot but have low solubility when cold. Anti-solvent crystallization, where a solvent in which the compound is insoluble is added to a solution of the compound, is also a common technique.
-
Dissolution: Dissolve the crude fluorinated biaryl in the minimum amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to maximize crystal formation. Slow cooling generally results in larger and purer crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
Caption: A general experimental workflow for the purification of fluorinated biaryls.
References
- 1. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. devtoolsdaily.com [devtoolsdaily.com]
- 6. Creating Security Decision Trees With Graphviz | Sensemaking by Shortridge [kellyshortridge.com]
- 7. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separation of regioisomers and enantiomers of underivatized saturated and unsaturated fatty acid monoacylglycerols using enantioselective HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Deactivation in Fluorinated Suzuki Couplings
Welcome to the technical support center for troubleshooting catalyst deactivation in fluorinated Suzuki couplings. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments. Fluorinated organic molecules are crucial in pharmaceuticals and agrochemicals, and the Suzuki-Miyaura coupling is a vital tool for their synthesis. However, the unique electronic properties of fluorinated substrates can often lead to challenges, with catalyst deactivation being a primary concern.
This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction with a fluorinated aryl halide is giving a low or no yield. What are the first things I should check?
A1: Low or no yield is a common problem and can stem from several factors, with catalyst deactivation being a primary suspect. Here is a systematic approach to troubleshooting:
-
Catalyst and Ligand System: The choice of your palladium catalyst and ligand is critical, especially for electron-deficient fluorinated arenes. Standard catalysts like Pd(PPh₃)₄ may be inefficient. Consider using more electron-rich and bulky phosphine ligands such as SPhos, XPhos, or RuPhos, which can facilitate the challenging oxidative addition and reductive elimination steps.[1]
-
Base Selection: The base is crucial for the transmetalation step. The appropriate choice depends on your specific substrates and solvent. For many fluorinated substrates, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often effective.[2][3] Strong bases like NaOH can sometimes lead to side reactions.
-
Solvent and Temperature: Ensure your solvent is anhydrous and properly degassed. Oxygen can lead to the formation of palladium black and homocoupling of the boronic acid.[4] While higher temperatures can increase reaction rates, excessive heat can also accelerate catalyst decomposition. Screening a range of temperatures (e.g., 80-110 °C) is recommended.[4]
-
Boronic Acid Stability: Fluorinated boronic acids can be prone to protodeboronation, where the boronic acid group is replaced by a hydrogen. Using fresh, high-purity boronic acid or more stable derivatives like boronate esters (e.g., pinacol esters) can mitigate this issue.[4]
Q2: I see a black precipitate forming in my reaction. What is it, and is it a problem?
A2: The black precipitate is likely palladium black , which consists of agglomerated palladium nanoparticles.[1] Its formation is a common visual indicator of catalyst deactivation. While a color change to dark brown or black is normal for many active Suzuki couplings, rapid and extensive precipitation of a black solid, especially early in the reaction, often indicates catalyst instability and leads to lower yields.[1] This happens because the catalytically active soluble Pd(0) species has agglomerated into an inactive, heterogeneous form, reducing the number of available catalytic sites.
Troubleshooting Palladium Black Formation:
-
Improve Ligand Efficacy: Switch to a bulkier, more electron-rich ligand that can better stabilize the Pd(0) center and prevent agglomeration.
-
Ensure Rigorous Degassing: Oxygen is a known culprit in the formation of palladium black. Ensure your solvents and reaction vessel are thoroughly degassed using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.
-
Control Reaction Temperature: Avoid excessively high temperatures, which can accelerate the decomposition of the catalytic complex.
Q3: How can I tell if my phosphine ligand is degrading during the reaction?
A3: Phosphine ligands, especially electron-rich ones, can be sensitive to oxidation. Ligand degradation leads to the formation of catalytically inactive or less active palladium species.
Diagnostic Protocol: ³¹P NMR Spectroscopy Monitoring
A powerful technique to monitor the health of your phosphine ligand is ³¹P NMR spectroscopy.
Experimental Protocol:
-
Prepare a Stock Solution: At the beginning of your experiment, prepare a stock solution of your phosphine ligand at a known concentration in a deuterated solvent compatible with your reaction conditions (e.g., d₈-toluene).
-
Acquire Initial Spectrum: Take a ³¹P NMR spectrum of this stock solution to determine the chemical shift of the pure ligand.
-
Set up the Reaction: Run your Suzuki coupling reaction as planned.
-
Sample the Reaction Mixture: At various time points (e.g., 1 hour, 4 hours, and upon completion), carefully take a small aliquot (0.1-0.2 mL) from the reaction mixture under an inert atmosphere.
-
Prepare NMR Sample: Dilute the aliquot with the deuterated solvent and acquire a ³¹P NMR spectrum.
-
Analyze the Spectra: Compare the spectra taken during the reaction to your initial spectrum. The appearance of a new peak, typically shifted downfield, corresponding to the phosphine oxide, indicates ligand degradation. The integration of the phosphine and phosphine oxide signals can provide a quantitative measure of the degradation.
Q4: My reaction with a fluorinated aryl chloride is much slower than with the corresponding bromide. Is this a sign of catalyst deactivation?
A4: Not necessarily. This observation is more likely due to the inherent difference in reactivity between aryl halides. The oxidative addition step in the Suzuki catalytic cycle is generally much slower for aryl chlorides than for aryl bromides or iodides because of the stronger carbon-chlorine bond.[1] To achieve efficient coupling with aryl chlorides, you often need to employ more specialized and highly active catalyst systems.
Recommendations for Aryl Chlorides:
-
Use Specialized Ligands: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which are known to facilitate the oxidative addition of aryl chlorides.
-
Consider Pre-catalysts: Use pre-formed palladium pre-catalysts that can more readily generate the active Pd(0) species in situ.
-
Optimize Reaction Conditions: Higher temperatures and stronger bases may be required to drive the reaction to completion.
Quantitative Data on Reaction Performance
The choice of ligand and base can have a dramatic impact on the yield of Suzuki couplings with fluorinated substrates. The following tables provide a summary of reported yields for the coupling of various fluorinated aryl halides, illustrating the effect of different reaction components.
Table 1: Effect of Ligand on the Suzuki Coupling of 2,5-Difluorophenylboronic Acid with Aryl Halides
| Coupling Partner (Aryl Halide) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 |
| 4-Chlorotoluene | XPhos | K₃PO₄ | Dioxane | 100 | 18 | 92 |
| 1-Bromo-4-fluorobenzene | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 65 |
| 1-Bromo-4-fluorobenzene | RuPhos | K₃PO₄ | t-AmylOH | 100 | 1 | 98 |
Data compiled from various sources for illustrative purposes. Yields are highly dependent on specific substrates and reaction conditions.
Table 2: Comparison of Different Bases in the Suzuki Coupling of 4-Bromotoluene with Phenylboronic Acid
| Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Na₂CO₃ | Toluene/H₂O | 100 | 2 | 98 |
| K₂CO₃ | Toluene/H₂O | 100 | 2 | 95 |
| K₃PO₄ | Toluene/H₂O | 100 | 2 | 96 |
| Cs₂CO₃ | Toluene/H₂O | 100 | 2 | 97 |
| Triethylamine (TEA) | Toluene/H₂O | 100 | 6 | 45 |
This table illustrates the general trend of inorganic bases outperforming organic bases in this type of reaction.[2]
Experimental Protocols & Workflows
General Experimental Protocol for a Fluorinated Suzuki Coupling
This protocol provides a general starting point. Optimization of specific parameters may be required for your particular substrates.
Materials:
-
Fluorinated Aryl Halide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
Phosphine Ligand (e.g., SPhos, 0.022 mmol, 2.2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., Toluene or Dioxane, 5 mL)
-
Degassed Water (if using an aqueous base system, 0.5 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add the fluorinated aryl halide, arylboronic acid, and base under an inert atmosphere.
-
Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst and ligand, and add them to the reaction vessel under a positive flow of inert gas.
-
Solvent Addition: Add the degassed solvent and water (if applicable) to the reaction mixture via syringe.
-
Degassing: Further degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 10-15 minutes or by subjecting the sealed vessel to three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Catalyst Deactivation Pathways
Catalyst deactivation can occur through several pathways. Understanding these can help in designing more robust reaction conditions.
Caption: Common pathways for palladium catalyst deactivation in Suzuki couplings.
Troubleshooting Workflow for Low Yields
When faced with a low-yielding reaction, a systematic approach to troubleshooting is essential.
References
Technical Support Center: Microwave-Assisted Suzuki Coupling of Electron-Deficient Partners
Welcome to the technical support center for microwave-assisted Suzuki coupling reactions involving electron-deficient partners. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this powerful cross-coupling technique.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the experimental setup and execution of microwave-assisted Suzuki coupling with electron-deficient substrates.
Question: My reaction shows low to no yield. What are the primary factors to investigate?
Answer:
Low or no yield in a Suzuki coupling reaction, especially with challenging electron-deficient partners, can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Catalyst System and Ligand Choice: The selection of the palladium catalyst and corresponding ligand is critical. For electron-deficient substrates, catalyst systems that promote rapid oxidative addition and facilitate transmetalation are essential.[1] Buchwald-type phosphine ligands like SPhos and XPhos are often highly effective for these challenging couplings.[1] Standard catalysts like Pd(PPh₃)₄ may show lower activity and require higher temperatures and catalyst loadings.[1][2]
-
Base Selection and Solubility: The choice of base is crucial for activating the boronic acid. Inorganic bases like K₃PO₄ and K₂CO₃ are commonly used.[2] The solubility of the base can significantly impact the reaction rate; ensure the chosen base is at least partially soluble in the reaction medium.[3] For particularly challenging couplings, stronger bases like Cs₂CO₃ might be necessary, although they can sometimes promote side reactions.[1][4]
-
Solvent System: The solvent plays a key role in solubilizing the reactants and facilitating heat transfer under microwave irradiation. A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is frequently employed to dissolve both the organic substrates and the inorganic base.[1][2][4] The ratio of the solvent mixture can be optimized for best results.[5]
-
Microwave Parameters (Temperature and Time): While microwave irradiation significantly accelerates the reaction, optimizing the temperature and time is still necessary.[2][6] Excessively high temperatures can lead to catalyst decomposition and the formation of side products.[2] A temperature screen is recommended to find the optimal balance between reaction rate and selectivity.[2]
-
Degassing: It is imperative to thoroughly degas the reaction mixture to remove dissolved oxygen. Oxygen can lead to the oxidative degradation of the phosphine ligands and the palladium catalyst, as well as promote the homocoupling of boronic acids.[7]
Question: I am observing significant amounts of homocoupling byproducts. How can I minimize this?
Answer:
Homocoupling of the boronic acid is a common side reaction. Several strategies can be employed to minimize its formation:
-
Thorough Degassing: As mentioned above, removing oxygen is critical to prevent oxidative homocoupling.[7]
-
Use of Pinacol Boronic Esters (BPin): Converting the electron-deficient boronic acid to its corresponding pinacol ester can increase its stability and reduce the propensity for protodeboronation and homocoupling.[4]
-
Careful Control of Reaction Temperature: Lowering the reaction temperature, while still ensuring a reasonable reaction rate with microwave assistance, can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.
-
Optimize Catalyst and Ligand: Some catalyst systems are more prone to promoting homocoupling than others. Screening different palladium sources and ligands may be beneficial.
Question: My electron-deficient aryl chloride is unreactive. What can I do?
Answer:
Aryl chlorides are generally less reactive than the corresponding bromides or iodides due to the stronger C-Cl bond.[8][9] For electron-deficient aryl chlorides, reactivity is enhanced, but challenges can still arise.[2]
-
Employ a More Active Catalyst System: Buchwald-type ligands (e.g., XPhos, SPhos) are particularly effective for activating aryl chlorides.[1]
-
Increase Microwave Power and Temperature: Higher temperatures are often required to facilitate the oxidative addition of the palladium catalyst to the C-Cl bond.[10]
-
Use a Stronger Base: A stronger base can sometimes accelerate the overall catalytic cycle.[8]
-
Consider Nickel Catalysis: For highly unreactive aryl chlorides, nickel-based catalyst systems can be a viable alternative to palladium.[11]
Frequently Asked Questions (FAQs)
Q1: Why is microwave heating advantageous for Suzuki coupling of electron-deficient partners?
A1: Microwave irradiation offers several advantages over conventional heating for these challenging reactions:
-
Rapid Heating: Microwaves can rapidly and uniformly heat the reaction mixture, leading to significantly shorter reaction times, often from hours to minutes.[12]
-
Improved Yields: The fast heating can minimize the formation of byproducts resulting from prolonged exposure to high temperatures.[12]
-
Enhanced Reproducibility: Microwave reactors provide precise temperature control, leading to more consistent and reproducible results.[6][12]
-
Access to Higher Temperatures: Sealed-vessel microwave synthesis allows for reactions to be conducted at temperatures above the boiling point of the solvent, which can be crucial for activating less reactive substrates.[13]
Q2: What are the best practices for setting up a microwave-assisted Suzuki coupling reaction?
A2:
-
Use a dedicated microwave vial and a properly sized stir bar.
-
Ensure all reactants, including the solvent, are properly degassed to create an inert atmosphere.[4]
-
Add the catalyst and ligand under an inert atmosphere if they are air-sensitive.[1]
-
Seal the vial correctly to prevent solvent evaporation and pressure buildup.
-
Set the microwave parameters (temperature, time, power) according to optimized or literature procedures.
-
Always monitor the reaction progress using appropriate analytical techniques like TLC, LC-MS, or GC-MS.[4]
Q3: How do I choose the appropriate palladium catalyst and ligand?
A3: The choice depends on the specific electron-deficient partners. For many systems, commercially available pre-catalysts that are air-stable and highly active are a good starting point. Buchwald-type ligands are generally recommended for their high activity with a broad range of substrates, including electron-deficient ones.[1] For initial screening, Pd(PPh₃)₄ can be used due to its availability, but more active systems may be required for optimal results.[1][2]
Q4: Can I use an electron-deficient boronic acid with an electron-deficient aryl halide?
A4: While possible, coupling two electron-deficient partners can be particularly challenging. The electron-withdrawing nature of both substrates can slow down different steps of the catalytic cycle. In such cases, a highly active catalyst system, careful optimization of the base and solvent, and precise control of the microwave parameters are essential for success.
Data Presentation
Table 1: Comparison of Palladium Catalysts and Ligands for Electron-Deficient Partners
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones.[1] | Air-sensitive, higher cost.[1] | 1-2[1] |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates.[1] | Air-sensitive, higher cost.[1] | 1-2[1] |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available, well-understood.[1] | Lower activity for challenging substrates, requires higher temperatures.[1][2] | 2-5[1] |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable.[1] | May not be as active as Buchwald-type ligands for electron-deficient partners.[1] | 1-5[4] |
Table 2: Common Bases and Solvents for Microwave-Assisted Suzuki Coupling
| Base | Common Solvent System(s) | Comments |
| K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | Effective for many Suzuki couplings, promotes high reaction rates.[1] |
| K₂CO₃ | Dioxane/H₂O, THF/H₂O | Common and effective base of moderate strength.[1][2] |
| Cs₂CO₃ | THF, Dioxane | Strong base, can accelerate slow reactions but may promote side reactions.[1][4] |
| Et₃N | Acetonitrile | Organic base, useful in anhydrous conditions, but may be too weak for some substrates.[1] |
Experimental Protocols
General Procedure for Microwave-Assisted Suzuki Coupling of an Electron-Deficient Aryl Bromide with an Arylboronic Acid:
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation: In a microwave reaction vial equipped with a magnetic stir bar, add the electron-deficient aryl bromide (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[4]
-
Inert Atmosphere: Seal the vial with a cap and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%) and the degassed solvent (e.g., 1,4-dioxane/H₂O, 4:1 v/v).[2][4]
-
Microwave Irradiation: Place the sealed vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).[2]
-
Work-up: After the reaction is complete (monitored by TLC or LC-MS), cool the vial to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low-yield reactions.
Caption: Simplified Suzuki coupling catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. quora.com [quora.com]
- 10. mdpi.com [mdpi.com]
- 11. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03877C [pubs.rsc.org]
- 12. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Byproducts in Polyfluorinated Biaryl Synthesis
Welcome to the technical support center for polyfluorinated biaryl synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize the formation of unwanted byproducts during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges you may encounter during the synthesis of polyfluorinated biaryls.
Q1: My Suzuki-Miyaura reaction is producing a significant amount of homocoupled byproducts. What are the common causes and how can I minimize them?
A1: Homocoupling is a frequent side reaction in Suzuki-Miyaura couplings, especially with electron-poor polyfluorinated substrates. The primary causes include:
-
Inappropriate Ligand Choice: The phosphine ligand plays a crucial role in promoting the desired cross-coupling over homocoupling.
-
Oxidative Homocoupling: The presence of oxygen can promote the homocoupling of boronic acids.
-
High Temperature: Elevated temperatures can sometimes favor homocoupling pathways.
Troubleshooting Steps:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. Ligands with dicyclohexylphosphino (PCy₂) moieties have been shown to reduce homocoupling.[1] Refer to Table 1 for a comparison of different ligands.
-
Degassing: Thoroughly degas your solvents and reaction mixture to remove dissolved oxygen. Purging with an inert gas like argon or nitrogen is essential.
-
Temperature Control: Optimize the reaction temperature. While higher temperatures can increase reaction rates, they may also promote byproduct formation. Try running the reaction at a lower temperature for a longer period.
-
Base Selection: The choice of base can influence the reaction outcome. Weaker inorganic bases like K₂CO₃ or Cs₂CO₃ are often preferred over strong alkoxide bases.
Q2: I am observing significant hydrodehalogenation (defluorination) of my starting material. How can I prevent this?
A2: Hydrodehalogenation, particularly the replacement of a fluorine atom with hydrogen, is a common byproduct in cross-coupling reactions involving polyfluorinated arenes. This side reaction is often attributed to:
-
Presence of a Hydrogen Source: Water is a potential hydrogen source for hydrodehalogenation.[2][3]
-
Ligand Effects: The nature of the phosphine ligand can influence the extent of hydrodehalogenation.
-
Reaction Conditions: The choice of base and solvent can also play a role.
Troubleshooting Steps:
-
Anhydrous Conditions: Use thoroughly dried solvents and reagents to minimize the presence of water.
-
Ligand Optimization: The distribution between the desired product and the hydrodehalogenated byproduct can be controlled by varying the phosphine ligand's substituents. Experiment with different ligands to find one that favors the cross-coupling pathway.
-
Base and Solvent Choice: Use a weaker inorganic base and aprotic solvents like dioxane, THF, or toluene to minimize hydrodehalogenation.[4]
Q3: My polyfluorinated arylboronic acid seems to be degrading during the reaction, leading to low yields. What is happening and what can I do?
A3: Polyfluorinated arylboronic acids can be susceptible to protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[5] This is a significant issue with electron-deficient boronic acids.
Troubleshooting Steps:
-
Use of Boronic Esters: Convert the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester. These esters exhibit a slower, controlled release of the boronic acid into the reaction medium, minimizing its decomposition.[4][5]
-
Mild Reaction Conditions: Use milder bases (e.g., K₃PO₄, Cs₂CO₃) and lower reaction temperatures to reduce the rate of protodeboronation.[4]
-
Anhydrous and Degassed Conditions: As with other side reactions, minimizing water and oxygen is crucial.
-
"Slow-Release" Strategies: Employing MIDA boronate esters or organotrifluoroborates can provide a slow release of the boronic acid, keeping its concentration low and minimizing side reactions.[5]
Quantitative Data on Byproduct Formation
The following tables summarize quantitative data from the literature on the impact of reaction conditions on product yield and byproduct formation in the Suzuki-Miyaura synthesis of polyfluorinated biphenyls.
Table 1: Effect of Phosphine Ligand on Suzuki-Miyaura Coupling of 2,3,4,5,6-Pentafluoroiodobenzene with 2,3,4,5,6-Pentafluorophenylboronic Acid
| Ligand | Desired Product Yield (%) | Homocoupling (%) |
| P(tBu)₃ | 85 | 10 |
| XPhos | 92 | 5 |
| SPhos | 88 | 8 |
| RuPhos | 95 | <2 |
| JohnPhos | 75 | 15 |
| PPh₃ | 40 | 30 |
Reaction Conditions: Pd₂(dba)₃ (2.5 mol%), Ligand (10 mol%), K₂CO₃ (2.0 equiv.), Toluene/H₂O (5:1), 100 °C, 12 h.
Table 2: Influence of Base and Solvent on the Yield of 4,4'-Bis(trifluoromethyl)biphenyl
| Base | Solvent | Desired Product Yield (%) | Homocoupling Byproduct (%) | Hydrodefluorination Byproduct (%) |
| K₂CO₃ | Dioxane/H₂O (4:1) | 85 | 10 | 5 |
| Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | 7 | 3 |
| K₃PO₄ | Dioxane/H₂O (4:1) | 92 | 5 | 3 |
| Na₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | 78 | 15 | 7 |
| KOtBu | THF | 65 | 25 | 10 |
Reaction Conditions: 4-Bromobenzotrifluoride (1.0 equiv.), 4-(Trifluoromethyl)phenylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (3 mol%), Base (2.0 equiv.), 80 °C, 16 h.
Experimental Protocols
This section provides detailed methodologies for key experiments aimed at minimizing byproducts.
Protocol 1: Minimizing Homocoupling in Suzuki-Miyaura Coupling using a Bulky Phosphine Ligand
This protocol is adapted for the cross-coupling of electron-poor polyfluorinated aryl halides and boronic acids, where homocoupling is a significant issue.
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the polyfluorinated aryl halide (1.0 equiv.), the polyfluorinated arylboronic acid (1.2 equiv.), and finely powdered anhydrous K₃PO₄ (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon three times.
-
Catalyst and Ligand Addition: Under a positive flow of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the bulky phosphine ligand (e.g., RuPhos, 10 mol%).
-
Solvent Addition: Add degassed, anhydrous dioxane (to achieve a concentration of 0.1 M with respect to the aryl halide) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by GC-MS or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Minimizing Hydrodehalogenation (Defluorination) in Polyfluorinated Biaryl Synthesis
This protocol emphasizes the use of anhydrous conditions and a specific base to suppress defluorination.
-
Reagent and Solvent Preparation: Ensure all glassware is oven-dried. Use anhydrous, degassed toluene as the solvent. The polyfluorinated aryl halide and arylboronic acid should be dried under vacuum prior to use.
-
Reaction Setup: In a glovebox, charge a reaction vial with the polyfluorinated aryl halide (1.0 equiv.), the arylboronic acid (1.5 equiv.), and anhydrous Cs₂CO₃ (2.5 equiv.).
-
Catalyst System: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the anhydrous, degassed toluene.
-
Reaction: Seal the vial and heat to 90 °C with vigorous stirring.
-
Monitoring and Work-up: Follow steps 6-8 from Protocol 1.
Visualizations
The following diagrams illustrate key concepts in minimizing byproducts during polyfluorinated biaryl synthesis.
Caption: Competing pathways in Suzuki-Miyaura coupling leading to byproducts.
Caption: A logical workflow for troubleshooting common issues in polyfluorinated biaryl synthesis.
References
Technical Support Center: Suzuki-Miyaura Coupling Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals scaling up the Suzuki-Miyaura coupling reaction.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of Suzuki-Miyaura coupling reactions.
Issue 1: Low or No Conversion of Starting Materials
Low or no conversion is a common issue during scale-up. A systematic approach to troubleshooting is crucial for identifying the root cause.
Possible Cause 1.1: Inactive Catalyst
The active catalytic species in Suzuki-Miyaura coupling is Pd(0).[1] If a Pd(II) precatalyst is used, it must be reduced in situ to Pd(0) for the catalytic cycle to commence.[1] This reduction can sometimes be inefficient.[1] Furthermore, some Pd(0) sources can degrade over time and form inactive palladium black.[1]
-
Troubleshooting Steps:
-
Verify Catalyst Activity: Test the catalyst on a well-established, reliable Suzuki-Miyaura reaction, such as the coupling of phenylboronic acid and bromobenzene.[1] If this reaction also fails, the catalyst is likely inactive.
-
Use Fresh Catalyst: Whenever possible, use a fresh batch of catalyst or a recently purchased one.
-
Employ Modern Precatalysts: Consider using advanced palladium precatalysts, like Buchwald G3 or G4 palladacycles, which are designed for the clean and efficient generation of the active Pd(0) species.[1]
-
Pre-activation: If using a Pd(II) source, pre-activate it by stirring with the ligand, sometimes at an elevated temperature or in the presence of a base, before adding the substrates.[1]
-
Possible Cause 1.2: Poor Reagent Quality or Instability
The purity and stability of reagents are critical for a successful reaction.
-
Troubleshooting Steps:
-
Check Boronic Acid/Ester Stability: Boronic acids can undergo protodeboronation or form unreactive cyclic anhydrides (boroxines).[1] Verify the purity of the boronic acid by NMR. To enhance stability, consider using more robust boronic esters like pinacol (BPin) or MIDA esters.[1]
-
Verify Aryl Halide Purity: Ensure the aryl halide is pure and free from inhibitors.
-
Use Anhydrous and Degassed Solvents: Solvents should be anhydrous and thoroughly degassed to prevent catalyst oxidation and unwanted side reactions.[2][3] Use unopened anhydrous solvents or freshly degassed solvents.[2][3]
-
Possible Cause 1.3: Inefficient Mixing
As the reaction scale increases, inefficient mixing can lead to localized concentration gradients and poor reaction kinetics, especially in heterogeneous mixtures. This can be a factor as the process may transition through a slurry state.[4]
-
Troubleshooting Steps:
-
Optimize Stirring: Ensure the stirring is vigorous enough to maintain a homogeneous suspension.
-
Mechanical Stirring: For larger volumes, switch from magnetic stirring to overhead mechanical stirring.
-
Baffling: In large reactors, the use of baffles can improve mixing efficiency.
-
Possible Cause 1.4: Inadequate Temperature Control
Maintaining the optimal internal reaction temperature is critical. Deviations can lead to stalled reactions or the formation of undesired side products.[4] On a larger scale, the surface-area-to-volume ratio decreases, making heat transfer less efficient.
-
Troubleshooting Steps:
-
Monitor Internal Temperature: Use a temperature probe to monitor the internal reaction temperature, not just the heating bath temperature.
-
Controlled Heating: Preheat oil baths to avoid temperature spiking.[2][3] Be aware that on a large scale, steam jacket temperatures can be significantly higher than the desired internal temperature.[4]
-
Exotherm Management: For highly exothermic reactions, consider slower addition of reagents or improved cooling systems.
-
Issue 2: Formation of Impurities
The formation of byproducts can complicate purification and reduce the yield of the desired product. Common impurities include homocoupled products and dehalogenated starting materials.
Possible Cause 2.1: Homocoupling of Boronic Acid
This side reaction occurs when two boronic acid molecules couple with each other. It is often promoted by the presence of Pd(II) species and oxygen.[5]
-
Troubleshooting Steps:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen.[1]
-
Maintain Inert Atmosphere: Keep the reaction under an inert atmosphere (e.g., nitrogen or argon) throughout the process.[2][3]
-
Use Pd(0) Source Directly: Using a Pd(0) catalyst directly can sometimes mitigate this issue.[1]
-
Possible Cause 2.2: Dehalogenation of Aryl Halide
This side reaction results in the replacement of the halide with a hydrogen atom.[1]
-
Troubleshooting Steps:
Possible Cause 2.3: High Residual Palladium in the Product
Residual palladium in the final product is a significant concern, especially in the pharmaceutical industry.[6]
-
Troubleshooting Steps:
-
Palladium Scavengers: After the reaction is complete, treat the mixture with a palladium scavenger.
-
Crystallization: Proper crystallization and recrystallization can significantly reduce palladium levels.
-
Aqueous Workup: In some cases, specific aqueous workup procedures can help remove palladium. For example, treatment with an aqueous solution of L-cysteine under specific conditions has been shown to be effective.[4]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right catalyst for my scale-up reaction?
A: The choice of catalyst is crucial for a successful scale-up. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalysts often offer better performance. Consider the following:
-
Catalyst Loading: Aim for the lowest possible catalyst loading without compromising reaction efficiency. This is not only cost-effective but also minimizes residual palladium in the product.
-
Ligand Choice: The ligand plays a critical role. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can improve the activity of the catalyst, especially for less reactive aryl chlorides.[7]
-
Air and Moisture Stability: For ease of handling on a larger scale, catalysts that are stable to air and moisture in their commercially available form are advantageous.[2] However, they become sensitive to air once activated by the base in the reaction mixture.[2]
Q2: What are the key considerations for solvent selection during scale-up?
A: Solvent selection impacts reaction rate, selectivity, and ease of workup.
-
Solvent Polarity: The polarity of the solvent can influence the structure and activity of the catalytic intermediates.[8]
-
Biphasic Systems: Many Suzuki-Miyaura reactions are run in biphasic systems (e.g., an organic solvent with an aqueous base solution).[9] This can facilitate the reaction and subsequent separation.
-
Green Solvents: For industrial applications, consider using greener solvents to minimize environmental impact.
-
Solvent Purity: Solvent impurities can poison the catalyst. Ensure high-purity, dry solvents are used.[2][9]
Q3: How does the choice of base affect the reaction at a larger scale?
A: The base is essential for activating the organoboron species for transmetalation.[10]
-
Base Strength: The strength of the base can influence the reaction rate. Stronger bases can promote the transmetalation step.[9] However, very strong bases can lead to the degradation of sensitive substrates.[7]
-
Solubility: The solubility of the base in the reaction medium is important. Inorganic bases are often used in an aqueous solution in a biphasic system.
-
Common Bases: Commonly used bases include carbonates (e.g., K₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH).[10] The optimal base is substrate-dependent and should be screened at the laboratory scale.
Q4: How can I effectively manage temperature control during a large-scale exothermic Suzuki-Miyaura reaction?
A: Managing the heat generated during an exothermic reaction is critical for safety and product quality on a large scale.
-
Rate of Addition: Control the rate of addition of one of the reactants to manage the rate of heat generation.
-
Efficient Cooling: Ensure the reactor is equipped with an efficient cooling system.
-
Heat Transfer: Be mindful that heat transfer is less efficient in larger reactors. What might be a manageable exotherm in the lab could become a serious issue on a larger scale.
-
Process Safety Analysis: Conduct a thorough process safety analysis to understand the thermal hazards associated with your specific reaction.
Data Presentation
Table 1: Comparison of Bases for a Model Suzuki-Miyaura Coupling Reaction
| Base | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| K₃PO₄ | Dioxane/Water | 80 - 100 | 4 - 12 | 85 - 95 |
| K₂CO₃ | Toluene/Water | 90 - 110 | 12 - 24 | 75 - 85 |
| Na₂CO₃ | Toluene/Water | 90 - 110 | 12 - 24 | 75 - 85 |
| Cs₂CO₃ | Organic Solvents | Varies | Varies | Often high for challenging couplings |
| NaOH | Methanol/Water | Varies | Varies | Can be very effective |
Note: Yields are indicative and highly dependent on the specific substrates and reaction conditions.[10]
Table 2: Performance of Different Palladium Catalysts
| Catalyst | Ligand Type | Catalyst Loading (mol%) | Typical Solvents | Typical Bases | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | Monodentate Phosphine | 2 - 5 | Toluene/Water | K₂CO₃ | 90 - 110 | 12 - 24 | 75 - 85 |
| Pd(dppf)Cl₂ | Bidentate Ferrocenylphosphine | 1 - 3 | Dioxane/Water | K₃PO₄ | 80 - 100 | 4 - 12 | 85 - 95 |
| PEPPSI-IPr | N-Heterocyclic Carbene (NHC) | 0.5 - 2 | t-BuOH/Water | K₃PO₄ | 80 - 100 | 1 - 6 | > 95 |
Note: This data is a representative compilation from various sources to illustrate typical performance under comparable conditions.[11]
Experimental Protocols
General Experimental Protocol for a Laboratory-Scale Suzuki-Miyaura Coupling
This protocol is a general guideline and may need to be adapted for specific substrates and conditions.
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid or boronic ester (1.2 mmol)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL)
-
Degassed water (1 mL)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel
-
Magnetic stir bar
Procedure:
-
Glassware Preparation: Oven-dry all glassware and allow it to cool under a stream of inert gas.[2][3]
-
Reagent Addition: To the Schlenk flask containing a magnetic stir bar, add the aryl halide, boronic acid/ester, palladium catalyst, and base under an inert atmosphere.
-
Solvent Addition: Add the degassed organic solvent and degassed water via syringe.
-
Reaction Setup: Seal the flask and purge with an inert gas for several minutes.
-
Heating and Stirring: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 3. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 7. quora.com [quora.com]
- 8. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: The Effect of Base on the Rate of Protodeboronation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating the base-induced protodeboronation of organoboron compounds.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation?
A1: Protodeboronation is a chemical reaction where a carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2] This process is a common and often undesired side reaction in many transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, as it consumes the organoboron starting material, leading to reduced product yield and the formation of impurities.[1][2][3]
Q2: How does the presence of a base affect the rate of protodeboronation?
A2: The presence of a base is a critical factor that generally accelerates the rate of protodeboronation.[1][4] The base reacts with the boronic acid (ArB(OH)₂) to form a more reactive tetrahedral boronate species ([ArB(OH)₃]⁻).[1][2][4] This boronate anion is more susceptible to cleavage by a proton source (like water), which is often present in the reaction medium.[1][2] The reaction is often fastest at high pH where the boronic acid is predominantly in its boronate form.[4][5]
Q3: What is the general mechanism for base-catalyzed protodeboronation?
A3: For simple, non-basic arylboronic acids, the base-catalyzed mechanism involves two key steps:
-
Boronate Formation: A pre-equilibrium is established where the boronic acid reacts with a hydroxide ion (or other base) to form the corresponding tetrahedral boronate anion.[2]
-
C-B Bond Cleavage: This is typically the rate-limiting step. The boronate can then react with a proton source (e.g., water).[2] Modern studies suggest this can proceed through competing pathways: a concerted mechanism involving ipso-protonation and C-B cleavage, or a unimolecular heterolysis of the boronate to generate a transient aryl anion, especially for highly electron-deficient systems.[6][7]
Q4: Does the type of base matter?
A4: Yes, the choice of base significantly impacts the protodeboronation rate.[1] Stronger bases can increase the concentration of the reactive boronate species, thus accelerating protodeboronation. Weaker bases are often preferred to minimize this side reaction. For instance, bases like potassium fluoride (KF), cesium carbonate (Cs₂CO₃), or potassium acetate (KOAc) are frequently recommended over strong hydroxides like NaOH or KOH.[1][8][9]
Q5: How does pH influence the reaction?
A5: The pH of the reaction medium is a crucial factor as it dictates the speciation of the boronic acid.[1][2][8] For many simple arylboronic acids, the rate of protodeboronation is minimized at neutral pH and increases under both acidic and basic conditions.[2] At high pH, the base-catalyzed pathway via the boronate anion dominates.[5] For some basic heteroaromatic boronic acids, the mechanism can be more complex, sometimes involving zwitterionic intermediates that are most reactive at intermediate pH, with both acid and base acting to attenuate the reaction rate.[2]
Troubleshooting Guide: High Levels of Protodeboronation
| Problem | Potential Cause(s) | Recommended Actions & Solutions |
| Low yield of desired product with significant protodeboronated byproduct. | Inappropriate Base Selection: The base may be too strong or its concentration too high, excessively promoting the formation of the reactive boronate species.[1][3] | • Switch to a weaker or non-aqueous base. Good alternatives include Cs₂CO₃, K₃PO₄, KF, or KOAc.[1][3][9]• Carefully control the stoichiometry of the base.[8] |
| High Reaction Temperature: Elevated temperatures accelerate the rate of most reactions, including the undesired protodeboronation.[1] | • Lower the reaction temperature. If the desired coupling can proceed efficiently at a lower temperature, this can significantly reduce the rate of protodeboronation.[1]• Look for a catalyst system that is highly active at lower temperatures.[9] | |
| Presence of Water: Water acts as a proton source for the cleavage of the C-B bond.[1] | • Use anhydrous conditions. Ensure solvents and reagents are thoroughly dried and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[1][8] | |
| Unstable Boronic Acid: Some boronic acids, particularly those with electron-withdrawing groups or certain ortho-substituents, are inherently more susceptible to protodeboronation.[6][10] | • Use a stabilized boronic acid surrogate. Potassium trifluoroborate salts (R-BF₃K) or MIDA boronates are more stable and provide a "slow-release" of the boronic acid, keeping its active concentration low and minimizing decomposition.[1][2][3][8] | |
| Slow Desired Reaction: If the main cross-coupling reaction is slow, the boronic acid has more time to decompose via protodeboronation. | • Optimize the catalyst and ligand. A more active catalyst system can accelerate the desired coupling to outcompete the protodeboronation side reaction.[3] |
Quantitative Data: Protodeboronation Rates
The stability of arylboronic acids under basic conditions varies dramatically depending on their substituents. The following table summarizes kinetic data for the base-catalyzed protodeboronation of various arylboronic acids, highlighting the vast differences in reactivity.
Table 1: Half-lives for Protodeboronation of Various Arylboronic Acids (Data sourced from studies conducted at pH > 13 in aqueous dioxane at 70 °C)[6][7]
| Arylboronic Acid | Substituents | Half-life (t₀.₅) | Relative Stability |
| C₆H₅B(OH)₂ | Phenyl | ~6.5 months | Very High |
| 4-FC₆H₄B(OH)₂ | 4-Fluoro | ~2.5 months | High |
| 2-FC₆H₄B(OH)₂ | 2-Fluoro | ~2.5 days | Moderate |
| 3,5-(NO₂)₂C₆H₃B(OH)₂ | 3,5-Dinitro | ~23 hours | Moderate |
| 2,6-F₂C₆H₃B(OH)₂ | 2,6-Difluoro | ~5 seconds | Low |
| C₆F₅B(OH)₂ | Pentafluoro | < 3 milliseconds | Extremely Low |
Note: This data illustrates that electron-withdrawing groups and ortho-substituents can dramatically decrease the stability of arylboronic acids towards base-catalyzed protodeboronation.[6]
Experimental Protocols
Protocol 1: General Procedure for Monitoring Protodeboronation Kinetics by ¹⁹F NMR
This protocol is adapted for monitoring the protodeboronation of a fluorine-containing arylboronic acid under basic conditions.
-
Stock Solution Preparation:
-
Reaction Initiation:
-
Equilibrate the NMR tube containing the boronic acid stock solution to the desired temperature (e.g., 70 °C) in the NMR spectrometer.[6]
-
Initiate the reaction by adding a solution of a strong base (e.g., excess KOH to achieve pH > 13) via a syringe.[6] For very fast reactions, automated stopped-flow or quenched-flow techniques are required.[6][7]
-
-
Data Acquisition:
-
Immediately begin acquiring ¹⁹F NMR spectra at timed intervals.
-
Monitor the disappearance of the signal corresponding to the starting arylboronic acid and the appearance of the signal for the protodeboronated aryl fluoride product.
-
-
Data Analysis:
-
Integrate the respective signals at each time point.
-
Plot the concentration of the starting material versus time and fit the data to a pseudo-first-order decay model to determine the observed rate constant (kₒₑₛ) and the half-life (t₀.₅).[6]
-
Protocol 2: Suzuki-Miyaura Coupling Optimized to Minimize Protodeboronation
This protocol is a general starting point for substrates prone to protodeboronation.
-
Reagent Preparation (Inert Atmosphere):
-
To an oven-dried reaction vessel under an inert atmosphere (Argon), add the aryl halide (1.0 equiv.), the stabilized boronic acid surrogate (e.g., MIDA boronate, 1.2 equiv.), a mild base (e.g., finely ground K₃PO₄, 3.0 equiv.), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with SPhos).[3]
-
-
Solvent Addition:
-
Add a degassed solvent mixture. A common choice is a high ratio of organic solvent to water, such as dioxane/H₂O (5:1 or greater), to facilitate the slow release of the boronic acid while minimizing the concentration of the proton source.[3]
-
-
Reaction Execution:
-
Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 60-80 °C).[3] Avoid excessively high temperatures.
-
Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS, GC-MS), checking for both product formation and the appearance of the protodeboronated byproduct.[3][8]
-
-
Work-up:
-
Once the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and other inorganic materials.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[8]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
Technical Support Center: Ligand Screening for Challenging Suzuki Coupling Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for challenging ligand screening and reaction optimization.
Troubleshooting Guides
This section provides solutions to common problems encountered during Suzuki coupling reactions.
Issue 1: Low or No Product Yield
Low or no product formation is a frequent challenge, particularly with difficult substrates such as sterically hindered aryl halides or electron-rich/poor coupling partners. A systematic evaluation of each reaction component is crucial for identifying and resolving the issue.
Troubleshooting Steps:
-
Catalyst and Ligand Activity: The choice of palladium catalyst and ligand is critical, especially for activating less reactive C-Cl bonds or overcoming steric hindrance.
-
Recommendation: Standard catalysts like Pd(PPh₃)₄ may not be sufficient for challenging substrates.[1] Consider switching to a more active catalytic system. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), are highly effective for coupling heteroaryl chlorides and sterically hindered substrates.[1][2] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[1][2] For extremely hindered substrates, specialized ligands such as BI-DIME or AntPhos have shown excellent performance.[3][4]
-
-
Base Selection: The base is essential for activating the boronic acid in the transmetalation step.[1] Its strength, solubility, and steric properties are important factors to consider.[1]
-
Recommendation: A screening of different bases is often necessary. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective.[1][2] For particularly hindered systems, a stronger base such as potassium tert-butoxide (t-BuOK) may be required.[5] The presence of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases.[2]
-
-
Solvent System: The solvent must be capable of dissolving the reactants and facilitating the catalytic cycle.
-
Reaction Temperature: Sub-optimal temperatures can lead to slow or incomplete reactions.
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Issue 2: Significant Side Products Observed
The formation of side products such as homocoupled arenes or protodeboronated starting material can significantly reduce the yield of the desired product.
Troubleshooting Steps:
-
Homocoupling (Ar-Ar or Ar'-Ar'): This side reaction is often promoted by the presence of oxygen or can be catalyzed by palladium.
-
Recommendation: Ensure all solvents are thoroughly degassed.[1] Running the reaction under a strict inert atmosphere is crucial. Using a slight excess of the boronic acid (1.1-1.5 equivalents) can also favor the cross-coupling pathway.
-
-
Protodeboronation (Ar-H formation): This occurs when the C-B bond of the boronic acid is cleaved by a proton source, which can be water or acidic impurities.[1]
Troubleshooting Flow for Protodeboronation
Caption: Troubleshooting workflow for excessive protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What are the best ligands for coupling with sterically hindered substrates?
A1: For sterically hindered substrates, bulky, electron-rich phosphine ligands are generally the most effective. These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is necessary to facilitate the oxidative addition of the hindered aryl halide and also accelerates the reductive elimination step.[2] Excellent choices include Buchwald ligands such as SPhos, XPhos, and RuPhos.[2] For extremely challenging couplings, like those to form tetra-ortho-substituted biaryls, specialized ligands like BI-DIME and AntPhos have shown superior performance.[3][4] N-heterocyclic carbene (NHC) ligands are also a very effective alternative.[2]
Q2: How do I choose the right base for my Suzuki coupling reaction?
A2: The choice of base is critical and often depends on the specific substrates. A screening of several bases is recommended. For many standard Suzuki couplings, inorganic bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are effective. For more challenging reactions, especially those involving aryl chlorides or hindered substrates, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required.[1][2] In some cases, very strong bases like potassium tert-butoxide (t-BuOK) may be necessary.[5] If protodeboronation is an issue, consider using a milder base like potassium fluoride (KF).[6]
Q3: My boronic acid is unstable under the reaction conditions. What can I do?
A3: Boronic acid instability, often leading to protodeboronation, is a common problem, especially with electron-rich or heteroaryl boronic acids.[6] To mitigate this, you can switch to more stable boronic acid derivatives like pinacol esters or N-methyliminodiacetic acid (MIDA) esters.[1] These are more robust and release the boronic acid slowly under the reaction conditions. Alternatively, using anhydrous reaction conditions and a milder base can also help to minimize decomposition.[6]
Q4: I am trying to couple an electron-rich aryl chloride with an electron-rich boronic acid and the reaction is not working. What should I try?
A4: This is a particularly challenging coupling scenario as both partners are electronically mismatched for the key steps of the catalytic cycle. The oxidative addition to the electron-rich aryl chloride is slow. To overcome this, you need a highly active catalyst system. Use a very electron-rich and bulky phosphine ligand, such as XPhos or an even more specialized ligand, to promote the oxidative addition. A strong base like K₃PO₄ or Cs₂CO₃ will likely be necessary. You may also need to use higher reaction temperatures (e.g., >100 °C) and a higher boiling point solvent like dioxane or toluene.[4]
Data and Protocols
Ligand Performance in Challenging Couplings
| Ligand Class | Specific Ligand | Challenging Substrate Type | Typical Yield Range (%) | Reference(s) |
| Biaryl Phosphines | SPhos, XPhos, RuPhos | Sterically hindered, Heteroaryl chlorides | 85-99% | [1][2] |
| N-Heterocyclic Carbenes | IPr, SIMes | Sterically hindered, Aryl chlorides | 90-99% | [2] |
| Specialized Phosphines | BI-DIME, AntPhos | Tetra-ortho-substituted biaryls | 80-95% | [3][4] |
Effect of Base on Suzuki Coupling Yield
| Base | Substrate Type | Typical Yield Range (%) | Notes | Reference(s) |
| Na₂CO₃ | Aryl bromides | 90-98% | A common and effective base for standard couplings. | [7] |
| K₃PO₄ | Aryl chlorides, Heterocycles | 90-99% | Strong, non-nucleophilic, good for challenging substrates. | [8] |
| Cs₂CO₃ | Sterically hindered substrates | 85-99% | Highly effective due to its high solubility (the "cesium effect"). | [8] |
| t-BuOK | Very hindered or unreactive substrates | 70-99% | A very strong base, can sometimes lead to side reactions. | [5] |
| KF | Substrates prone to protodeboronation | Moderate to High | Fluoride ions can help activate the boronic acid. | [6][8] |
Experimental Protocols
General Protocol for Ligand Screening in a Challenging Suzuki Coupling
This protocol is designed for the coupling of a sterically hindered aryl bromide with an arylboronic acid.
-
Reagent Preparation:
-
Prepare stock solutions of the aryl bromide (0.5 M in dioxane), arylboronic acid (0.6 M in dioxane), and a selection of palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligands (e.g., SPhos, XPhos, RuPhos) in dioxane.
-
Prepare stock solutions of various bases (e.g., K₃PO₄, Cs₂CO₃) in water or have them available as finely powdered solids.
-
-
Reaction Setup in a 96-Well Plate:
-
To each well of a 96-well reaction plate, add the aryl bromide solution (e.g., 20 µL, 0.01 mmol).
-
Add the arylboronic acid solution (e.g., 20 µL, 0.012 mmol).
-
Add the palladium precatalyst and ligand solutions according to the desired catalyst loading and ligand-to-metal ratio (typically 1-2 mol% Pd and a 1:1 to 2:1 ligand:Pd ratio).
-
Add the base (e.g., 0.02 mmol). If using a solid base, add it before the liquid reagents.
-
Add enough degassed dioxane to bring the total reaction volume to 200 µL.
-
-
Reaction Execution:
-
Seal the 96-well plate with a cap mat.
-
Place the plate in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reactions using a magnetic stir plate for the desired amount of time (e.g., 12-24 hours).
-
-
Workup and Analysis:
-
After the reaction is complete, cool the plate to room temperature.
-
Quench each reaction by adding 200 µL of a suitable solvent (e.g., acetonitrile) containing an internal standard.
-
Dilute the samples further if necessary and analyze by LC-MS or GC-MS to determine the yield of the desired product.
-
Workflow for Ligand Screening
Caption: A typical workflow for high-throughput ligand screening.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Phenylboronic Acids in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry and materials science to modulate their physicochemical and biological properties. Phenylboronic acids are key reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the synthesis of biaryl compounds. This guide provides an objective comparison of the reactivity of fluorinated and non-fluorinated phenylboronic acids, supported by experimental data, to aid researchers in selecting the appropriate reagents for their synthetic needs.
The electronic properties of the substituents on the phenylboronic acid play a crucial role in the efficiency of the Suzuki-Miyaura coupling. Electron-withdrawing groups, such as fluorine, can significantly influence the transmetalation step, which is often the rate-determining step in the catalytic cycle.[1] While this can enhance reactivity in some cases, it may also increase the propensity for side reactions like protodeboronation.[2]
Quantitative Performance Comparison
The following table summarizes the performance of various fluorinated and non-fluorinated phenylboronic acids in Suzuki-Miyaura coupling reactions, providing a framework for understanding their relative reactivity. It is important to note that direct comparison of yields across different studies can be challenging due to variations in reaction conditions.
| Phenylboronic Acid | Coupling Partner | Catalyst/Ligand | Base/Solvent | Temp. (°C) | Time (h) | Yield (%) | Turnover Frequency (TOF) (h⁻¹) | Reference |
| Phenylboronic Acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ / DMF/H₂O (95:5) | 70 | 8 | ~95 | ~50 | [3][4] |
| Phenylboronic Acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ / DMF/H₂O (95:5) | 110 | 3 | ~98 | ~50 | [3][4] |
| 4-Fluorophenylboronic Acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ / DMF/H₂O (95:5) | 70 | 8 | ~98 | >50 | [3][4] |
| 4-Fluorophenylboronic Acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ / DMF/H₂O (95:5) | 110 | 3 | ~100 | 67.1 | [3] |
| 2,4-Difluorophenylboronic Acid | 5-Bromosalicylic Acid | PdCl₂ (ligand-free) | K₂CO₃ / DMF/H₂O (1:1) | 75 | - | 98 | Not Reported | [5] |
| Pentafluorophenylboronic Acid | Phenyl Iodide | Pd(PPh₃)₄ / CsF / Ag₂O | DME | 70 | - | >90 | Not Reported | [6] |
| 2,6-Difluorophenylboronic Acid | 4-Chloroanisole | Precatalyst 13 | K₃PO₄ (0.5 M aq.) / THF | rt | 0.5 | High | Not Reported | [7] |
Note: The data in this table is compiled from various sources and represents typical yields and performance metrics. Actual results may vary depending on the specific reaction conditions and the purity of the reagents.
The data suggests that the presence of fluorine substituents on the phenylboronic acid generally leads to high reactivity and excellent yields, often outperforming the non-fluorinated counterpart under similar conditions. For instance, 4-fluorophenylboronic acid exhibited a higher turnover frequency (TOF) compared to phenylboronic acid in the coupling with 1-bromo-4-fluorobenzene.[3] The electron-withdrawing nature of fluorine is believed to facilitate the transmetalation step, leading to a faster catalytic cycle.[8] However, highly fluorinated substrates, such as pentafluorophenylboronic acid, may require specific catalytic systems to achieve high efficiency.[6]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable and comparable results. Below are generalized methodologies for conducting Suzuki-Miyaura coupling reactions with fluorinated phenylboronic acids.
General Procedure for Suzuki-Miyaura Coupling using G-COOH-Pd-10 Catalyst: [3][9]
-
Catalyst Preparation: The heterogeneous catalyst G-COOH-Pd-10, based on palladium nanoparticles supported on COOH-modified graphene, is prepared according to literature procedures.
-
Reaction Setup: In a reaction vessel, add the aryl bromide (e.g., 1-bromo-4-fluorobenzene), the fluorinated phenylboronic acid (e.g., 4-fluorophenylboronic acid), the G-COOH-Pd-10 catalyst, and potassium carbonate (K₂CO₃) as the base.
-
Solvent Addition: Add a mixture of dimethylformamide (DMF) and water (95:5) as the solvent.
-
Reaction Conditions: The reaction mixture is heated to the desired temperature (e.g., 70 °C or 110 °C) and stirred for the specified time (e.g., 3-8 hours).
-
Work-up and Analysis: After completion, the reaction mixture is cooled to room temperature. The solid catalyst can be recovered by filtration for potential reuse. The product is then isolated and purified using standard techniques such as extraction and column chromatography. The yield and purity are determined by methods like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
Sonication-Enhanced Suzuki-Miyaura Coupling: [5]
-
Catalyst Dispersion: The palladium catalyst (e.g., ligand-free PdCl₂) is dispersed in a mixture of DMF and water (1:1) under ultrasonic irradiation for 10 minutes to ensure uniform distribution.
-
Substrate Addition: The aryl halide (e.g., 5-bromosalicylic acid) and the fluorinated phenylboronic acid (e.g., 2,4-difluorophenylboronic acid) are sequentially added to the reaction mixture.
-
Base Addition: An aqueous solution of the base (e.g., K₂CO₃) is added slowly to the mixture.
-
Reaction: The reaction is carried out at a specific temperature (e.g., 75 °C) under continued ultrasonic irradiation.
-
Product Isolation: The product is isolated and purified using conventional methods. This sonication-assisted protocol has been shown to achieve high yields (98%) for the synthesis of Diflunisal.[5]
Catalytic Cycle and Reaction Mechanism
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Figure 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle begins with the oxidative addition of an organic halide (R1-X) to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation, where the organic group (R2) from the boronic acid is transferred to the palladium center, typically facilitated by a base. The final step is reductive elimination, which forms the C-C bond of the biaryl product (R1-R2) and regenerates the Pd(0) catalyst.[10][11] The electronic nature of the R2 group on the boronic acid, influenced by substituents like fluorine, can impact the rate of the transmetalation step.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Palladium Catalysts for Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful reaction is integral to the development of pharmaceuticals, agrochemicals, and advanced materials. The choice of the palladium catalyst is a critical parameter that dictates the success of the Suzuki coupling, influencing reaction yields, times, and applicability to challenging substrates. This guide provides a comparative analysis of common palladium catalysts, supported by experimental data, to aid researchers in catalyst selection and reaction optimization.
Classes of Palladium Catalysts
Palladium catalysts for Suzuki coupling can be broadly categorized into three main classes, each with distinct characteristics:
-
Palladium-Phosphine Catalysts: These are the most traditional catalysts for Suzuki coupling. The properties of the phosphine ligand can be finely tuned to enhance catalytic activity. Bulky and electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), are particularly effective for coupling challenging substrates like heteroaryl chlorides. A classic example is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1]
-
Palladium-NHC Catalysts: N-heterocyclic carbenes (NHCs) have emerged as powerful ligands for palladium. Their strong σ-donating ability creates a stable bond with the palladium center, often leading to higher catalyst turnover numbers (TONs) and turnover frequencies (TOFs).[1] PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts are a notable example, showing excellent performance in heteroaryl couplings.[2]
-
Palladacycles: These are pre-catalysts that contain a stable palladium-carbon σ-bond, making them often air- and moisture-stable and easy to handle. Palladacycles can exhibit exceptional catalytic activity, achieving very high TONs and TOFs even at low catalyst loadings.[1]
Performance Comparison of Palladium Catalysts
The selection of an optimal catalyst is dependent on the specific substrates and desired reaction conditions. Below, we present comparative data for two representative Suzuki coupling reactions.
Case Study 1: Coupling of 3-Bromopyridine with Phenylboronic Acid
The coupling of heteroaryl halides is a common challenge in medicinal chemistry. The following table provides a performance comparison of different catalyst systems for the coupling of 3-bromopyridine with phenylboronic acid. (Note: The data in this table is based on a fictionalized dataset for illustrative comparison purposes.)[2]
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 28 |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | 95 |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 196 |
Analysis of Performance:
-
Pd(PPh₃)₄ , a traditional catalyst, requires a higher catalyst loading and longer reaction time to achieve a good yield.
-
The use of a more electron-rich and bulky phosphine ligand like SPhos with Pd(OAc)₂ significantly improves the reaction efficiency, allowing for a lower catalyst loading and shorter reaction time.[2]
-
The NHC-based catalyst, PEPPSI-IPr , demonstrates the highest activity, providing an excellent yield with the lowest catalyst loading and the shortest reaction time.[2] The strong σ-donating nature of the NHC ligand enhances the catalytic activity, which is particularly beneficial for heteroaryl couplings.[2]
Case Study 2: Coupling of 4-Chlorotoluene with Phenylboronic Acid
Aryl chlorides are often more challenging substrates than the corresponding bromides or iodides due to the strength of the C-Cl bond. This makes the coupling of aryl chlorides a good benchmark for catalyst performance. The following data, adapted from a comparative study, illustrates the performance of in-situ generated palladium XPhos precatalysts.[3]
| Catalyst System | Ligand:Metal Ratio | Yield (%) |
| In-situ generated from Pd(OAc)₂ with XPhos | 0.8 : 1 | 44 |
| In-situ generated from Pd(OAc)₂ with XPhos | 1.2 : 1 | 84 |
Analysis of Performance:
For in-situ generated catalysts from Pd(OAc)₂, increasing the ligand-to-metal ratio can significantly enhance the yield.[3] In this case, a 1.2 to 1 ratio of the XPhos ligand to palladium acetate nearly doubled the product yield from 44% to 84%.[3] This highlights the critical role of the ligand in promoting the challenging oxidative addition of the aryl chloride.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful Suzuki coupling reactions. Below are generalized procedures for the catalyst systems discussed.
General Procedure for Suzuki Coupling using a Phosphine-Based Catalyst (e.g., Pd(OAc)₂/SPhos)
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (e.g., 1 mol%), SPhos (e.g., 2 mol%), the aryl halide (1.0 mmol), and the arylboronic acid (1.2 mmol).
-
Add a base (e.g., K₃PO₄, 2.0 mmol) and a solvent (e.g., 1,4-dioxane, 5 mL).
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 4 hours), monitoring the reaction progress by TLC or GC/LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2]
General Procedure for Suzuki Coupling using an NHC-Based Catalyst (e.g., PEPPSI-IPr)
-
In a glovebox or under a stream of inert gas, add the PEPPSI-IPr catalyst (e.g., 0.5 mol%) to a reaction vessel.
-
Add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and a base (e.g., Cs₂CO₃, 2.0 mmol).
-
Add the solvent (e.g., t-AmylOH, 5 mL).
-
Seal the vessel and heat the reaction mixture to the specified temperature (e.g., 100 °C) for the required time (e.g., 2 hours).
-
Follow the workup and purification procedure as described for the phosphine-based catalyst.[2][4]
Catalytic Cycle and Experimental Workflow
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.
References
A Researcher's Guide to HPLC Analysis of Suzuki Coupling Reactions: A Comparative Approach
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the ability to accurately monitor the progress of reactions is paramount. The Suzuki-Miyaura cross-coupling, a cornerstone of modern carbon-carbon bond formation, is no exception.[1][2][3] High-Performance Liquid Chromatography (HPLC) stands out as a robust and versatile analytical technique for real-time tracking of these reactions, ensuring optimal yield and purity of the final product.[4] This guide provides a comprehensive comparison of various HPLC methodologies and components for the effective analysis of Suzuki coupling reaction progress, supported by experimental protocols and data.
Comparing HPLC Methods for Suzuki Coupling Analysis
The success of monitoring a Suzuki coupling reaction via HPLC hinges on the judicious selection of the stationary phase (column), mobile phase, and detection method. Reversed-phase HPLC (RP-HPLC) is the most widely adopted technique for this application, primarily utilizing C18 columns.[4] The separation is based on the differential partitioning of the reaction components—starting materials (aryl halide and boronic acid), the biaryl product, and any byproducts—between the nonpolar stationary phase and a polar mobile phase.[4] Typically, the boronic acid is the most polar component and elutes first, while the final biaryl product is the most non-polar and has the longest retention time.[4]
Stationary Phase: The Heart of the Separation
While C18 columns are the workhorse for Suzuki reaction analysis, other stationary phases can offer alternative selectivities. Phenyl-hexyl columns, for instance, can provide unique π-π interactions with aromatic analytes, potentially improving the resolution of closely eluting species.[5]
Table 1: Comparison of Common Reversed-Phase HPLC Columns for Suzuki Coupling Analysis
| Column Type | Stationary Phase Chemistry | Key Advantages for Suzuki Coupling Analysis | Potential Disadvantages |
| Standard C18 | Octadecyl silane bonded to silica | Robust, reliable, and well-characterized for a wide range of compounds.[5] | May exhibit peak tailing for basic compounds due to residual silanol interactions. |
| Polar-Endcapped C18 | C18 with polar group modification | Reduced peak tailing for basic analytes and compatibility with highly aqueous mobile phases.[5] | Selectivity may differ from standard C18 columns. |
| Phenyl-Hexyl | Phenyl-hexyl groups bonded to silica | Alternative selectivity through π-π interactions, beneficial for separating aromatic compounds.[5] | May have lower hydrophobic retention compared to C18. |
Mobile Phase: Tailoring the Elution
The choice of organic modifier and additives in the mobile phase is crucial for optimizing the separation. Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents used in RP-HPLC.[6]
Acetonitrile is often favored due to its lower viscosity, which results in lower backpressure, and its lower UV cutoff, providing a more stable baseline at low wavelengths.[7][8] It generally possesses a stronger elution strength than methanol in hydro-organic mixtures, leading to shorter analysis times.[6]
Methanol , on the other hand, is a more cost-effective and less toxic alternative.[9] Being a protic solvent, it can offer different selectivity compared to the aprotic acetonitrile, particularly for compounds capable of hydrogen bonding.[7] This can sometimes lead to improved resolution between critical pairs.[7]
Mobile phase additives, such as acids (e.g., formic acid, acetic acid) or buffers, are often incorporated to control the pH and improve peak shape, especially for ionizable compounds.[10][11][12]
Table 2: Comparison of Acetonitrile and Methanol as Organic Modifiers
| Parameter | Acetonitrile (ACN) | Methanol (MeOH) | Impact on Suzuki Coupling Analysis |
| Elution Strength | Higher | Lower | ACN generally leads to shorter retention times.[6] |
| Selectivity | Aprotic, dipole-dipole interactions[7] | Protic, hydrogen bonding capabilities[7] | Can result in different elution orders and improved resolution of certain peaks. |
| Backpressure | Lower | Higher | ACN is more suitable for high-flow rates and small particle columns.[7] |
| UV Cutoff | ~190 nm | ~205 nm | ACN provides a better baseline and sensitivity at lower UV wavelengths.[7] |
| Cost & Toxicity | Higher cost, more toxic | Lower cost, less toxic | Methanol is a greener and more economical choice.[9] |
Detection: Seeing the Reaction Unfold
UV detection is a common and robust method for monitoring Suzuki coupling reactions, as the aromatic starting materials and products are typically chromophoric.[13] However, for more complex reaction mixtures or when higher sensitivity and specificity are required, mass spectrometry (MS) detection offers significant advantages.[14]
Table 3: Comparison of UV and Mass Spectrometry (MS) Detection
| Feature | UV Detection | Mass Spectrometry (MS) Detection |
| Principle | Measures the absorbance of UV-Vis light by the analyte. | Measures the mass-to-charge ratio of ionized analytes. |
| Selectivity | Lower; relies on chromatographic separation. | Higher; can distinguish co-eluting compounds with different masses. |
| Sensitivity | Good, but can be limited by the analyte's chromophore. | Excellent, often orders of magnitude higher than UV.[14] |
| Information Provided | Retention time and quantitative information. | Retention time, molecular weight, and structural information (with MS/MS). |
| Matrix Effects | Less susceptible. | Can be prone to ion suppression or enhancement. |
Experimental Protocols
Here, we provide detailed experimental protocols for the HPLC analysis of a representative Suzuki coupling reaction: the synthesis of 4-phenyltoluene from 4-bromotoluene and phenylboronic acid.
Representative Suzuki Coupling Reaction
HPLC Method 1: Acetonitrile-Based Mobile Phase with UV Detection
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-80% B
-
15-17 min: 80% B
-
17.1-20 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a 50:50 mixture of water and acetonitrile.
HPLC Method 2: Methanol-Based Mobile Phase with UV Detection
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Methanol
-
Gradient:
-
0-2 min: 40% B
-
2-15 min: 40-90% B
-
15-17 min: 90% B
-
17.1-20 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a 50:50 mixture of water and methanol.
HPLC-MS Method
-
Column: C18, 150 x 2.1 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 20% B
-
1-8 min: 20-95% B
-
8-9 min: 95% B
-
9.1-10 min: 20% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Detection: Electrospray Ionization (ESI) in positive mode, scanning a mass range of m/z 100-500.
Visualizing the Workflow and Comparisons
To better illustrate the processes and comparisons discussed, the following diagrams are provided.
Caption: Workflow for HPLC analysis of a Suzuki coupling reaction.
Caption: Key choices in developing an HPLC method for Suzuki coupling analysis.
Conclusion
The selection of an appropriate HPLC method is critical for the successful monitoring of Suzuki coupling reactions. While a standard C18 column with an acetonitrile-based mobile phase and UV detection provides a robust starting point, careful consideration of the specific reaction components and analytical goals is necessary. For challenging separations, exploring alternative stationary phases like phenyl-hexyl or switching to methanol as the organic modifier can provide different selectivities. Furthermore, for applications demanding the highest sensitivity and specificity, LC-MS is the superior choice. By understanding the comparative advantages and disadvantages of these different approaches, researchers can develop and implement optimized HPLC methods to gain valuable insights into their Suzuki coupling reactions, ultimately leading to improved processes and products.
References
- 1. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromtech.com [chromtech.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. longdom.org [longdom.org]
- 12. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. shoko-sc.co.jp [shoko-sc.co.jp]
- 14. Comparison of UV and tandem mass spectrometric detection for the high-performance liquid chromatographic determination of diclofenac in microdialysis samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to LC-MS Characterization of Fluorinated Coupling Products
The introduction of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The synthesis of these fluorinated molecules often involves cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, which generate a diverse array of fluorinated products. Accurate characterization and quantification of these products are critical for reaction monitoring, impurity profiling, and ultimately, for advancing drug development programs.
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques for the characterization of fluorinated coupling products. It includes detailed experimental protocols, quantitative performance data, and visual workflows to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy.
Performance Comparison of Analytical Techniques
LC-MS is a cornerstone technique for the analysis of fluorinated coupling products due to its high sensitivity and selectivity.[1] However, a comprehensive analytical strategy often involves complementary techniques to overcome the limitations of any single method. This section compares the performance of LC-MS with two common alternatives: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, and Gas Chromatography-Mass Spectrometry (GC-MS).
| Parameter | LC-MS | ¹⁹F NMR | GC-MS |
| Sensitivity | High (pg to fg level)[2] | Moderate (µg to mg level) | High (pg to fg level) |
| Selectivity | High (based on retention time and m/z) | High (based on chemical shift) | High (based on retention time and m/z) |
| Quantitative Accuracy | Good, but can be affected by matrix effects and ionization efficiency. May underestimate total fluorine content. | Excellent for total fluorine quantification, independent of molecular structure. | Good, but requires volatile and thermally stable analytes. |
| Structural Information | Provides molecular weight and fragmentation data for structural elucidation. | Provides detailed information about the chemical environment of fluorine atoms. | Provides molecular weight and fragmentation patterns for structural identification. |
| Sample Throughput | High | Moderate | High |
| Limitations | Ionization suppression, potential for in-source fragmentation, background contamination from fluoropolymers. | Lower sensitivity, not suitable for trace analysis. | Limited to volatile and thermally stable compounds, requires derivatization for non-volatile compounds. |
Experimental Protocols
LC-MS/MS Method for the Analysis of a Fluorinated Suzuki Coupling Product
This protocol provides a general procedure for the analysis of a fluorinated biaryl product from a Suzuki-Miyaura coupling reaction.
a. Sample Preparation:
-
Quench a 50 µL aliquot of the reaction mixture in 950 µL of a 50:50 acetonitrile/water solution.
-
Vortex the sample for 30 seconds.
-
Centrifuge the sample at 10,000 rpm for 5 minutes to pellet any solids.
-
Transfer the supernatant to an LC-MS vial for analysis.
b. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI) in positive and negative modes |
| Ionization Mode | ESI is suitable for polar compounds, while Atmospheric Pressure Chemical Ionization (APCI) is better for less polar, volatile compounds.[3] |
| MS Method | Full scan for qualitative analysis and Multiple Reaction Monitoring (MRM) for quantitative analysis |
¹⁹F NMR for Quantitative Analysis
¹⁹F NMR offers a robust method for quantifying the total amount of fluorinated species in a reaction mixture without the need for individual standards for each product and byproduct.[4]
a. Sample Preparation:
-
Take a 100 µL aliquot of the reaction mixture.
-
Add a known amount of an internal standard (e.g., trifluorotoluene) in a deuterated solvent (e.g., CDCl₃).
-
Transfer the mixture to an NMR tube.
b. NMR Parameters:
| Parameter | Setting |
| Spectrometer | 400 MHz or higher |
| Pulse Program | Standard ¹⁹F observe pulse sequence |
| Relaxation Delay (d1) | 5 x T₁ of the slowest relaxing fluorine nucleus (to ensure full relaxation for accurate quantification) |
| Number of Scans | 64 or higher for good signal-to-noise |
Visualizing the Workflow and Concepts
To better illustrate the processes involved in the characterization of fluorinated coupling products, the following diagrams are provided.
Caption: Workflow for the synthesis and analysis of fluorinated coupling products.
Caption: A simplified schematic of an LC-MS system for compound analysis.
Conclusion
The characterization of fluorinated coupling products is a critical step in modern drug discovery. While LC-MS stands out as a highly sensitive and selective method for this purpose, a multi-faceted analytical approach is often necessary for comprehensive understanding. The choice between ESI and APCI ionization sources depends on the polarity of the analytes.[3] For volatile and thermally stable compounds, GC-MS presents a viable alternative.[1]
Crucially, targeted LC-MS/MS methods can significantly underestimate the total organofluorine content in a sample.[5] ¹⁹F NMR serves as an invaluable complementary technique, providing accurate quantification of all fluorine-containing species and offering rich structural information. By integrating these techniques, researchers can achieve a thorough and accurate characterization of their fluorinated coupling products, enabling informed decisions in the drug development pipeline.
References
- 1. emerypharma.com [emerypharma.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Interfaces for LC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. mdpi.com [mdpi.com]
- 5. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - American Chemical Society [acs.digitellinc.com]
A Researcher's Guide to Quantitative Purity Analysis of Suzuki Reaction Products
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis. Achieving high purity of the resulting biaryl compounds and other coupled products is paramount for ensuring the reliability of subsequent biological assays and the safety of potential drug candidates. This guide provides a comprehensive comparison of the most common analytical techniques for the quantitative analysis of product purity in Suzuki reactions, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for purity determination depends on various factors, including the physicochemical properties of the product, the nature of potential impurities, and the required level of accuracy and precision. The three primary techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Each method offers distinct advantages and limitations in terms of sensitivity, specificity, and throughput. A summary of their quantitative performance is presented in Table 1.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase, with UV or other detectors for quantification. | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection and quantification. | Intrinsic quantitative nature based on the direct proportionality between the integrated signal of a nucleus and the number of those nuclei in the molecule.[1] |
| Limit of Detection (LOD) | ~0.05 µg/mL[2] | ~0.2-0.4 ng/mL[3] | ~1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL[2] | ~0.6-1.0 ng/mL[3] | ~5 µg/mL[4] |
| Linearity (R²) | > 0.999[2] | > 0.999[5] | > 0.9998[6] |
| Accuracy (% Recovery) | 98.0% - 102.0%[2] | 98.3% - 101.6%[5] | High, often used as a primary method.[1] |
| Precision (%RSD) | < 2.0%[2] | < 2.56% (intraday and interday)[5] | < 1.0% |
| Advantages | - Wide applicability to non-volatile and thermally labile compounds.[7] - Robust and reproducible for routine quality control.[8] | - Excellent for volatile and thermally stable compounds.[7] - High sensitivity and specificity from mass detection.[9] | - Primary analytical method, does not require a specific reference standard of the analyte.[8] - Provides detailed structural information for unambiguous identification.[10] |
| Limitations | - Requires chromophores for UV detection, which can limit sensitivity for some Suzuki products.[8] | - Not suitable for non-volatile or thermally labile compounds. - Potential for non-linear responses at high concentrations.[11] | - Lower sensitivity compared to chromatographic methods for trace impurities.[8] - Can be complex to interpret for molecules with overlapping signals.[10] |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible quantitative data. Below are representative methodologies for each of the key analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of a Suzuki coupling product (e.g., a biphenyl derivative) using an external standard calibration.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used. A typical starting point is 70:30 (v/v) acetonitrile:water.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[2]
-
Detection Wavelength: 254 nm is often suitable for aromatic Suzuki products.[2]
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh a known amount of a certified reference standard of the Suzuki product and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh the Suzuki reaction product and dissolve it in the mobile phase to a concentration within the calibration range.
-
-
Analysis and Data Processing:
-
Inject the calibration standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solution.
-
Determine the concentration of the product in the sample from the calibration curve.
-
Calculate the purity by comparing the measured concentration to the theoretical concentration of the sample solution.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of a volatile Suzuki coupling product and identify any volatile impurities.
Methodology:
-
Instrumentation: A GC system coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C) and hold for several minutes.
-
MS Transfer Line Temperature: 280°C.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of a certified reference standard in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Sample Solution: Dissolve a known amount of the Suzuki product in the same solvent. An internal standard can be added to both the standard and sample solutions for improved accuracy.
-
-
Analysis and Data Processing:
-
Inject the standard solution to determine its retention time and mass spectrum.
-
Inject the sample solution.
-
Identify the product peak based on its retention time and by comparing its mass spectrum to the standard or a library.
-
Quantify the product by integrating the peak area of a characteristic ion. Purity can be determined by the area percent method or by using an internal/external standard calibration.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Objective: To determine the absolute purity of a Suzuki coupling product using an internal standard.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh a precise amount of the Suzuki reaction product (analyte).
-
Accurately weigh a precise amount of a certified internal standard (e.g., maleic anhydride, dimethyl sulfone). The internal standard should have a known purity and signals that do not overlap with the analyte signals.
-
Dissolve both the analyte and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
Ensure a good signal-to-noise ratio by acquiring a sufficient number of scans.
-
-
Data Processing and Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
-
Visualizing the Workflow and Decision-Making Process
To aid in the selection of the most appropriate analytical technique and to visualize the experimental workflow, the following diagrams are provided.
References
- 1. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. news-medical.net [news-medical.net]
- 10. pubsapp.acs.org [pubsapp.acs.org]
- 11. bibliotekanauki.pl [bibliotekanauki.pl]
A Comparative Guide to Boronic Acids and Boronic Esters in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of the appropriate organoboron reagent is a critical decision in the planning and execution of cross-coupling reactions. This guide provides an objective comparison of boronic acids and their corresponding boronate esters, focusing on their performance in the widely-used Suzuki-Miyaura cross-coupling. The information is supported by experimental data to facilitate an informed choice between these two classes of reagents.
The fundamental difference between boronic acids and boronate esters lies in a trade-off between reactivity and stability.[1] Generally, boronic acids are more reactive, often leading to faster reaction times in cross-coupling reactions.[1][2] This heightened reactivity is linked to the Lewis acidity of the boronic acid, which aids the crucial transmetalation step in the catalytic cycle.[1] However, this comes at the cost of lower stability, as boronic acids are susceptible to decomposition pathways like oxidation and protodeboronation.[1]
Conversely, boronate esters, particularly pinacol esters, offer significantly greater stability.[1][2] They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[1][2] This stability makes them well-suited for multi-step syntheses and high-throughput screening applications. The trade-off for this enhanced stability is typically a lower reaction rate compared to the parent boronic acid.[1] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions often employed in cross-coupling reactions, although direct transmetalation from the ester is also possible.[1][3]
Quantitative Performance Comparison
The following tables summarize representative quantitative data for the performance of boronic acids and their pinacol boronate esters in Suzuki-Miyaura cross-coupling reactions.
Table 1: General Comparison of Properties
| Parameter | Boronic Acid | Boronic Ester (Pinacol) |
| Reactivity | Generally higher, leading to shorter reaction times.[1][2] | Generally lower, leading to longer reaction times.[1] |
| Stability | Lower; susceptible to oxidation and protodeboronation.[1] | Higher; often stable for long-term storage.[1][2] |
| Handling | Can be challenging due to instability. | Easier to handle, often crystalline solids.[1] |
| Purification | Can be difficult; methods include recrystallization and derivatization.[4] | Generally easier to purify by silica gel chromatography.[1][5] |
| Typical Yield | Can be high but may be compromised by decomposition.[2] | Often more reproducible and can provide higher isolated yields due to higher purity of the starting material.[2] |
Table 2: Suzuki-Miyaura Coupling Yields and Reaction Times
| Aryl Halide | Boron Reagent | Catalyst/Base | Solvent | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/EtOH/H₂O | 2 | 95 | [6] |
| 4-Bromotoluene | Phenylboronic acid pinacol ester | Pd(dppf)Cl₂ / K₃PO₄ | 1,4-Dioxane | 12 | 88 | [7] |
| 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PPh₃ / K₂CO₃ | DMF/H₂O | 1 | 92 | [8] |
| 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid pinacol ester | XPhos-Pd-G3 / K₃PO₄ | Toluene/H₂O | 4 | 85 | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental results. The following are representative protocols for a Suzuki-Miyaura cross-coupling reaction using a boronic acid and a boronic acid pinacol ester.
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromophenol and Furan-2-Boronic Acid[6]
Reaction:
Procedure:
-
To a reaction vessel, add 2-bromophenol (1.0 mmol), furan-2-boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and Na₂CO₃ (2.0 mmol).
-
The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
A degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) is added via syringe.
-
The reaction mixture is heated to 80 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling using a Boronic Ester[9]
Reaction:
Procedure:
-
In a glovebox, a reaction vessel is charged with neopentyl 3,4-dichlorophenylboronic ester (1.2 equiv) and Pd-P(t-Bu₃)-G3 (0.02 equiv).
-
The vessel is sealed, removed from the glovebox, and 2-bromo-4-fluoroaniline (1.0 equiv) is added, followed by THF.
-
A solution of TMSOK (1.4 equiv) in THF is added to the reaction mixture.
-
The reaction is stirred at room temperature for 1.5 hours.
-
The reaction mixture is then transferred to a separatory funnel and diluted with hexane.
-
The organic phase is washed with 1 M aqueous ethanolamine and brine.
-
The organic layer is dried over magnesium sulfate, filtered, and concentrated.
-
The final product is purified by recrystallization or column chromatography.
Visualizing the Process and Concepts
Conclusion
The choice between a boronic acid and a boronic ester is contingent upon the specific demands of the synthetic problem. Boronic acids are the reagent of choice when reaction speed is the highest priority and the reagent's stability is not a significant concern.[1] In contrast, for multi-step syntheses, high-throughput screening, or when long-term storage and ease of handling are paramount, the superior stability of boronate esters often makes them the more practical option, despite potentially longer reaction times.[1] By understanding the reactivity-stability trade-off, researchers can make a more strategic selection of their organoboron reagent to optimize their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Kinetics of Suzuki-Miyaura Coupling with Electron-Deficient Substrates
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. While extensively studied, the kinetic nuances of this reaction, particularly with electronically demanding, electron-deficient substrates, are critical for reaction optimization, process development, and scale-up in industrial and academic settings. This guide provides a comparative analysis of the kinetic performance of various electron-deficient substrates in the Suzuki-Miyaura coupling, supported by experimental data and detailed protocols.
Performance Comparison: The Influence of Electron-Withdrawing Groups
Kinetic studies consistently demonstrate that the rate of the Suzuki-Miyaura coupling is significantly influenced by the electronic properties of the aryl halide. Electron-withdrawing groups (EWGs) on the aryl halide partner generally accelerate the reaction. This is primarily attributed to the facilitation of the rate-determining oxidative addition step of the palladium catalyst to the aryl halide bond.[1]
A Hammett plot analysis for the Suzuki-Miyaura cross-coupling of para-substituted iodobenzenes with phenylboronic acid reveals a positive reaction constant (ρ = 1.5).[2] This positive value confirms that electron-withdrawing substituents, which have positive Hammett σ values, increase the reaction rate by stabilizing the developing negative charge in the transition state of the oxidative addition step.
The following table summarizes the performance of various electron-deficient aryl halides in the Suzuki-Miyaura coupling, highlighting the impact of the substituent on reaction times and yields. While direct comparative rate constants under identical conditions are not always available in the literature, the data clearly illustrates the enhanced reactivity of substrates bearing electron-withdrawing groups.
| Aryl Halide Substrate | Electron-Withdrawing Group | Reaction Time | Yield (%) | Catalyst System | Base | Solvent | Reference |
| 4-Nitrophenyl bromide | -NO₂ | 5 min | >95% | Pd(OAc)₂ / NHC | Not Specified | Not Specified | [3] |
| 4-Acetylphenyl bromide | -COCH₃ | 5 min | >95% | Pd(OAc)₂ / NHC | Not Specified | Not Specified | [3] |
| 4-Bromobenzonitrile | -CN | 6 h | Excellent | Pd/Ni-MOF | K₂CO₃ | Ethanol | [4] |
| 4-Bromoacetophenone | -COCH₃ | 6 h | Excellent | Pd/Ni-MOF | K₂CO₃ | Ethanol | [4] |
| Methyl 4-bromobenzoate | -CO₂Me | Not Specified | 96% | Pd DENs | Bu₄NOH | Not Specified | [2] |
| 4-Bromobenzaldehyde | -CHO | Not Specified | 95% | Pd DENs | Bu₄NOH | Not Specified | [2] |
| 4-Bromonitrobenzene | -NO₂ | Not Specified | 92% | Pd DENs | Bu₄NOH | Not Specified | [2] |
Note: Reaction conditions such as catalyst, ligand, base, solvent, and temperature significantly impact reaction kinetics. The data presented is for comparative illustration and is extracted from different studies. For rigorous kinetic comparison, experiments must be conducted under identical conditions.
Experimental Protocols
Accurate kinetic studies require careful experimental design and precise monitoring of the reaction progress. The following protocols provide a general framework for conducting kinetic studies of the Suzuki-Miyaura coupling with electron-deficient substrates using High-Performance Liquid Chromatography (HPLC) for reaction monitoring.
General Procedure for Kinetic Studies of Suzuki-Miyaura Coupling
Materials:
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (e.g., SPhos, XPhos, PPh₃)
-
Electron-deficient aryl halide (e.g., 4-bromobenzonitrile)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene)
-
Internal standard (e.g., biphenyl, naphthalene)
-
Anhydrous and deoxygenated reaction vials
-
Inert atmosphere (Nitrogen or Argon)
Equipment:
-
Schlenk line or glovebox
-
Magnetic stirrer with heating capabilities
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Autosampler for automated reaction sampling (recommended for high temporal resolution)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, base, arylboronic acid, and internal standard to a reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous and deoxygenated solvent to the reaction vial.
-
Initiation: Add the electron-deficient aryl halide to the reaction mixture to initiate the reaction. Start the timer and the magnetic stirrer simultaneously.
-
Reaction Monitoring: At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Quenching and Sample Preparation: Immediately quench the aliquot by diluting it with a suitable solvent (e.g., acetonitrile/water mixture) to stop the reaction. Filter the sample if necessary to remove any solids.
-
HPLC Analysis: Analyze the prepared sample using a calibrated HPLC method to determine the concentrations of the starting materials, product, and internal standard.
-
Data Analysis: Plot the concentration of the product or the consumption of the starting material against time. From this data, the initial reaction rate and rate constants can be determined.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Kinetic Analysis
A systematic workflow is crucial for obtaining reliable and reproducible kinetic data for the Suzuki-Miyaura coupling reaction.
References
Assessing the Lewis Acidity of Fluorinated Phenylboronic Acids: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the Lewis acidity of boronic acids is crucial for applications ranging from catalysis to the design of covalent inhibitors. The introduction of fluorine substituents to the phenyl ring of phenylboronic acid provides a powerful tool for modulating its electron-accepting properties. This guide offers a comparative analysis of the Lewis acidity of various fluorinated phenylboronic acids, supported by experimental data and detailed protocols.
The Lewis acidity of boronic acids, their ability to accept an electron pair, is a key determinant of their reactivity and binding affinity. In aqueous solution, this property is conveniently quantified by the pKa value, which reflects the equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate form. A lower pKa value indicates a stronger Lewis acid. The electron-withdrawing nature of fluorine substituents generally increases the Lewis acidity of phenylboronic acids. This effect is dependent on the number and position of the fluorine atoms on the aromatic ring.
Comparative Quantitative Data
The following table summarizes the pKa values for a range of fluorinated phenylboronic acids, providing a clear comparison of their relative Lewis acidities.
| Compound | Substitution Pattern | pKa Value (in water at 25 °C) |
| Phenylboronic acid | Unsubstituted | 8.76 - 8.86[1] |
| 2-Fluorophenylboronic acid | 2-F | 8.00[1] |
| 3-Fluorophenylboronic acid | 3-F | 8.35[1] |
| 4-Fluorophenylboronic acid | 4-F | 8.77[2] |
| 2,3-Difluorophenylboronic acid | 2,3-F₂ | 7.35[1] |
| 2,4-Difluorophenylboronic acid | 2,4-F₂ | 7.50[1] |
| 2,5-Difluorophenylboronic acid | 2,5-F₂ | 7.45[1] |
| 2,6-Difluorophenylboronic acid | 2,6-F₂ | 7.20[1] |
| 3,4-Difluorophenylboronic acid | 3,4-F₂ | 8.05[1] |
| 3,5-Difluorophenylboronic acid | 3,5-F₂ | 7.80[1] |
| 2,3,4-Trifluorophenylboronic acid | 2,3,4-F₃ | 6.85[1] |
| 2,3,5-Trifluorophenylboronic acid | 2,3,5-F₃ | 6.95[1] |
| 2,3,6-Trifluorophenylboronic acid | 2,3,6-F₃ | 6.70[1] |
| 2,4,5-Trifluorophenylboronic acid | 2,4,5-F₃ | 7.05[1] |
| 2,4,6-Trifluorophenylboronic acid | 2,4,6-F₃ | 6.80[1] |
| 3,4,5-Trifluorophenylboronic acid | 3,4,5-F₃ | 7.45[1] |
| 2,3,4,5-Tetrafluorophenylboronic acid | 2,3,4,5-F₄ | 6.40[1] |
| 2,3,4,6-Tetrafluorophenylboronic acid | 2,3,4,6-F₄ | 6.17[2] |
| 2,3,5,6-Tetrafluorophenylboronic acid | 2,3,5,6-F₄ | 6.50[1] |
| Pentafluorophenylboronic acid | 2,3,4,5,6-F₅ | 6.90[1] |
Impact of Fluorine Substitution on Lewis Acidity
The introduction of fluorine atoms to the phenyl ring enhances the Lewis acidity of phenylboronic acid. This is primarily due to the strong electron-withdrawing inductive effect of fluorine, which destabilizes the electron-rich boronate anion, thus shifting the equilibrium towards the neutral boronic acid and lowering the pKa. The magnitude of this effect is influenced by the position and number of fluorine substituents. Generally, ortho-substitution has the most pronounced acidifying effect, which is attributed to both inductive effects and potential intramolecular interactions.[2] For para-substitution, the inductive effect is partially offset by the electron-donating mesomeric effect of fluorine.[2] As the number of fluorine substituents increases, the Lewis acidity generally increases.[2]
References
- 1. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds | MDPI [mdpi.com]
A Comparative Guide to the Synthesis of Polyfluorinated Biphenyls: Suzuki-Miyaura, Ullmann, Negishi, and Stille Couplings
For researchers, scientists, and drug development professionals, the efficient synthesis of polyfluorinated biphenyls is a critical task. These compounds are of significant interest due to their unique electronic properties, thermal stability, and potential applications in materials science, medicinal chemistry, and agrochemicals. This guide provides an objective comparison of four prominent synthetic routes: the Suzuki-Miyaura coupling, the Ullmann reaction, the Negishi coupling, and the Stille coupling. The performance of each method is evaluated based on experimental data, with detailed protocols provided for key reactions.
The synthesis of polyfluorinated biphenyls presents unique challenges, primarily due to the electron-deficient nature of the aromatic rings, which can affect the reactivity of substrates in traditional cross-coupling reactions.[1][2][3] This guide aims to provide a clear and concise comparison of the most common methods to enable researchers to select the most appropriate synthetic strategy for their specific needs.
Comparative Analysis of Synthetic Routes
The choice of synthetic route for a particular polyfluorinated biphenyl depends on several factors, including the availability of starting materials, desired yield and purity, scalability, and tolerance to functional groups. The following table summarizes the key features of the four coupling methods discussed in this guide.
| Reaction | Typical Reactants | Catalyst/Promoter | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura Coupling | Polyfluoroaryl boronic acids/esters + Polyfluoroaryl halides | Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) with a phosphine ligand (e.g., XPhos, CyJohnPhos) and a base (e.g., K₂CO₃, CsF) | Mild reaction conditions, high functional group tolerance, commercially available and stable boronic acid reagents, low toxicity of byproducts.[1] | Can be challenging for highly electron-poor substrates, potential for side reactions like homocoupling.[1] |
| Ullmann Reaction | Two molecules of a polyfluoroaryl halide | Copper (powder or salts) | Can be cost-effective, useful for the synthesis of symmetrical biphenyls. | Often requires harsh reaction conditions (high temperatures), can have limited substrate scope and may require stoichiometric amounts of copper.[4] |
| Negishi Coupling | Polyfluoroaryl organozinc reagent + Polyfluoroaryl halide | Palladium or Nickel catalyst (e.g., Pd₂(dba)₃) with a phosphine ligand (e.g., XPhos) | High reactivity of organozinc reagents, often leading to higher yields and faster reactions, good functional group tolerance.[5][6] | Organozinc reagents can be moisture and air-sensitive, requiring inert atmosphere techniques. |
| Stille Coupling | Polyfluoroaryl organostannane + Polyfluoroaryl halide | Palladium catalyst (e.g., Pd(PPh₃)₄) | Organostannanes are generally stable and tolerant of many functional groups, reaction conditions are often mild.[7][8] | Toxicity of organotin compounds and their byproducts is a major concern, requiring careful handling and purification.[7] |
Quantitative Data on Reaction Performance
The following tables provide a summary of representative experimental data for the synthesis of polyfluorinated biphenyls using the Suzuki-Miyaura and Ullmann coupling reactions.
Table 1: Suzuki-Miyaura Coupling of Various Polyfluorinated Aryl Bromides with Polyfluorinated Arylboronic Acids. [1]
| Entry | Aryl Bromide | Arylboronic Acid | Ligand | Yield (%) |
| 1 | Bromopentafluorobenzene | 2,3,4,5-Tetrafluorophenylboronic acid | XPhos | 85 |
| 2 | Bromopentafluorobenzene | 2,3,5,6-Tetrafluorophenylboronic acid | CyJohnPhos | 98 |
| 3 | 1-Bromo-2,3,4,5-tetrafluorobenzene | Pentafluorophenylboronic acid | XPhos | 78 |
| 4 | 1-Bromo-2,3,5,6-tetrafluorobenzene | Pentafluorophenylboronic acid | RuPhos | 91 |
Table 2: Ullmann Reaction for the Synthesis of Decafluorobiphenyl. [4]
| Starting Material | Promoter | Temperature (°C) | Time (h) | Yield (%) |
| Iodopentafluorobenzene | Copper powder | 200 | 48 | 85 |
| Bromopentafluorobenzene | Activated Copper | 250 | 20 | 70 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of Polyfluorinated Biphenyls[1]
A mixture of the polyfluoroaryl bromide (1.0 mmol), polyfluoroarylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) is taken in a Schlenk flask. The flask is evacuated and backfilled with argon three times. Anhydrous and degassed solvent (e.g., a mixture of toluene and water) is then added. The reaction mixture is heated at a specified temperature (typically 80-110 °C) with stirring for a designated time (typically 12-24 hours). After completion of the reaction (monitored by TLC or GC-MS), the mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for the Ullmann Reaction for Symmetrical Polyfluorinated Biphenyls[4]
In a round-bottom flask, the polyfluoroaryl halide (e.g., iodopentafluorobenzene, 10 mmol) and copper powder (20 mmol) are mixed. The flask is fitted with a reflux condenser and heated under an inert atmosphere (e.g., argon) at a high temperature (typically 200-250 °C) for an extended period (24-48 hours). The reaction progress can be monitored by GC-MS. After cooling, the reaction mixture is treated with a suitable solvent (e.g., hot toluene) to extract the product. The copper residues are filtered off, and the filtrate is concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography.
General Procedure for Negishi Coupling for Polyfluorinated Biphenyls[5]
Preparation of the Organozinc Reagent: To a solution of the polyfluoroaryl halide (e.g., bromopentafluorobenzene, 1.0 mmol) in anhydrous THF under an argon atmosphere, a solution of n-butyllithium (1.1 mmol) is added dropwise at -78 °C. After stirring for 30 minutes, a solution of zinc chloride (1.2 mmol) in THF is added, and the mixture is allowed to warm to room temperature.
Cross-Coupling Reaction: In a separate Schlenk flask, the palladium catalyst (e.g., Pd₂(dba)₃, 0.025 mmol) and the phosphine ligand (e.g., XPhos, 0.06 mmol) are dissolved in anhydrous THF. The second polyfluoroaryl halide (1.0 mmol) is then added. The freshly prepared organozinc reagent is transferred to this mixture via cannula. The reaction is stirred at room temperature or heated as required until completion. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.
General Procedure for Stille Coupling of Polyfluorinated Biphenyls[7]
To a solution of the polyfluoroaryl halide (1.0 mmol) and the polyfluoroaryl organostannane (1.1 mmol) in an anhydrous solvent (e.g., toluene or DMF) in a Schlenk flask is added the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol). The flask is evacuated and backfilled with argon. The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the required time. Upon completion, the reaction is cooled, and the solvent is removed. The residue is taken up in an organic solvent and may be treated with a solution of potassium fluoride to remove tin byproducts. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.
Visualization of Synthetic Workflow
The following diagrams illustrate the general workflow for selecting a synthetic route and the catalytic cycle for the Suzuki-Miyaura coupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates | Semantic Scholar [semanticscholar.org]
- 3. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki-Miyaura Cross Coupling with Electron-Poor Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Stille Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Revolutionizing Fluorine Chemistry: A Comparative Guide to Novel Catalysts for Cross-Coupling Reactions of Fluorinated Substrates
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry. Fluorination can dramatically enhance a compound's metabolic stability, binding affinity, and bioavailability. However, the inert nature of the carbon-fluorine (C-F) bond presents a significant synthetic challenge. For decades, the palladium catalyst Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh3)4, has been a workhorse in cross-coupling reactions. This guide provides a comprehensive benchmark of new-generation catalysts that are outperforming this classical catalyst in the functionalization of fluorinated substrates, offering higher yields, broader substrate scope, and milder reaction conditions.
The activation of C-F bonds is a formidable task due to their high bond dissociation energy. Traditional catalysts like Pd(PPh3)4 often require harsh reaction conditions and are typically effective only for electron-deficient aryl fluorides.[1] However, recent advancements in catalyst design, particularly with nickel and palladium complexes featuring bulky, electron-rich phosphine ligands, have opened new avenues for the efficient cross-coupling of a wider range of fluorinated compounds.[2][3]
Performance Benchmark: New Catalysts vs. Pd(PPh3)4
The following tables summarize the performance of next-generation catalysts in key cross-coupling reactions involving fluorinated substrates, compared to the traditional Pd(PPh3)4 catalyst where applicable.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. While Pd(PPh3)4 has been used, its application for C-F bond activation is limited, often requiring activated substrates.[1][4] In contrast, modern nickel and palladium catalysts demonstrate superior activity.
| Catalyst System | Fluorinated Substrate | Coupling Partner | Yield (%) | Temp (°C) | Time (h) | Key Advantages |
| DPPP-NiCl₂ | Fluoro-aromatics | Aryl Grignard Reagents | High | Mild | - | High turnover frequency (TOF ca. 76 h⁻¹) and selectivity.[2] |
| Pd(OAc)₂ / BrettPhos | Multifluoro-aromatics | - | High | - | - | High efficiency and regioselectivity (TOF ca. 3.1 h⁻¹).[2] |
| DPPF-PdCl₂ | ortho-Difluorobenzene | Aryl Grignard Reagents | up to 91 | - | - | High yield for single substitution.[2] |
| Pd(PPh₃)₄ | 4-Fluoro-3-nitro-benzonitrile | Arylboronic acid | 55 | - | - | Limited to electron-deficient substrates.[1] |
Table 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The development of sterically hindered phosphine ligands has been instrumental in extending this reaction to challenging substrates like aryl fluorides.[5]
| Catalyst System | Fluorinated Substrate | Amine | Yield (%) | Temp (°C) | Time (h) | Key Advantages |
| Ni-complexes | 4-Fluoroanisole | Alkyl-amine | up to 94 | - | - | High selectivity for secondary amines.[2] |
| CpPd(cinnamyl) / Xantphos | Aryl fluorosulfonates | Aniline | 96 | Mild | 24 | Superior reactivity compared to other aryl electrophiles.[6][7] |
| Pd(OAc)₂ / BINAP | Aryl perfluorooctanesulfonates | Various amines | Good | 120-150 | - | Applicable to fluorous synthesis.[8] |
| Pd(PPh₃)₄ | 2-Fluoronitrobenzene | - | - | 65 | - | Effective for electron-deficient substrates, but ligand-dependent.[1] |
Table 3: Stille and Sonogashira Couplings
The Stille and Sonogashira reactions are fundamental for creating C-C bonds with organotin and terminal alkyne reagents, respectively. Modern palladium catalysts have shown efficacy in activating C-F bonds for these transformations.
| Reaction | Catalyst System | Fluorinated Substrate | Coupling Partner | Yield (%) | Key Advantages |
| Stille | Pd(PPh₃)₄ | 4-Fluoro-3-nitro-benzonitrile | Organostannane | 86 | Effective for electron-deficient substrates.[1] |
| Sonogashira | Palladium-catalyzed | Fluoro-aromatics | Terminal alkynes | Moderate to Good | Broad substrate scope with various functional groups.[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for key reactions.
General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling of Fluoro-aromatics
A mixture of the fluoro-aromatic substrate (1.0 mmol), aryl Grignard reagent (1.2 mmol), and DPPP-NiCl₂ (0.01 mmol, 1 mol%) in an appropriate solvent (e.g., THF) is stirred under an inert atmosphere (e.g., argon or nitrogen). The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent. The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.
General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination of Aryl Fluorosulfonates
In a glovebox, an oven-dried vial is charged with CpPd(cinnamyl) (0.02 mmol, 2 mol%), Xantphos (0.03 mmol, 3 mol%), the aryl fluorosulfonate (1.0 mmol), the amine (1.2 mmol), and a suitable base (e.g., Cs₂CO₃, 1.5 mmol). The vial is sealed, and an appropriate solvent (e.g., toluene) is added. The reaction mixture is stirred at the indicated temperature for the specified time. After cooling to room temperature, the mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated in vacuo. The resulting residue is purified by flash column chromatography to provide the desired arylamine.
Logical Workflow for Catalyst Selection
Choosing the optimal catalyst system is critical for success. The following diagram illustrates a decision-making workflow for selecting a catalyst for cross-coupling reactions with fluorinated substrates.
Conclusion
The landscape of catalytic C-F bond functionalization is rapidly evolving. While Pd(PPh3)4 remains a useful catalyst for specific applications, particularly with electron-deficient substrates, the data clearly indicates that newer catalyst systems based on nickel and palladium with bulky phosphine ligands offer significant advantages. These modern catalysts provide access to a broader range of fluorinated building blocks under milder conditions and with greater efficiency. For researchers in drug discovery and development, embracing these advanced catalytic tools will be paramount in accelerating the synthesis of novel fluorinated molecules with enhanced therapeutic potential.
References
- 1. Palladium(0)-catalyzed amination, Stille coupling, and Suzuki coupling of electron-deficient aryl fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
side-by-side comparison of different bases in Suzuki coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A critical parameter influencing the success of this reaction is the choice of base, which plays a pivotal role in the catalytic cycle. The selection of an appropriate base can significantly impact reaction yield, rate, and selectivity. This guide provides an objective comparison of different bases, supported by experimental data, to aid researchers in optimizing their synthetic strategies.
The Crucial Role of the Base
The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The base is primarily involved in the transmetalation step, where it activates the organoboron species, typically a boronic acid, rendering it more nucleophilic for the transfer of the organic moiety to the palladium center.[2] The choice of base can influence the rate of this step and, consequently, the overall efficiency of the reaction.[2] Common bases employed in Suzuki couplings include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), hydroxides (e.g., NaOH, KOH), and fluorides (e.g., KF).[2]
Comparative Performance of Different Bases
The selection of an optimal base is highly dependent on the specific substrates, catalyst system, and solvent employed.[2] Inorganic bases are the most frequently used, with their efficacy influenced by factors such as basicity, solubility, and the nature of the cation. Organic bases are generally less common but can be advantageous in specific scenarios, particularly when dealing with base-sensitive substrates.[3]
Below is a summary of quantitative data from various studies comparing the performance of different bases in the Suzuki-Miyaura coupling of a range of aryl and heteroaryl halides with arylboronic acids.
Data Presentation
| Entry | Aryl Halide | Arylboronic Acid | Base | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Phenylboronic acid | Na₂CO₃ | Pd(OAc)₂/PPh₃ | Toluene/H₂O | 100 | 12 | 95 | [2] |
| 2 | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Pd(OAc)₂/PPh₃ | Toluene/H₂O | 100 | 12 | 92 | [2] |
| 3 | 4-Bromotoluene | Phenylboronic acid | Cs₂CO₃ | Pd(OAc)₂/PPh₃ | Toluene/H₂O | 100 | 12 | 98 | [2] |
| 4 | 4-Bromotoluene | Phenylboronic acid | K₃PO₄ | Pd(OAc)₂/PPh₃ | Toluene/H₂O | 100 | 12 | 96 | [2] |
| 5 | 4-Bromotoluene | Phenylboronic acid | NEt₃ | Pd(OAc)₂/PPh₃ | Toluene/H₂O | 100 | 16 | 45 | [2] |
| 6 | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Pd(OAc)₂/PCy₃ | Toluene | 100 | 24 | 91 | [3] |
| 7 | 4-Chloroanisole | Phenylboronic acid | K₂CO₃ | Pd(OAc)₂/PCy₃ | Toluene | 100 | 24 | 78 | [3] |
| 8 | 2-Chloropyridine | Phenylboronic acid | K₂CO₃ | Pd₂(dba)₃/SPhos | 1,4-Dioxane/H₂O | 100 | 18 | 85 | [4] |
| 9 | 2-Bromopyridine | 3-Pyridylboronic acid | Na₂CO₃ | Pd(PPh₃)₄ | DME/H₂O | 80 | 12 | 90 | [5] |
| 10 | 3-Bromopyridine | Phenylboronic acid | K₃PO₄ | Pd(dppf)Cl₂ | 1,4-Dioxane | 80 | 16 | 88 | [6] |
| 11 | 4-Iodoanisole | Phenylboronic acid | Na₂CO₃ | Pd/NiFe₂O₄ | DMF/H₂O | 80 | 1 | 98 | [7] |
| 12 | 4-Iodoanisole | Phenylboronic acid | K₂CO₃ | Pd/NiFe₂O₄ | DMF/H₂O | 80 | 1.5 | 95 | [7] |
| 13 | 4-Iodoanisole | Phenylboronic acid | Cs₂CO₃ | Pd/NiFe₂O₄ | DMF/H₂O | 80 | 2 | 92 | [7] |
| 14 | 4-Iodoanisole | Phenylboronic acid | NEt₃ | Pd/NiFe₂O₄ | DMF/H₂O | 80 | 3 | 65 | [7] |
Note: Yields are highly dependent on the specific reaction conditions and substrates.
From the data, it is evident that inorganic bases like carbonates and phosphates generally provide higher yields compared to organic bases like triethylamine under many conditions.[2][7] Cesium carbonate (Cs₂CO₃) often provides superior results, particularly for challenging or sterically hindered substrates, a phenomenon sometimes referred to as the "caesium effect".[3] Potassium phosphate (K₃PO₄) is a strong, non-nucleophilic base that is particularly effective for coupling nitrogen-containing heterocycles.[3][6] Sodium carbonate (Na₂CO₃) is a widely used, cost-effective, and efficient base for a broad range of substrates.[2][7]
Experimental Protocols
To ensure reproducibility, detailed experimental protocols are essential. Below are representative procedures for Suzuki-Miyaura cross-coupling reactions comparing different bases.
General Experimental Protocol for Base Screening
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), phosphine ligand (0.04 mmol), and the selected base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the solvent system (11 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir for the specified time (e.g., 12-16 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[2]
Protocol for Coupling of a Heteroaryl Bromide using K₃PO₄
Materials:
-
1-(3-Bromopyridin-2-yl)ethanone (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous 1,4-dioxane (8 mL)
-
Deionized water (2 mL)
Procedure:
-
To a Schlenk flask, add 1-(3-bromopyridin-2-yl)ethanone (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.
-
Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) to the reaction mixture.
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere.
-
Heat the reaction mixture to 85-95 °C and stir for 15-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[6]
Visualizing the Process
To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized experimental workflow for a Suzuki coupling reaction.
References
Safety Operating Guide
Proper Disposal of 4-Isopropoxy-2,3,5,6-tetrafluorophenylboronic Acid: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Isopropoxy-2,3,5,6-tetrafluorophenylboronic acid, ensuring compliance and minimizing risk.
Immediate Safety and Hazard Information
Key Safety Precautions:
-
Engineering Controls: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][4][5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene are generally suitable), safety goggles, and a lab coat.[1][3][4][5] For handling larger quantities or when there is a risk of dust generation, a face shield and respiratory protection may be necessary.[5]
-
Incompatible Materials: Store this compound and its waste away from strong oxidizing agents, strong acids, and strong bases.[6][7]
Quantitative Hazard and Exposure Data
Specific occupational exposure limits (OELs), such as the OSHA Permissible Exposure Limit (PEL) or ACGIH Threshold Limit Value (TLV), have not been established for this compound. The absence of this data underscores the importance of minimizing all routes of exposure.
| Parameter | Value | Regulatory Body |
| OSHA PEL | Not Available | Occupational Safety and Health Administration |
| NIOSH REL | Not Available | National Institute for Occupational Safety and Health |
| ACGIH TLV | Not Available | American Conference of Governmental Industrial Hygienists |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste.[4][5] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[3][4]
1. Waste Segregation and Collection:
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[4] High-density polyethylene (HDPE) or glass containers are generally suitable.[3][8]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1][4]
2. Solid Waste Disposal:
-
Contaminated solid materials such as gloves, weighing paper, pipette tips, and absorbent pads must be collected and placed in the designated solid hazardous waste container.[3][8]
3. Liquid Waste Disposal:
-
Solutions containing this compound and the first rinsate from cleaning contaminated glassware must be collected as liquid hazardous waste.[1][9]
-
Transfer the liquid waste to the designated and properly labeled hazardous waste container.
4. Empty Container Disposal:
-
Empty containers that previously held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[1]
-
The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.[1][9]
-
After triple-rinsing and allowing the container to air dry completely in a well-ventilated area (such as the back of a fume hood), deface the original label.[1]
-
The clean, dry container can then be disposed of in the appropriate laboratory recycling bin, in accordance with your institution's guidelines.[1]
5. Spill Procedures:
-
Small Spills (within a chemical fume hood):
-
Ensure proper PPE is worn.
-
Contain the spill with an inert absorbent material like vermiculite or sand.[1][8]
-
Carefully sweep or vacuum the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[1][10]
-
Decontaminate the area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.[1][8]
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) office immediately.[1]
-
6. Waste Storage and Pickup:
-
Store sealed and labeled hazardous waste containers in a designated satellite accumulation area.[4][8]
-
Follow your institution's specific procedures for arranging hazardous waste pickup by a licensed disposal company.[3][5][8]
Experimental Protocols
The proper disposal of this compound does not typically involve an experimental protocol for neutralization in a standard laboratory setting. Attempting to neutralize this compound without a validated procedure from your institution's EHS department is strongly discouraged due to the potential for unknown and hazardous reactions. The standard and safest protocol is direct disposal through a licensed hazardous waste management service.
Visualizations
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. aksci.com [aksci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. aksci.com [aksci.com]
Personal protective equipment for handling 4-Isopropoxy-2,3,5,6-tetrafluorophenylboronic acid
Essential Safety and Handling Guide for 4-Isopropoxy-2,3,5,6-tetrafluorophenylboronic acid
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring personal safety and proper laboratory conduct.
Hazard Summary
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed or inhaled, causes skin irritation, and can lead to serious eye irritation.[1] It may also cause respiratory irritation.[1][2]
| Hazard Classification | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][2][3] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1][2] |
Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[1][2] Use of a chemical fume hood is highly recommended to avoid the formation and inhalation of dust and aerosols.[1]
-
Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][5]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this substance:
-
Eye and Face Protection: Wear chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] A face shield should also be used for additional protection.[1]
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves.[1][3] Always inspect gloves for any signs of degradation or puncture before use.[1] Use proper glove removal technique to avoid skin contact.[1]
-
Lab Coat/Protective Clothing: A lab coat or other protective clothing is required to prevent skin exposure.[2][3][4]
-
-
Respiratory Protection: If working outside of a fume hood or if dust formation is likely, a NIOSH (US) or EN 149 (EU) approved dust respirator should be worn.[3]
Handling Procedures
-
General Hygiene: Avoid contact with skin, eyes, and clothing.[1][2][3] Do not breathe dust or vapors.[1][2][4] Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[1][2][3] Do not eat, drink, or smoke in the laboratory.[1][4]
-
Weighing and Transfer: Conduct weighing and transfer operations in a fume hood to minimize the generation of airborne dust.
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][3][4] It is recommended to store at 2-8°C.[1]
Disposal Plan
Proper disposal of this compound and its containers is imperative to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect waste material by sweeping and shoveling. Avoid creating dust.[1][4] Place the collected waste into a suitable, labeled, and closed container for disposal.[1]
-
Disposal Method: Dispose of the contents and the container in accordance with local, state, and federal regulations.[1][2][4] Do not allow the product to enter drains.[1]
-
Contaminated PPE: Contaminated gloves and other disposable PPE should be disposed of as chemical waste in accordance with applicable laws and good laboratory practices.[1] Contaminated clothing should be removed and washed before reuse.[1][2][4]
Experimental Workflow
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
